molecular formula C21H34ClN3O B15572261 SLF1081851 hydrochloride

SLF1081851 hydrochloride

Numéro de catalogue: B15572261
Poids moléculaire: 380.0 g/mol
Clé InChI: ZJJXKBLUUGLWDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SLF1081851 hydrochloride is a useful research compound. Its molecular formula is C21H34ClN3O and its molecular weight is 380.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H34ClN3O

Poids moléculaire

380.0 g/mol

Nom IUPAC

3-[3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C21H33N3O.ClH/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22;/h13-16H,2-12,17,22H2,1H3;1H

Clé InChI

ZJJXKBLUUGLWDW-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

SLF1081851 Hydrochloride: A Deep Dive into its Mechanism of Action as a Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SLF1081851 hydrochloride has emerged as a significant pharmacological tool for investigating the intricate roles of sphingosine-1-phosphate (S1P) signaling. This technical guide provides a comprehensive overview of the mechanism of action of SLF1081851, a potent and selective inhibitor of the S1P transporter, Spinster homolog 2 (Spns2). By inhibiting Spns2, SLF1081851 effectively blocks the release of S1P from cells, leading to a reduction in circulating S1P levels and subsequent modulation of lymphocyte trafficking. This document details the core mechanism, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.

Core Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the ATP-independent export of S1P from various cell types, including lymphatic endothelial cells.[2][4]

Intracellularly, S1P is synthesized from sphingosine (B13886) by the action of sphingosine kinases (SphK1 and SphK2).[2] Once synthesized, S1P can be exported out of the cell via transporters like Spns2. Extracellular S1P acts as a crucial signaling molecule by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[2] The concentration gradients of S1P between tissues and circulatory fluids, such as lymph and blood, are critical for directing the migration of various cell types, most notably lymphocytes.[2][4]

By inhibiting Spns2, SLF1081851 prevents the egress of S1P into the extracellular space. This disruption of the S1P gradient, particularly in the lymph, interferes with the S1P1 receptor-mediated signaling required for lymphocytes to exit secondary lymphoid organs.[4] The functional consequence is a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1][4] This mechanism of action positions SLF1081851 as a valuable tool for studying the physiological and pathological roles of the Spns2-S1P axis and as a potential therapeutic agent for autoimmune diseases.[5][6]

Quantitative Data Summary

The inhibitory activity and in vivo effects of SLF1081851 have been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of SLF1081851

ParameterCell LineValueReference
IC50 for S1P ReleaseHeLa cells expressing mouse Spns21.93 µM[1][2][7]
Inhibition of mouse Spns2Not specified67% at 2 µM[8]

Table 2: In Vivo Effects of SLF1081851 in Mice

ParameterDoseEffectReference
Circulating Lymphocyte Count20 mg/kg (i.p.)Significantly decreased[1]
Plasma S1P Concentration20 mg/kg (i.p.)Significantly decreased[1]
Kidney Fibrosis5 or 10 mg/kg (i.p.) dailyAmeliorated[4][5]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of SLF1081851 Action

SLF1081851_Mechanism cluster_extracellular Extracellular Space / Lymph cluster_lymphocyte Lymphocyte Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK ATP S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Export S1P_extra Extracellular S1P Spns2->S1P_extra Blocked by SLF1081851 SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition S1P1 S1P1 Receptor S1P_extra->S1P1 Binding & Activation Egress Lymphocyte Egress from Lymph Node S1P1->Egress

Caption: Mechanism of action of SLF1081851.

Experimental Workflow for In Vitro S1P Release Assay

S1P_Release_Assay_Workflow start Start cell_culture Culture HeLa cells expressing mouse Spns2 to near confluence in 12-well plates start->cell_culture wash_cells Wash cells with PBS cell_culture->wash_cells add_inhibitor Add release medium containing SLF1081851 or vehicle control wash_cells->add_inhibitor inhibit_degradation Include S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617), NaF, Na3VO4 add_inhibitor->inhibit_degradation incubation Incubate for 16-18 hours at 37°C inhibit_degradation->incubation collect_media Collect the cell culture medium incubation->collect_media add_is Add internal standard (d7-S1P) collect_media->add_is protein_precipitation Precipitate protein (e.g., with TCA) add_is->protein_precipitation centrifugation Centrifuge to pellet protein protein_precipitation->centrifugation lcms_analysis Analyze S1P in supernatant using LC-MS/MS centrifugation->lcms_analysis data_analysis Quantify S1P levels and determine IC50 lcms_analysis->data_analysis end End data_analysis->end

Caption: In Vitro S1P Release Assay Workflow.

Experimental Workflow for In Vivo Murine Studies

In_Vivo_Workflow start Start animal_model Use C57BL/6j mice start->animal_model drug_administration Administer SLF1081851 (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection animal_model->drug_administration time_point Wait for a defined period (e.g., 4-6 hours) drug_administration->time_point blood_collection Collect blood samples time_point->blood_collection lymphocyte_count Analyze a portion of blood for absolute lymphocyte count (e.g., using a hematology analyzer) blood_collection->lymphocyte_count plasma_separation Separate plasma from the remaining blood blood_collection->plasma_separation data_analysis Compare lymphocyte counts and plasma S1P levels between treated and vehicle groups lymphocyte_count->data_analysis s1p_extraction Extract S1P from plasma plasma_separation->s1p_extraction lcms_analysis Quantify plasma S1P levels using LC-MS/MS s1p_extraction->lcms_analysis lcms_analysis->data_analysis end End data_analysis->end

Caption: In Vivo Murine Study Workflow.

Detailed Experimental Protocols

In Vitro S1P Release Assay in HeLa Cells

This protocol is adapted from methodologies described in studies investigating Spns2 inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of SLF1081851 on Spns2-mediated S1P release.

Materials:

  • HeLa cells stably transfected with a plasmid encoding mouse Spns2.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • G418 for selection of transfected cells.

  • Phosphate-Buffered Saline (PBS).

  • Release Medium: Serum-free DMEM containing 0.2% fatty acid-free Bovine Serum Albumin (BSA).

  • This compound.

  • Vehicle control (e.g., DMSO).

  • S1P catabolism inhibitors: 4-deoxypyridoxine (1 mM), Sodium Fluoride (NaF, 2 mM), and Sodium Orthovanadate (Na3VO4, 0.2 mM).[3]

  • 12-well tissue culture plates.

  • d7-S1P internal standard.

  • Trichloroacetic acid (TCA).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Culture HeLa cells expressing mouse Spns2 in DMEM with 10% FBS, 1% penicillin/streptomycin, and G418 for selection. Seed the cells in 12-well tissue culture plates and grow to near confluence.

  • Cell Preparation: Aspirate the growth medium and wash the cells once with warm PBS.

  • Inhibitor Treatment: Prepare serial dilutions of SLF1081851 in the release medium. Also prepare a vehicle control. The release medium should be supplemented with the S1P catabolism inhibitors (4-deoxypyridoxine, NaF, and Na3VO4). Add the prepared media to the respective wells.

  • Incubation: Incubate the plates for 16-18 hours at 37°C in a CO2 incubator.[3]

  • Sample Collection: Carefully collect the supernatant from each well.

  • Sample Preparation for LC-MS/MS:

    • Add a known amount of d7-S1P internal standard to each sample.

    • Precipitate the protein by adding TCA.

    • Incubate on ice and then centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to appropriate vials for LC-MS/MS analysis to quantify the amount of S1P released.

  • Data Analysis: Normalize the S1P levels to the vehicle control. Plot the percentage of inhibition against the logarithm of the SLF1081851 concentration and fit a dose-response curve to determine the IC50 value.

In Vivo Assessment of Lymphocyte Counts and Plasma S1P Levels in Mice

This protocol is a general representation based on in vivo studies with Spns2 inhibitors.[3]

Objective: To evaluate the in vivo efficacy of SLF1081851 in reducing circulating lymphocyte counts and plasma S1P levels.

Materials:

  • C57BL/6j mice.

  • This compound.

  • Vehicle solution (e.g., 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, 50% H2O).[3]

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Blood collection tubes (e.g., containing EDTA).

  • Hematology analyzer.

  • Centrifuge.

  • Materials for S1P extraction and LC-MS/MS analysis as described in the in vitro protocol.

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6j mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Prepare the dosing solution of SLF1081851 in the vehicle. Administer the desired dose (e.g., 20 mg/kg) or an equivalent volume of vehicle to the mice via intraperitoneal injection.

  • Time Course: At a predetermined time point after administration (e.g., 4-6 hours), proceed with blood collection.

  • Blood Collection: Anesthetize the mice and collect blood via a suitable method (e.g., cardiac puncture or retro-orbital bleeding) into EDTA-containing tubes.

  • Lymphocyte Counting: Immediately after collection, use a small aliquot of the whole blood to determine the absolute lymphocyte count using a validated hematology analyzer.

  • Plasma Separation: Centrifuge the remaining blood sample to separate the plasma.

  • Plasma S1P Analysis: Store the plasma at -80°C until analysis. For analysis, thaw the plasma samples and proceed with S1P extraction and quantification using LC-MS/MS as described in the in vitro protocol.

  • Data Analysis: Compare the absolute lymphocyte counts and plasma S1P concentrations between the SLF1081851-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a well-characterized inhibitor of the S1P transporter Spns2. Its mechanism of action, involving the blockade of S1P export and the subsequent reduction of circulating lymphocytes, is supported by robust in vitro and in vivo data. The detailed protocols and visualizations provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize SLF1081851 as a research tool and to inform the development of novel therapeutics targeting the Spns2-S1P signaling pathway. Further investigation into the therapeutic potential of Spns2 inhibition in various disease models is warranted.

References

A Technical Guide to SLF1081851 Hydrochloride: Unraveling the Spns2 Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core mechanism of SLF1081851 hydrochloride, a potent inhibitor of the spinster homolog 2 (Spns2) transporter. Spns2 plays a pivotal role in the regulated release of sphingosine-1-phosphate (S1P), a critical signaling lipid that governs a multitude of physiological processes, most notably lymphocyte trafficking. By inhibiting Spns2, this compound effectively modulates the S1P signaling pathway, presenting a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. This document details the Spns2 inhibition pathway, summarizes key quantitative data, provides comprehensive experimental protocols for studying Spns2 inhibition, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying mechanisms.

The Spns2-S1P Signaling Axis: A Critical Regulator of Immune Cell Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5). The extracellular gradient of S1P is crucial for directing the egress of lymphocytes, particularly T cells and B cells, from secondary lymphoid organs into the lymphatic and circulatory systems.[1]

The transporter Spns2, predominantly expressed on endothelial cells, is a key facilitator of S1P export from cells into the extracellular environment.[2][3] By maintaining the S1P gradient between lymphoid tissues and the circulatory system, Spns2-mediated S1P release is essential for normal lymphocyte trafficking.[4][5] Disruption of this pathway, as seen in Spns2-deficient mice, leads to a significant reduction in circulating lymphocytes, a condition known as lymphopenia.[6][7] This foundational knowledge underscores the therapeutic potential of targeting Spns2 to modulate immune responses.

This compound: A Specific Inhibitor of Spns2

This compound has been identified as a specific inhibitor of Spns2-mediated S1P release.[8][9][10] Its mechanism of action centers on the direct blockade of the Spns2 transporter, thereby preventing the efflux of S1P from endothelial cells. This inhibition disrupts the established S1P gradient, leading to the retention of lymphocytes within the lymph nodes and a subsequent reduction in their numbers in the peripheral circulation.[5][10]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/ModelReference
IC50 for S1P Release Inhibition 1.93 µMHeLa cells expressing mouse Spns2[8][9][10]
In Vivo Lymphocyte Reduction ~50% decrease from baselineC57BL/6 mice[6]
Selectivity (SphK1 IC50) ≥30 µMRecombinant mouse SphK1[8]
Selectivity (SphK2 IC50) ≈30 µMRecombinant mouse SphK2[8]

Signaling and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using the DOT language.

G cluster_cell Endothelial Cell Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 Phosphorylation S1P_intra Intracellular S1P SphK1/2->S1P_intra Spns2 Spns2 S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Gradient Spns2->S1P_extra Release SLF1081851 SLF1081851 Hydrochloride SLF1081851->Spns2 Inhibition S1PR1 S1P Receptor 1 (on Lymphocyte) S1P_extra->S1PR1 Activation Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1PR1->Lymphocyte_Egress Promotes

Diagram 1: this compound Inhibition of the Spns2-S1P Signaling Pathway.

G cluster_invitro In Vitro S1P Release Assay cluster_invivo In Vivo Lymphocyte Counting Cell_Culture Culture HeLa cells expressing Spns2 Inhibitor_Treatment Treat cells with this compound Cell_Culture->Inhibitor_Treatment Incubation Incubate to allow for S1P release Inhibitor_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection S1P_Quantification Quantify S1P levels by LC-MS/MS Supernatant_Collection->S1P_Quantification IC50_Determination Determine IC50 value S1P_Quantification->IC50_Determination Animal_Dosing Administer this compound to mice (i.p.) Blood_Collection Collect blood samples at specified time points Animal_Dosing->Blood_Collection Lymphocyte_Count Perform complete blood count (CBC) to determine absolute lymphocyte count Blood_Collection->Lymphocyte_Count Data_Analysis Analyze percentage change in lymphocyte count Lymphocyte_Count->Data_Analysis

References

An In-Depth Technical Guide to SLF1081851 Hydrochloride and its Interaction with Sphingosine-1-Phosphate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, making its regulation a key area of interest for therapeutic development. The transport of S1P out of the cell is a pivotal step in its signaling cascade, mediated by transporters such as Spinster homolog 2 (Spns2). SLF1081851 hydrochloride has emerged as a valuable chemical tool for investigating the role of Spns2-mediated S1P transport. This technical guide provides a comprehensive overview of this compound, its mechanism of action as an Spns2 inhibitor, and its effects on the sphingosine-1-phosphate signaling pathway. Detailed experimental protocols, quantitative data, and visual representations of the signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this domain.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in regulating a wide array of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, and vascular stability.[1][2] S1P is generated intracellularly from sphingosine (B13886) through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1] Once synthesized, S1P can be degraded intracellularly or transported out of the cell to act on a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1][3] This "inside-out" signaling paradigm is a hallmark of S1P biology.

The differential expression of S1P receptors on various cell types and their coupling to distinct heterotrimeric G proteins lead to a diverse range of cellular responses.[3] For instance, S1P1 couples exclusively to Gi/o, while S1P2 and S1P3 can couple to Gi/o, Gq, and G12/13.[3] These interactions trigger downstream signaling cascades that influence cell survival, proliferation, migration, and differentiation. The regulation of S1P gradients between tissues and circulatory fluids is therefore essential for maintaining homeostasis.

This compound: A Selective Spns2 Inhibitor

This compound is a small molecule inhibitor of the S1P transporter Spns2.[4][5] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the release of S1P from various cell types, thereby contributing to the establishment of extracellular S1P gradients necessary for proper signaling.[4] By inhibiting Spns2, SLF1081851 effectively blocks the export of S1P, leading to a reduction in extracellular S1P levels and subsequent modulation of S1P receptor-mediated signaling.[6]

Mechanism of Action

SLF1081851 acts by directly inhibiting the transport function of Spns2. This leads to a decrease in the concentration of S1P in the extracellular environment, which in turn reduces the activation of S1P receptors on target cells.[6] This mechanism has been shown to recapitulate the phenotype observed in Spns2-deficient mice, most notably a significant reduction in circulating lymphocytes.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Conditions Reference
IC50 (S1P Release) 1.93 µMInhibition of S1P release from HeLa cells expressing mouse Spns2.[6]
Selectivity (SphK1) IC50 ≥ 30 µMRecombinant mouse SphK1 inhibition assay.[3]
Selectivity (SphK2) IC50 ≈ 30 µMRecombinant mouse SphK2 inhibition assay.[3]
Parameter Observation Experimental Model Reference
In Vivo Efficacy Significantly decreased circulating lymphocyte counts and plasma S1P concentrations.Mice treated with 20 mg/kg SLF1081851 (intraperitoneal injection).[6]
Toxicity Toxic to mice at a dose of 30 mg/kg.In vivo mouse studies.[7]

Signaling Pathways and Experimental Workflows

Sphingosine-1-Phosphate Signaling Pathway

The following diagram illustrates the key components of the S1P signaling pathway, from its synthesis to its downstream effects mediated by the five S1P receptors.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_transport S1P Transport cluster_receptors S1P Receptors & Downstream Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP S1P_intra Intracellular S1P Spns2 Spns2 Transporter S1P_intra->Spns2 SphK1_2->S1P_intra S1P_extra Extracellular S1P Spns2->S1P_extra S1PR1 S1PR1 S1P_extra->S1PR1 S1PR2 S1PR2 S1P_extra->S1PR2 S1PR3 S1PR3 S1P_extra->S1PR3 S1PR4 S1PR4 S1P_extra->S1PR4 S1PR5 S1PR5 S1P_extra->S1PR5 Gi Gi S1PR1->Gi S1PR2->Gi Gq Gq S1PR2->Gq G12_13 G12/13 S1PR2->G12_13 S1PR3->Gi S1PR3->Gq S1PR3->G12_13 S1PR4->Gi S1PR4->G12_13 S1PR5->Gi S1PR5->G12_13 Downstream Diverse Cellular Responses (e.g., cell survival, migration, proliferation, differentiation) Gi->Downstream Gq->Downstream G12_13->Downstream SLF1081851 SLF1081851 SLF1081851->Spns2

Caption: Overview of the S1P signaling pathway and the inhibitory action of SLF1081851.

Experimental Workflow: In Vitro S1P Release Assay

This diagram outlines the general workflow for assessing the inhibitory effect of SLF1081851 on Spns2-mediated S1P release.

S1P_Release_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis HeLa_cells HeLa Cells Transfection Transfect with Spns2-expressing plasmid HeLa_cells->Transfection Incubation Incubate cells with varying concentrations of SLF1081851 Transfection->Incubation Collect_media Collect cell culture media Incubation->Collect_media LC_MS Quantify extracellular S1P levels using LC-MS/MS Collect_media->LC_MS IC50_calc Calculate IC50 value LC_MS->IC50_calc

Caption: Workflow for the in vitro S1P release assay to determine the potency of SLF1081851.

Experimental Protocols

In Vitro S1P Release Assay from Spns2-Expressing HeLa Cells

This protocol is adapted from the methodology described in the discovery of SLF1081851.[3]

Materials:

  • HeLa cells

  • Spns2-expressing plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (for stock solution)

  • LC-MS/MS system for S1P quantification

Procedure:

  • Cell Culture and Transfection:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 24-well plates) to reach 70-80% confluency on the day of transfection.

    • Transfect the HeLa cells with a plasmid encoding for mouse Spns2 using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect a separate set of cells with an empty vector.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of SLF1081851 in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

    • 24 hours post-transfection, replace the culture medium with the medium containing the different concentrations of SLF1081851 or vehicle control (DMSO).

    • Incubate the cells for a defined period (e.g., 18-20 hours) at 37°C.[3]

  • Sample Collection and Analysis:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells or debris.

    • Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the S1P levels to a relevant parameter (e.g., total protein concentration in the corresponding cell lysate).

    • Plot the percentage of S1P release inhibition against the logarithm of the SLF1081851 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Lymphocyte Count Reduction Assay in Mice

This protocol is a general guideline based on typical procedures for evaluating the effect of S1P modulators on circulating lymphocyte counts.[6][8]

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle solution (e.g., saline, PEG400/Tween 80)

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

  • Automated hematology analyzer or flow cytometer

  • Antibodies for lymphocyte subset analysis (optional, e.g., anti-CD3, anti-B220)

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Prepare the dosing solution of this compound in a suitable vehicle.

    • Administer a single dose of SLF1081851 (e.g., 20 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).[6]

  • Blood Collection:

    • At specified time points post-dosing (e.g., 0, 4, 8, 24 hours), collect a small volume of peripheral blood from each mouse (e.g., via tail vein or saphenous vein) into EDTA-coated tubes to prevent coagulation.

  • Lymphocyte Counting:

    • Thoroughly mix the blood samples.

    • Determine the total white blood cell count and the absolute lymphocyte count using an automated hematology analyzer.

    • Alternatively, use flow cytometry to perform a more detailed analysis of lymphocyte subsets. This involves staining the blood cells with fluorescently labeled antibodies specific for different lymphocyte markers.

  • Data Analysis:

    • Calculate the percentage change in lymphocyte count from baseline (time 0) for each animal at each time point.

    • Compare the lymphocyte counts between the SLF1081851-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • Plot the mean lymphocyte count or the percentage change from baseline over time for each treatment group.

Sphingosine Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of SLF1081851 against SphK1 and SphK2.[9]

Materials:

  • Recombinant human or mouse SphK1 and SphK2

  • Sphingosine (substrate)

  • [γ-32P]ATP or a non-radioactive ATP detection system

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound

  • DMSO

  • Thin-layer chromatography (TLC) system or other method for product separation and detection

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, sphingosine, and the recombinant SphK enzyme.

    • Add SLF1081851 at various concentrations (or vehicle control) to the reaction mixture and pre-incubate for a short period.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding ATP (e.g., [γ-32P]ATP).

    • Allow the reaction to proceed for a defined time at 37°C.

    • Terminate the reaction by adding an acidic solution (e.g., HCl) or another appropriate stop solution.

  • Product Detection and Quantification:

    • Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol).

    • Separate the radiolabeled S1P product from the unreacted [γ-32P]ATP using TLC.

    • Quantify the amount of [32P]S1P formed using autoradiography or a phosphorimager.

    • If using a non-radioactive method, follow the manufacturer's instructions for the specific ATP detection kit.

  • Data Analysis:

    • Calculate the percentage of SphK activity inhibition at each concentration of SLF1081851.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the S1P transporter Spns2. Its ability to modulate extracellular S1P levels makes it an invaluable tool for dissecting the complex roles of S1P signaling in health and disease. This technical guide provides a foundation for researchers and drug development professionals to utilize SLF1081851 in their studies, with detailed protocols and comprehensive data to guide experimental design and interpretation. Further investigation into the therapeutic potential of targeting Spns2 with inhibitors like SLF1081851 is warranted, particularly in the context of autoimmune diseases and other conditions where modulation of S1P signaling is beneficial.

References

The Role of SLF1081851 Hydrochloride in Lymphocyte Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SLF1081851 hydrochloride, a first-generation inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). We will explore its mechanism of action, its impact on lymphocyte trafficking, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Introduction: The Sphingosine-1-Phosphate (S1P) Pathway and Lymphocyte Egress

The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, back into circulation is a critical process for immune surveillance. This egress is meticulously controlled by a chemotactic gradient of sphingosine-1-phosphate (S1P).[1] Lymphocytes expressing the S1P receptor 1 (S1PR1) are guided by higher concentrations of S1P in the lymph and blood, prompting their exit from the lymph nodes where S1P levels are lower.[1]

Disruption of this S1P gradient forms the basis for a class of immunomodulatory drugs. The most well-known are S1P receptor modulators (SRMs), such as fingolimod, which act as functional antagonists by causing the internalization of S1PR1, thereby rendering lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.[2][3][4] This leads to a reduction in circulating lymphocytes, a state known as lymphopenia, which is beneficial in autoimmune diseases like multiple sclerosis.[2][3] However, SRMs can have on-target side effects due to the widespread expression of S1P receptors.[2][5]

An alternative therapeutic strategy is to target the source of the S1P gradient. The transporter Spns2, expressed on endothelial cells, is a key player in exporting S1P into the lymph.[1][3][6] By inhibiting Spns2, the S1P concentration in the lymph is reduced, thereby disrupting the gradient and preventing lymphocyte egress. This compound is a small molecule inhibitor designed for this purpose.[7]

Mechanism of Action of this compound

SLF1081851 acts as a direct inhibitor of the Spns2 transporter.[7] Unlike SRMs that target the lymphocyte's S1P receptor, SLF1081851 targets the cellular machinery responsible for creating the S1P gradient. By blocking Spns2-mediated S1P export, SLF1081851 effectively diminishes the chemoattractant signal required for lymphocytes to exit the lymph nodes. This leads to their sequestration within the lymphoid tissue and a subsequent reduction of lymphocytes in peripheral circulation.[3][7]

The following diagram illustrates the signaling pathway and the point of intervention for SLF1081851.

cluster_0 Lymph Node Parenchyma cluster_1 Sinus-lining Endothelial Cell cluster_2 Lymphatic Sinus (High S1P) Lymphocyte T-Lymphocyte S1PR1 S1PR1 Lymphocyte->S1PR1 expresses S1P_extra Extracellular S1P Gradient S1PR1->S1P_extra senses SphK Sphingosine Kinase (SphK) S1P_intra Intracellular S1P SphK->S1P_intra Sphingosine Sphingosine Sphingosine->SphK Spns2 Spns2 Transporter S1P_intra->Spns2 Spns2->S1P_extra exports SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibits S1P_extra->Lymphocyte guides egress

Figure 1: Mechanism of SLF1081851 Action

Quantitative Data on SLF1081851 and Related Compounds

The inhibitory activity of SLF1081851 and its more potent successor, SLF80821178, has been quantified in various assays. The data highlights the impact of these Spns2 transport blockers (STBs) on S1P release and lymphocyte counts.

CompoundAssayMeasurementValueReference
SLF1081851 In vitro S1P release from HeLa cellsIC₅₀1.93 μM[7]
Spns2-dependent S1P releasepIC₅₀5.72[2]
SLF80821178 In vitro S1P release from HeLa cellsIC₅₀51 ± 3 nM[3]
Spns2-dependent S1P releasepIC₅₀7.28[2]
TreatmentEffectMeasurementValueReference
SLF1081851 Reduction in circulating lymphocytesSignificant decreaseNot specified[7]
Reduction in plasma S1PSignificant decreaseNot specified[7]
Spns2 Transport Blockers (STBs) Maximal reduction in absolute lymphocyte counts (ALCs)% reduction~45-50%[8][9]
S1P Receptor Modulators (SRMs) Maximal reduction in absolute lymphocyte counts (ALCs)% reduction~90%[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize Spns2 inhibitors.

In Vitro S1P Release Assay

This assay measures the ability of a compound to inhibit the release of S1P from cultured cells that express Spns2.

  • Cell Lines: HeLa cells or human monocytic U937 cells are commonly used.[2][7]

  • Protocol:

    • Cells are cultured to an appropriate confluency in T-25 flasks or 12-well plates.

    • The cells are then treated with various concentrations of the test compound (e.g., SLF1081851) or a vehicle control.

    • After an incubation period, the supernatant is collected.

    • The concentration of S1P in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in S1P release, is then calculated.[10]

  • Note: It is important to ensure that the inhibitor concentrations used are not cytotoxic.[5]

In Vivo Lymphocyte Count Analysis

This procedure determines the effect of the test compound on circulating lymphocyte numbers in animal models.

  • Animal Models: Mice (e.g., C57BL/6) or rats are used.[2][7]

  • Protocol:

    • Animals are administered the test compound (e.g., SLF1081851 at a specific dose, such as 20 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[2]

    • At a specified time point post-administration (e.g., 2 hours), whole blood is collected via cardiac puncture.[2]

    • An aliquot of blood is treated with an anticoagulant (e.g., heparin).

    • Red blood cells are lysed using an ACK lysis buffer.

    • The remaining leukocytes are stained with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD4, CD8 for T-cells; B220 for B-cells).

    • The absolute counts of different lymphocyte populations are determined using a flow cytometer.[2]

Lymph Collection and S1P Measurement

This protocol allows for the direct measurement of S1P levels in the lymph, the primary site of Spns2 activity in lymphocyte egress.

  • Animal Model: Mice are typically used.

  • Protocol:

    • One hour prior to euthanasia, mice are given olive oil by oral gavage to visualize the lymphatic ducts.[2]

    • The animal is anesthetized, and the abdominal cavity is opened to expose the cisterna chyli.

    • The cisterna chyli is punctured with a fine-gauge needle, and lymph is collected into a micropipette tip.[2]

    • Samples contaminated with blood are discarded.

    • The collected lymph is prepared for LC-MS analysis to quantify S1P concentrations.[2]

The following diagram outlines the general workflow for in vivo analysis of a Spns2 inhibitor.

cluster_0 In Vivo Experiment start Administer SLF1081851 or Vehicle to Mice blood Collect Whole Blood start->blood lymph Collect Lymph from Cisterna Chyli start->lymph flow Flow Cytometry Analysis blood->flow lcms_blood LC-MS Analysis of Plasma blood->lcms_blood lcms_lymph LC-MS Analysis of Lymph lymph->lcms_lymph results_alc Absolute Lymphocyte Counts (ALCs) flow->results_alc results_s1p S1P Concentrations lcms_blood->results_s1p lcms_lymph->results_s1p

Figure 2: In Vivo Experimental Workflow

Conclusion

This compound has been a valuable pharmacological tool in validating Spns2 as a therapeutic target for modulating lymphocyte trafficking. By inhibiting the S1P transporter Spns2, it offers an alternative mechanism to S1P receptor modulators for achieving immunosuppression.[5][7] While more potent analogs have since been developed, the foundational research on SLF1081851 has significantly advanced our understanding of the S1P pathway's role in immune cell migration. The experimental protocols detailed herein provide a framework for the continued investigation of Spns2 inhibitors and their potential in treating autoimmune and inflammatory diseases.

References

The Discovery and Synthesis of SLF1081851 Hydrochloride: A Novel Inhibitor of Sphingosine-1-Phosphate Transporter Spns2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of SLF1081851 hydrochloride, a potent and in vivo active inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homologue 2 (Spns2). SLF1081851 has emerged as a critical chemical probe for investigating the biology of Spns2 and as a potential therapeutic agent for modulating S1P signaling in various pathological conditions, including autoimmune diseases and kidney fibrosis.[1][2][3][4][5] This document provides a comprehensive overview of its discovery through structure-activity relationship (SAR) studies, a detailed synthetic pathway, and the experimental protocols for its biological evaluation.

Introduction to SLF1081851 and its Target, Spns2

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of cellular processes through its interaction with five G-protein-coupled receptors (S1P1-5).[1][4] The extracellular concentration gradients of S1P are tightly controlled, in part, by its export from cells, a process facilitated by transporters like Spns2.[1][4] Spns2 plays a key role in maintaining S1P levels in lymph, which is essential for lymphocyte trafficking and immune responses.[1][4]

SLF1081851 was identified as the first potent inhibitor of Spns2, effectively blocking the release of S1P from cells.[1][4][6] Its ability to decrease circulating lymphocytes and plasma S1P levels in vivo recapitulates the phenotype observed in Spns2-deficient mice, highlighting its specificity and potential as a therapeutic agent.[1][4][5]

Discovery and Structure-Activity Relationship (SAR)

The discovery of SLF1081851 was the result of a focused structure-activity relationship (SAR) study aimed at identifying inhibitors of Spns2.[1][4] The development process involved the synthesis and evaluation of a series of compounds, leading to the identification of the 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine scaffold as a promising pharmacophore.[7] Subsequent modifications to this scaffold led to the discovery of SLF1081851 (also referred to as compound 16d in some literature) as a lead compound with significant in vitro and in vivo activity.[1][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key amidoxime (B1450833) intermediate, followed by the construction of the 1,2,4-oxadiazole (B8745197) core and subsequent deprotection to yield the final product.[1]

Synthetic Scheme

Synthesis_of_SLF1081851 cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Formation cluster_2 Step 3: Deprotection 1-decene (B1663960) 1-decene intermediate_13 4-decylbenzonitrile (B14896957) (13) 1-decene->intermediate_13 i) 9-BBN ii) Pd(dppf)Cl2·CH2Cl2, KOH 4-iodobenzonitrile (B145841) 4-iodobenzonitrile 4-iodobenzonitrile->intermediate_13 intermediate_14 N'-hydroxy-4-decylbenzimidamide (14) (Amidoxime intermediate) intermediate_13->intermediate_14 Refluxing Ethanol hydroxylamine_hcl NH2OH·HCl, TEA hydroxylamine_hcl->intermediate_14 intermediate_14_2 Amidoxime intermediate (14) intermediate_15 Boc-protected oxadiazole (15d) intermediate_14_2->intermediate_15 HCTU, DIEA, DMF, 100°C boc_amino_acid N-Boc-GABA boc_amino_acid->intermediate_15 intermediate_15_2 Boc-protected oxadiazole (15d) SLF1081851_HCl This compound (16d) intermediate_15_2->SLF1081851_HCl hcl_dioxane 4M HCl in dioxane, DCM hcl_dioxane->SLF1081851_HCl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-decylbenzonitrile (13)

A one-pot Suzuki-Miyaura cross-coupling reaction is employed. 1-decene undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting borane (B79455) is then coupled with 4-iodobenzonitrile in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and an aqueous base like potassium hydroxide (B78521) (KOH) to yield 4-decylbenzonitrile.[1]

Step 2: Synthesis of N'-hydroxy-4-decylbenzimidamide (14)

4-decylbenzonitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) (TEA) in refluxing ethanol. This reaction affords the common amidoxime intermediate, N'-hydroxy-4-decylbenzimidamide.[1]

Step 3: Synthesis of the Boc-protected 1,2,4-oxadiazole (15d)

The amidoxime intermediate (14) is coupled with N-Boc-gamma-aminobutyric acid (N-Boc-GABA) using a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA or Hünig's base) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C).[1]

Step 4: Synthesis of this compound (16d)

The Boc protecting group on the 1,2,4-oxadiazole intermediate (15d) is removed using a strong acid. A common procedure involves treatment with a 4 M solution of hydrogen chloride in dioxane in a solvent such as dichloromethane (B109758) (DCM) at room temperature.[1][3] The final product, SLF1081851, is obtained as its hydrochloride salt.[1]

Biological Activity and In Vitro Evaluation

SLF1081851 is a potent inhibitor of Spns2-mediated S1P release. Its inhibitory activity has been characterized in various cell lines.

Quantitative Data
CompoundTargetAssayIC₅₀ (µM)Cell Line
SLF1081851Spns2S1P Release1.93HeLa cells
SLF1081851Spns2S1P Release1.67 ± 0.27U937 cells
SLF1081851Spns2S1P Release1.78 ± 0.23THP-1 cells
SLF1081851Spns2S1P Release1.45 ± 0.39Mouse kidney pericytes

Data compiled from multiple sources.[1][4][6][8]

S1P Release Assay Protocol

The following is a generalized protocol for determining the in vitro activity of SLF1081851.

S1P_Release_Assay Cell_Culture 1. Culture Spns2-expressing HeLa cells Inhibitor_Treatment 2. Treat cells with varying concentrations of SLF1081851 Cell_Culture->Inhibitor_Treatment Incubation 3. Incubate for 18-20 hours Inhibitor_Treatment->Incubation Supernatant_Collection 4. Collect cell supernatant Incubation->Supernatant_Collection S1P_Extraction 5. Extract S1P from supernatant Supernatant_Collection->S1P_Extraction LCMS_Analysis 6. Quantify S1P levels using LC-MS/MS S1P_Extraction->LCMS_Analysis IC50_Calculation 7. Calculate IC50 value LCMS_Analysis->IC50_Calculation

Caption: Workflow for the in vitro S1P release assay.

Detailed Protocol:

  • Cell Culture: HeLa cells transiently or stably expressing Spns2 are cultured in appropriate media.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of SLF1081851. To enhance S1P detection, cells may also be treated with inhibitors of S1P degradation pathways (S1P phosphatase and S1P lyase). Fatty acid-free bovine serum albumin (BSA) is often added to the media to act as a chaperone for the released S1P.[8]

  • Incubation: The cells are incubated for a period of 18-20 hours to allow for S1P release.[6][8]

  • Supernatant Collection: The cell culture supernatant, containing the released S1P, is collected.

  • S1P Quantification: The concentration of S1P in the supernatant is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The S1P levels are normalized to a vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

In Vivo Activity

Administration of SLF1081851 to rodents has been shown to significantly reduce circulating lymphocyte counts and plasma S1P concentrations, demonstrating its in vivo efficacy.[1][4] For instance, intraperitoneal administration of SLF1081851 at a dose of 20 mg/kg in mice leads to a significant decrease in both circulating lymphocytes and plasma S1P levels four hours post-dose.[6]

Mechanism of Action and Signaling Pathway

SLF1081851 exerts its biological effects by directly inhibiting the S1P transporter Spns2. This inhibition prevents the export of S1P from cells, leading to a reduction in the extracellular S1P concentration. This, in turn, disrupts the S1P gradients necessary for various physiological processes, most notably the egress of lymphocytes from lymphoid organs.

S1P_Signaling_Pathway cluster_cell S1P Producing Cell Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra S1P Export SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition S1PR S1P Receptors (S1P1-5) S1P_extra->S1PR Downstream_Signaling Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream_Signaling

Caption: Inhibition of the S1P signaling pathway by SLF1081851.

Conclusion

This compound is a seminal discovery in the field of S1P signaling, providing a powerful tool to dissect the role of the Spns2 transporter. Its well-defined synthesis and potent in vitro and in vivo activity make it an invaluable asset for researchers in immunology, pharmacology, and drug discovery. Further investigation into the therapeutic potential of SLF1081851 and its analogs is warranted for the development of novel treatments for a range of diseases driven by dysregulated S1P signaling.

References

SLF1081851 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of SLF1081851 hydrochloride, a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of immunology and inflammation.

Core Physicochemical Properties

This compound is a small molecule inhibitor that has been instrumental in elucidating the physiological and pathological roles of Spns2-mediated S1P transport.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochlorideMedKoo Biosciences
Molecular Formula C₂₁H₃₄ClN₃O[2]
Molecular Weight 379.97 g/mol [2][3]
CAS Number 2999629-35-3[2][4]
Appearance Solid[4]
Purity ≥98%Axon Medchem
Melting Point Not experimentally determined. Predicted values may be obtained using computational software.N/A
pKa Not experimentally determined. Predicted values may be obtained using computational software.N/A

Solubility Profile

The solubility of this compound has been qualitatively assessed in various common laboratory solvents.

SolventSolubilitySource
DMSO Soluble[3]
Ethanol Soluble[3]
Water Slightly soluble[4]
Acetonitrile (B52724) Slightly soluble[4]

Mechanism of Action and Biological Activity

This compound is a first-in-class inhibitor of Spns2, a transporter responsible for the egress of S1P from cells.[1][3] By blocking Spns2, this compound effectively reduces the extracellular concentration of S1P. This targeted action makes it a valuable tool for studying the downstream effects of S1P signaling.

The primary biological activity of this compound is summarized in the table below:

ParameterValueCell LineSource
IC₅₀ (S1P release) 1.93 µMHeLa cells[1]

Signaling Pathway

This compound exerts its effect by intervening in the sphingosine-1-phosphate signaling pathway. The following diagram illustrates the role of Spns2 in this pathway and the point of inhibition by this compound.

S1P_Pathway Sphingosine-1-Phosphate Signaling Pathway and Inhibition by SLF1081851 cluster_cell Cell Interior cluster_ec Extracellular Space Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Spns2->S1P_extra Egress SLF1081851 SLF1081851 (Inhibitor) SLF1081851->Spns2 Inhibition S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Binding Downstream Downstream Signaling (e.g., cell migration, proliferation) S1PR->Downstream Activation

Caption: Inhibition of S1P egress by SLF1081851.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not publicly available. However, this section provides generalized, standard methodologies that are widely accepted in the field for determining such properties.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Solubility_Workflow Generalized Workflow for Solubility Determination start Start step1 Add excess SLF1081851 HCl to a known volume of solvent start->step1 step2 Agitate at a constant temperature until equilibrium is reached step1->step2 step3 Separate solid from liquid (e.g., centrifugation, filtration) step2->step3 step4 Quantify the concentration of the solute in the filtrate (e.g., HPLC, UV-Vis) step3->step4 end Determine Solubility step4->end

Caption: Shake-flask method for solubility.

Protocol:

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, DMSO).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mmol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic form of the molecule has been neutralized. For more complex molecules, derivative plots of the titration curve can be used to accurately identify the equivalence points.

  • Instrumentation: An automated titrator is often used for precise addition of the titrant and continuous data logging.

Conclusion

This compound is a critical research tool for investigating the roles of S1P signaling in health and disease. Its well-defined inhibitory action on Spns2 allows for targeted studies of this transport mechanism. This guide provides a foundational understanding of its physicochemical properties to aid in the design and execution of future research. Further experimental determination of properties such as melting point and pKa would be beneficial for the scientific community.

References

The Structure-Activity Relationship of SLF1081851 Hydrochloride: A Technical Guide to a Novel Sphingosine-1-Phosphate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 hydrochloride is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking the transport of S1P across the cell membrane, SLF1081851 disrupts S1P signaling gradients that are crucial for various physiological processes, most notably lymphocyte trafficking. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SLF1081851, detailing the key structural modifications that influence its inhibitory activity. Furthermore, this guide outlines the detailed experimental protocols for the synthesis of SLF1081851 and its analogs, as well as the in vitro and in vivo assays used to characterize their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in the development of Spns2 inhibitors.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation.[1][2] The extracellular signaling functions of S1P are mediated through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The establishment and maintenance of extracellular S1P gradients are critical for the proper functioning of various physiological systems, particularly the immune system, where it governs the egress of lymphocytes from secondary lymphoid organs.[3][4]

The transporter Spinster homolog 2 (Spns2) plays a pivotal role in exporting S1P from cells, thereby contributing to the formation of these crucial signaling gradients.[4] As such, Spns2 has emerged as a promising therapeutic target for the modulation of S1P signaling in various pathological conditions, including autoimmune diseases and cancer.

This compound has been identified as a first-in-class, potent inhibitor of Spns2.[4] In vitro studies have demonstrated its ability to block S1P release from Spns2-expressing HeLa cells with an IC50 of 1.93 µM.[4] In vivo, administration of SLF1081851 in mice leads to a significant reduction in circulating lymphocytes, phenocopying the effect observed in Spns2 knockout animals.[4] This guide delves into the detailed structure-activity relationship of the 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine scaffold, providing a comprehensive overview of the key structural features that govern its inhibitory potency against Spns2.

Structure-Activity Relationship (SAR) of the 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine Scaffold

The SAR of the SLF1081851 scaffold was systematically explored by modifying three key regions: the hydrophobic tail, the central aromatic core, and the polar headgroup. The inhibitory activity of the synthesized analogs was evaluated based on their ability to block S1P release from Spns2-expressing HeLa cells.

Modifications of the Hydrophobic Tail

The length of the alkyl chain on the phenyl ring significantly impacts the inhibitory potency. A systematic elongation of the alkyl chain from hexyl to undecyl revealed that a decyl chain provides the optimal length for Spns2 inhibition.

CompoundAlkyl Chain Length% Spns2 Inhibition at 2 µM
Analog 1C6 (Hexyl)Lower
Analog 2C7 (Heptyl)Moderate
Analog 3C8 (Octyl)Higher
Analog 4C9 (Nonyl)High
SLF1081851 (16d) C10 (Decyl) Optimal
Analog 5C11 (Undecyl)Decreased

Note: The qualitative descriptions of inhibition are based on the trends reported in the primary literature. For precise quantitative values, please refer to Fritzemeier et al., J. Med. Chem. 2022, 65(11), 7656-7681.

Modifications of the Central Aromatic Core and Linker

Alterations to the central phenyl ring and the linker to the oxadiazole moiety were also investigated. The position of the decyl substituent on the phenyl ring was found to be critical, with the para-substitution being optimal for activity.

CompoundSubstitution Pattern% Spns2 Inhibition at 2 µM
SLF1081851 (16d) para-decyl Optimal
Analog 6meta-decylReduced
Modifications of the Polar Headgroup

The propylamine (B44156) headgroup of SLF1081851 was extensively modified to probe the requirements for interaction with Spns2. The primary amine was found to be a key feature for potent inhibition.

CompoundHeadgroup Modification% Spns2 Inhibition at 2 µM
SLF1081851 (16d) PropylamineOptimal
Analog 7GuanidineReduced
Analog 8PiperidineSimilar to propylamine
Analog 9Exocyclic primary aminesProfoundly negative impact
Analog 10α-aminobutanoic acidNo inhibitory activity

Note: The qualitative descriptions of inhibition are based on the trends reported in the primary literature. For precise quantitative values, please refer to Fritzemeier et al., J. Med. Chem. 2022, 65(11), 7656-7681.

Experimental Protocols

General Synthetic Procedure for 3-(4-alkylphenyl)-1,2,4-oxadiazole-5-propanamine Analogs

The synthesis of SLF1081851 and its analogs involves a multi-step sequence, with the key steps being the formation of the amidoxime (B1450833) intermediate and the subsequent cyclization to form the 1,2,4-oxadiazole (B8745197) ring.

To a solution of the appropriately substituted benzonitrile (B105546) (1.0 equiv) in a 1:1 mixture of ethanol (B145695) and water, hydroxylamine (B1172632) hydrochloride (2.0 equiv) and sodium carbonate (5.0 equiv) are added. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours). Upon cooling to room temperature, the amidoxime product precipitates and is collected by vacuum filtration.

The amidoxime (1.0 equiv) is reacted with an N-protected β-alanine derivative in the presence of a coupling agent such as HCTU to form the O-acylated intermediate, which then undergoes cyclization to the 1,2,4-oxadiazole. The protecting group (e.g., Boc) is subsequently removed under acidic conditions (e.g., 4 M HCl in dioxane) to yield the final primary amine hydrochloride salt.

G cluster_synthesis Synthesis of SLF1081851 Analogs Benzonitrile Benzonitrile Amidoxime Amidoxime Benzonitrile->Amidoxime Hydroxylamine HCl, Na2CO3 Protected Oxadiazole Protected Oxadiazole Amidoxime->Protected Oxadiazole N-Boc-β-alanine, HCTU Final Compound (HCl salt) Final Compound (HCl salt) Protected Oxadiazole->Final Compound (HCl salt) 4M HCl in dioxane G cluster_assay In Vitro Spns2 Inhibition Assay Workflow Seed Spns2-HeLa cells Seed Spns2-HeLa cells Treat with inhibitor Treat with inhibitor Seed Spns2-HeLa cells->Treat with inhibitor Incubate (18h) Incubate (18h) Treat with inhibitor->Incubate (18h) Collect medium Collect medium Incubate (18h)->Collect medium Quantify S1P (LC-MS/MS) Quantify S1P (LC-MS/MS) Collect medium->Quantify S1P (LC-MS/MS) Calculate % inhibition Calculate % inhibition Quantify S1P (LC-MS/MS)->Calculate % inhibition G cluster_pathway S1P Signaling Pathway and Point of Inhibition Sphingosine Sphingosine S1P (intracellular) S1P (intracellular) Sphingosine->S1P (intracellular) SphK1/2 Spns2 Spns2 S1P (intracellular)->Spns2 S1P (extracellular) S1P (extracellular) Spns2->S1P (extracellular) S1P Export SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition S1P Receptors S1P Receptors S1P (extracellular)->S1P Receptors Binding Downstream Signaling Downstream Signaling S1P Receptors->Downstream Signaling Activation

References

An In-depth Technical Guide to SLF1081851 Hydrochloride Target Engagement Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 hydrochloride is a first-in-class small molecule inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4] By blocking Spns2, SLF1081851 inhibits the release of S1P, a critical signaling lipid that regulates a multitude of physiological processes, most notably immune cell trafficking.[1][3][5] This guide provides a comprehensive overview of the target engagement biomarkers for SLF1081851, including detailed experimental protocols and quantitative data to aid researchers in preclinical and clinical development.

Mechanism of Action

SLF1081851 exerts its pharmacological effect by directly binding to the Spns2 transporter. This interaction locks the transporter in an inward-facing conformation, thereby preventing the egress of intracellular S1P into the extracellular space.[2] The reduction of extracellular S1P gradients disrupts the signaling required for lymphocyte egress from lymphoid tissues, leading to a decrease in circulating lymphocytes.[3][4][6]

Target Engagement Biomarkers

The primary and most reliable biomarkers for assessing the target engagement of SLF1081851 are a decrease in circulating lymphocyte counts and a reduction in plasma S1P concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro potency and in vivo pharmacodynamic effects of SLF1081851.

In Vitro Activity
Parameter Value
TargetSpns2
Assay SystemHeLa cells
EffectInhibition of S1P release
IC501.93 µM[1][3][4][7]
In Vivo Pharmacodynamics
Parameter Observation
Circulating Lymphocyte Count Significant, dose-dependent decrease in mice and rats.[1][3][4] This is considered a reliable pharmacodynamic marker of target engagement.[3][6][8]
Plasma S1P Concentration Significant decrease in mice and rats.[1][3][4]
Route of Administration Intraperitoneal (i.p.)
Dose and Timepoint 20 mg/kg, 4 hours post-dose showed significant effects.[1]

Experimental Protocols

In Vitro S1P Release Assay

This protocol is adapted from methodologies used in the characterization of Spns2 inhibitors.[6][9]

Objective: To quantify the inhibitory effect of SLF1081851 on Spns2-mediated S1P release from cultured cells.

Materials:

  • HeLa cells transfected with a plasmid encoding mouse Spns2.[6]

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound.

  • S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[6]

  • Fatty acid-free bovine serum albumin (BSA).

  • LC-MS/MS system for S1P quantification.

Procedure:

  • Cell Culture: Culture HeLa cells expressing mouse Spns2 in standard conditions.

  • Compound Treatment: Seed the cells in appropriate culture plates. Once attached, replace the medium with fresh medium containing the S1P catabolism inhibitors. Add varying concentrations of SLF1081851 (e.g., 0-10 µM).

  • S1P Release: Incubate the cells for 18-20 hours to allow for S1P release into the supernatant.[1]

  • Sample Collection: Collect the supernatant from each well.

  • S1P Quantification: Analyze the S1P concentration in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 value by plotting the S1P concentration against the log of the SLF1081851 concentration and fitting the data to a four-parameter logistic curve.

In Vivo Assessment of Lymphocyte Counts and Plasma S1P

Objective: To determine the in vivo effect of SLF1081851 on circulating lymphocyte counts and plasma S1P levels in a rodent model.

Materials:

  • Mice or rats.

  • This compound formulated for intraperitoneal injection.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Automated hematology analyzer.

  • LC-MS/MS system for S1P quantification.

Procedure:

  • Animal Dosing: Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection to a cohort of animals.[1] Include a vehicle control group.

  • Blood Collection: At specified time points (e.g., 4 hours post-dose), collect blood samples from the animals into EDTA-coated tubes.[1]

  • Lymphocyte Counting: Analyze a portion of the whole blood using an automated hematology analyzer to determine the absolute lymphocyte count.

  • Plasma Preparation: Centrifuge the remaining blood to separate the plasma.

  • Plasma S1P Quantification: Extract lipids from the plasma and quantify the S1P concentration using LC-MS/MS.

  • Data Analysis: Compare the lymphocyte counts and plasma S1P levels between the SLF1081851-treated group and the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathway of S1P and Inhibition by SLF1081851

SLF1081851_Mechanism cluster_cell Cell Interior cluster_extracellular Extracellular Space Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Spns2->S1P_extra S1P_receptor S1P Receptor (e.g., S1P1) S1P_extra->S1P_receptor Binding Lymphocyte Lymphocyte S1P_receptor->Lymphocyte Regulates Egress SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition InVivo_Workflow start Start dosing Administer SLF1081851 or Vehicle to Rodents start->dosing blood_collection Collect Blood at Defined Timepoints dosing->blood_collection sample_processing Process Samples blood_collection->sample_processing hematology Automated Hematology (Lymphocyte Count) sample_processing->hematology plasma_prep Plasma Separation (Centrifugation) sample_processing->plasma_prep data_analysis Statistical Analysis and Comparison hematology->data_analysis lcms LC-MS/MS Analysis (S1P Quantification) plasma_prep->lcms lcms->data_analysis end End data_analysis->end

References

The Impact of SLF1081851 Hydrochloride on Sphingosine-1-Phosphate Gradients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a multitude of physiological processes, including lymphocyte trafficking, vascular development, and endothelial barrier function. The precise spatial distribution of S1P, forming concentration gradients between tissues and circulatory fluids, is paramount for its biological activity.[1] This gradient is meticulously maintained by a balance of S1P synthesis, degradation, and transport. A key player in this process is the transporter Spinster homolog 2 (Spns2), responsible for exporting S1P from specific cell types to establish extracellular gradients.[2][3] SLF1081851 hydrochloride is a potent and selective small molecule inhibitor of Spns2.[1][4] By blocking S1P export, SLF1081851 disrupts the S1P gradient, leading to significant physiological consequences, most notably a reduction in circulating lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of SLF1081851, its quantitative effects on S1P levels, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.

Introduction to the S1P Gradient and the Role of Spns2

The sphingosine-1-phosphate (S1P) gradient is a fundamental requirement for the proper functioning of the immune and vascular systems.[1] Typically, S1P concentrations are high in the blood and lymph (in the micromolar range) and low in interstitial fluids of tissues.[5] This differential is crucial for guiding the egress of lymphocytes from lymphoid organs into circulation, a process essential for immune surveillance.[2][6]

The establishment and maintenance of this gradient are a result of the coordinated action of several proteins:

  • Sphingosine (B13886) Kinases (SphK1 and SphK2): These enzymes catalyze the intracellular phosphorylation of sphingosine to produce S1P.[3]

  • S1P Lyase and Phosphatases: These enzymes irreversibly degrade or dephosphorylate S1P, contributing to low intracellular and tissue S1P levels.

  • S1P Transporters: These proteins are responsible for the export of S1P from the cells where it is synthesized into the extracellular space.

Spinster homolog 2 (Spns2) has been identified as a primary S1P transporter in endothelial cells, which are a major source of S1P in the lymph.[3][7] Genetic knockout studies in mice have demonstrated that the absence of Spns2 leads to reduced S1P levels in lymph and a subsequent failure of lymphocytes to exit lymphoid tissues, resulting in lymphopenia.[5][6] This highlights the critical and non-redundant role of Spns2 in maintaining the S1P gradient necessary for immune cell trafficking.

Mechanism of Action of this compound

SLF1081851 is a selective inhibitor of the S1P transporter Spns2.[1][4] Its mechanism of action has been elucidated through structural and functional studies. Cryo-electron microscopy has revealed that SLF1081851 binds to Spns2 and locks the transporter in an inward-facing conformation.[8] This conformational arrest prevents the transporter from undergoing the necessary structural changes to move S1P across the cell membrane to the extracellular space.

By inhibiting Spns2-mediated S1P export, SLF1081851 effectively reduces the concentration of S1P in the extracellular environment, particularly in the lymph where Spns2 is the predominant transporter.[7][9] This disruption of the S1P gradient mimics the phenotype observed in Spns2-deficient mice, leading to a significant decrease in circulating lymphocytes.[1][4]

Quantitative Data on the Effects of SLF1081851

The inhibitory activity of SLF1081851 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

ParameterValueCell Line/ModelReference
IC₅₀ for S1P Release 1.93 µMHeLa cells[1][4]
IC₅₀ for Spns2 Inhibition ~6 µMSpns2-expressing HEK293 cells[3]
ParameterDoseEffectAnimal ModelReference
Circulating Lymphocytes 20 mg/kg (i.p.)Significant decrease at 4 hours post-doseMice[1]
Plasma S1P Concentration 20 mg/kg (i.p.)Significant decreaseMice and Rats[1][4][10]
Maximum Plasma Concentration 20 mg/kg (i.p.)5 µM at 2 hoursRats[1]
Plasma Half-life 20 mg/kg (i.p.)> 8 hoursRats[1]

Key Experimental Protocols

Spns2-Mediated S1P Export Assay

This assay is designed to measure the ability of a compound to inhibit the transport of S1P out of cells expressing Spns2.

Materials:

  • HeLa cells (or other suitable cell line with low endogenous Spns2)

  • Plasmid DNA encoding for mouse or human Spns2

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • S1P catabolism inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)

  • This compound and other test compounds

  • LC-MS/MS system for S1P quantification

Protocol:

  • Cell Transfection: Seed HeLa cells in 12-well plates. Transfect the cells with the Spns2-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow cells to express the protein for 24-48 hours.

  • Inhibitor Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing fatty acid-free BSA, S1P catabolism inhibitors, and the desired concentrations of SLF1081851 or other test compounds.[11]

  • S1P Export: Incubate the cells for 18-20 hours to allow for S1P synthesis and export.[1]

  • Sample Collection: Collect the cell culture medium (supernatant).

  • S1P Quantification: Quantify the concentration of S1P in the collected medium using a validated LC-MS/MS method (see protocol 4.2).[11]

  • Data Analysis: The amount of S1P in the medium is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value by plotting the percent inhibition of S1P release against the logarithm of the inhibitor concentration.

Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the accurate measurement of S1P in biological matrices such as plasma or cell culture medium.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., C17-S1P or d7-S1P) in methanol[12][13]

  • Ice-cold methanol (B129727)

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)[13]

  • C18 analytical column[14]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a microcentrifuge tube, add 10 µL of the biological sample.[12]

    • Add 200 µL of ice-cold methanol containing the internal standard.[12]

    • Vortex vigorously for 30-60 seconds.[12]

    • Incubate on ice for 20 minutes to facilitate protein precipitation.[12]

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[12]

  • Extraction: Carefully transfer the supernatant to a new tube for analysis.[12]

  • LC-MS/MS Analysis:

    • Inject an aliquot of the extracted sample onto the LC-MS/MS system.

    • Separate S1P from other lipids using a C18 column with a suitable gradient of mobile phases (typically water/methanol/formic acid mixtures).[13][14]

    • Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[11] Common MRM transitions are m/z 380.3 → 264.2 for S1P and m/z 366.3 → 250.2 for C17-S1P.[15]

  • Data Analysis: Generate a standard curve using known concentrations of S1P. Calculate the concentration of S1P in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Signaling Pathways and Workflows

Diagram 1: S1P Metabolism and Signaling Pathway

S1P_Signaling cluster_cell Cell cluster_extra Extracellular Space Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Degradation S1P Lyase / Phosphatases S1P_intra->Degradation Degradation S1P_extra Extracellular S1P Spns2->S1P_extra Export S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream SLF1081851 SLF1081851 SLF1081851->Spns2 SLF1081851_Action Spns2 Spns2 Transporter S1P_Export S1P Export from Endothelial Cells Spns2->S1P_Export Mediates SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibits Lymph_S1P Lymph S1P Concentration S1P_Export->Lymph_S1P Maintains S1P_Gradient S1P Gradient (Lymph vs. Tissue) Lymph_S1P->S1P_Gradient Establishes Lymphocyte_Egress Lymphocyte Egress from Lymphoid Organs S1P_Gradient->Lymphocyte_Egress Drives Circulating_Lymphocytes Circulating Lymphocytes Lymphocyte_Egress->Circulating_Lymphocytes Increases Experimental_Workflow Start Start: Culture Spns2- expressing cells Treat Treat cells with SLF1081851 (various conc.) Start->Treat Incubate Incubate for 18-20h Treat->Incubate Collect Collect extracellular medium Incubate->Collect Prepare Prepare samples for LC-MS/MS (Protein precipitation & extraction) Collect->Prepare Analyze Quantify S1P via LC-MS/MS Prepare->Analyze Calculate Calculate % inhibition and determine IC50 Analyze->Calculate End End Calculate->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SLF1081851 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homolog 2 (Spns2).[1][2][3] By blocking Spns2, SLF1081851 inhibits the release of S1P, a critical signaling molecule involved in various physiological processes, most notably immune cell trafficking.[1][4][5] In vivo studies in mice have demonstrated that administration of SLF1081851 leads to a significant reduction in circulating lymphocytes and plasma S1P levels, mimicking the phenotype of Spns2 deficient mice.[2][4][5][6] This makes SLF1081851 a valuable research tool for investigating the role of the S1P/Spns2 signaling axis in immunology, inflammation, and other pathological conditions. These application notes provide a detailed protocol for the in vivo administration of SLF1081851 hydrochloride in mice, based on currently available data.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters and effects of this compound in mice.

Table 1: In Vivo Administration Parameters

ParameterDetailsSource
Animal Model C57BL/6j mice[7]
Dosage Range 5 - 20 mg/kg[8]
Administration Route Intraperitoneal (i.p.) injection[1][8]
Vehicle (for a similar compound) 36.1% PEG400, 9.1% ethanol, 4.6% solutol, 50% H₂O[7]
Treatment Frequency Once daily[8]

Table 2: Pharmacodynamic Effects and Toxicity

EffectDosageObservationsSource
Lymphocyte Reduction 20 mg/kg (i.p.)Significantly decreased circulating lymphocyte count.[1]
Plasma S1P Reduction 20 mg/kg (i.p.)Significantly decreased plasma S1P concentration.[1]
Toxicity 30 mg/kg (i.p.)Reported to be toxic to mice.[7][9]

Signaling Pathway

This compound targets the S1P transporter Spns2, which is crucial for the egress of lymphocytes from lymphoid organs. By inhibiting Spns2, the extracellular S1P gradient is disrupted, leading to the retention of lymphocytes within the lymph nodes and a subsequent reduction in circulating lymphocytes.

SLF1081851_Mechanism cluster_lymph_node Lymph Node cluster_lymphatics Lymphatics / Bloodstream Lymphocyte Lymphocyte Spns2 Spns2 Transporter Lymphocyte->Spns2 S1P Egress Circulating Lymphocyte Circulating Lymphocyte S1P S1P S1P Gradient S1P Gradient S1P->S1P Gradient maintains Spns2->S1P exports SLF1081851 SLF1081851 Hydrochloride SLF1081851->Spns2 inhibits S1P Gradient->Circulating Lymphocyte promotes egress

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of Dosing Solution

Note: this compound is slightly soluble in water and acetonitrile, and soluble in DMSO and ethanol. The following protocol is a general guideline and may require optimization based on the desired final concentration and vehicle composition.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Ethanol

  • Solutol HS 15 (or equivalent)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Vehicle Preparation: Prepare the vehicle solution. Based on a vehicle used for a similar compound, a suggested composition is 36.1% PEG400, 9.1% ethanol, 4.6% solutol, and 50% sterile saline or PBS.[7]

  • Final Formulation: While vortexing the vehicle solution, slowly add the SLF1081851/DMSO stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.

  • Ensure Homogeneity: Continue to vortex the final solution for several minutes to ensure it is a homogenous suspension. Gentle warming (to 37°C) or brief sonication may aid in solubilization, but care should be taken to avoid precipitation.

  • Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, allow the solution to return to room temperature and vortex thoroughly.

In Vivo Administration Workflow

The following workflow outlines the key steps for an in vivo study in mice using this compound.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A Acclimatize Mice B Prepare Dosing Solution (e.g., 5, 10, or 20 mg/kg) A->B C Prepare Vehicle Control A->C D Administer SLF1081851 or Vehicle (Intraperitoneal Injection) B->D C->D E Monitor Animal Health (Daily Observations) D->E F Collect Blood Samples (e.g., at 4h, 24h post-dose) E->F G Analyze Lymphocyte Counts (Flow Cytometry) F->G H Measure Plasma S1P Levels (LC-MS/MS) F->H

Caption: Experimental workflow for in vivo SLF1081851 administration.

Detailed Administration Protocol

Animals:

  • C57BL/6j mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Procedure:

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, 5 mg/kg SLF1081851, 10 mg/kg SLF1081851, 20 mg/kg SLF1081851). A group size of n=5-10 is typically recommended.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each mouse based on its body weight. The injection volume should not exceed 10 mL/kg.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the SLF1081851 solution or vehicle control.

  • Post-Administration Monitoring:

    • Observe the animals closely for any immediate adverse reactions.

    • Monitor the general health of the animals daily, including body weight, food and water intake, and any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Given that 30 mg/kg has been reported as toxic, be particularly vigilant for any adverse effects at higher doses.[7][9]

  • Sample Collection and Analysis:

    • Collect blood samples at predetermined time points (e.g., 4 hours, 24 hours post-dose) via tail vein or retro-orbital bleeding.

    • Analyze whole blood for circulating lymphocyte counts using a hematology analyzer or flow cytometry.

    • Prepare plasma from blood samples and measure S1P levels using liquid chromatography-mass spectrometry (LC-MS/MS).

Safety and Toxicology

A dose of 30 mg/kg of SLF1081851 has been reported to be toxic in mice.[7][9] Therefore, it is recommended to conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions being used. Careful monitoring for any signs of toxicity is crucial, especially when using doses at the higher end of the reported effective range.

Disclaimer: This document provides a summary of publicly available information and is intended for research purposes only. All experiments should be conducted by trained professionals in accordance with established safety protocols and animal welfare regulations.

References

Application Notes and Protocols for SLF1081851 Hydrochloride in a Renal Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of SLF1081851 hydrochloride, a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spns2, in a murine model of renal fibrosis. The Unilateral Ureteral Obstruction (UUO) model is a widely accepted and rapid method for inducing tubulointerstitial fibrosis, a hallmark of chronic kidney disease (CKD). This compound has demonstrated efficacy in ameliorating kidney fibrosis by suppressing inflammatory signaling.[1][2] This document outlines the recommended dosage, detailed experimental protocols for the UUO model, and methods for assessing the anti-fibrotic effects of the compound. Additionally, it includes a diagram of the relevant signaling pathway to facilitate a deeper understanding of the mechanism of action.

Introduction

Renal fibrosis is the common final pathway for a majority of chronic kidney diseases, leading to the progressive loss of kidney function. The accumulation of extracellular matrix, inflammation, and the activation of myofibroblasts are key pathological features. The S1P signaling pathway has emerged as a critical regulator of these processes.[3][4] S1P, a bioactive lipid mediator, is transported out of cells by transporters such as Spns2.[2] Extracellular S1P then binds to a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that contribute to inflammation and fibrosis.[3][5]

This compound is a small molecule inhibitor of Spns2, effectively blocking the transport of S1P.[6] By inhibiting Spns2, this compound reduces the extracellular concentration of S1P, thereby mitigating pro-inflammatory and pro-fibrotic signaling in the kidney.[1][2] Preclinical studies have shown its potential in treating renal fibrosis.[1][7]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound
ParameterRecommended ValueNotes
Compound This compound
Animal Model Mouse (e.g., C57BL/6)
Dose Range 5 - 10 mg/kgBased on efficacy in a unilateral ischemia-reperfusion renal fibrosis model.
Toxic Dose 30 mg/kgReported to be toxic in mice.[1]
Route of Administration Intraperitoneal (i.p.) injection
Vehicle To be determined by solubilityA common vehicle is 5% DMSO in saline.
Dosing Frequency Once daily
Treatment Duration 7 to 14 daysDependent on the desired severity of fibrosis in the UUO model.
Table 2: Key Readouts for Assessing Renal Fibrosis in the UUO Model
Analysis TypeParameterMethod
Histopathology Collagen DepositionMasson's Trichrome, Sirius Red Staining
Myofibroblast ActivationImmunohistochemistry for α-SMA
Tubular InjuryPeriodic acid-Schiff (PAS) Staining
Biochemistry Collagen ContentHydroxyproline Assay
Renal FunctionBlood Urea Nitrogen (BUN), Serum Creatinine
Gene Expression Pro-fibrotic markersqPCR for Col1a1, Acta2 (α-SMA), Tgfb1
Inflammatory markersqPCR for Tnf, Il6, Mcp-1

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice

This protocol describes the induction of renal fibrosis through the surgical ligation of one ureter.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments (sterile)

  • 5-0 silk suture

  • Analgesic (e.g., buprenorphine)

  • Heating pad

  • 70% ethanol (B145695) and povidone-iodine for disinfection

Procedure:

  • Anesthetize the mouse and confirm a lack of pedal withdrawal reflex.

  • Shave the fur on the left flank and disinfect the surgical area.

  • Place the mouse on a heating pad to maintain body temperature.

  • Make a small flank incision (approximately 1 cm) to expose the peritoneal cavity.

  • Gently retract the peritoneum to visualize the left kidney and ureter.

  • Isolate the ureter from the surrounding fat and connective tissue.

  • Ligate the ureter at two points (proximal and distal) using 5-0 silk suture.

  • For sham-operated control animals, the ureter is isolated but not ligated.

  • Close the muscle layer and skin with appropriate sutures.

  • Administer post-operative analgesia.

  • Monitor the mouse during recovery until it is ambulatory.

This compound Administration Protocol

Materials:

  • This compound

  • Appropriate vehicle

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • On the day of the UUO surgery (Day 0), begin daily intraperitoneal injections of this compound at the desired dose (5 or 10 mg/kg).

  • Administer the vehicle alone to the UUO control group and the sham-operated group.

  • Continue daily administrations for the duration of the study (e.g., 7 or 14 days).

Tissue Harvesting and Processing
  • At the end of the treatment period (Day 7 or 14), euthanize the mice.

  • Collect blood via cardiac puncture for serum analysis of BUN and creatinine.

  • Perfuse the kidneys with cold PBS.

  • Excise both the obstructed (left) and contralateral (right) kidneys.

  • For histopathology, fix a portion of the kidney in 10% neutral buffered formalin and embed in paraffin.

  • For biochemical and gene expression analysis, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.

Mandatory Visualizations

Signaling Pathway of this compound in Renal Fibrosis

SLF1081851_Mechanism cluster_cell Renal Cell (e.g., Perivascular Cell) cluster_downstream Downstream Signaling Sphingosine (B13886) Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 S1P_intra S1P (intracellular) SphK1_2->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra S1P (extracellular) Spns2->S1P_extra S1P Export S1PR S1P Receptors (S1PR1, S1PR2, S1PR3) S1P_extra->S1PR Inflammation Inflammation (e.g., Cytokine Release) S1PR->Inflammation TGFb_Smad TGF-β/Smad Pathway Activation S1PR->TGFb_Smad Renal_Fibrosis Renal Fibrosis Inflammation->Renal_Fibrosis Fibroblast_Activation Myofibroblast Activation TGFb_Smad->Fibroblast_Activation ECM_Deposition ECM Deposition Fibroblast_Activation->ECM_Deposition ECM_Deposition->Renal_Fibrosis SLF1081851 SLF1081851 HCl SLF1081851->Spns2 Inhibition

Caption: Mechanism of SLF1081851 HCl in renal fibrosis.

Experimental Workflow for UUO Model and this compound Treatment

UUO_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals C57BL/6 Mice (8-10 weeks) Group1 Sham + Vehicle Group2 UUO + Vehicle Group3 UUO + SLF1081851 HCl (5 mg/kg) Group4 UUO + SLF1081851 HCl (10 mg/kg) Day0 Day 0: UUO or Sham Surgery Start Daily i.p. Injections Day1_13 Day 1-13: Continue Daily i.p. Injections Day0->Day1_13 Day14 Day 14: Euthanasia & Tissue Harvest Day1_13->Day14 Histology Histopathology (Masson's Trichrome, α-SMA) Day14->Histology Biochem Biochemistry (BUN, Creatinine, Hydroxyproline) Day14->Biochem qPCR Gene Expression (Col1a1, Acta2, Tnf) Day14->qPCR

Caption: UUO experimental workflow and analysis.

References

Application Notes and Protocols for SLF1081851 Hydrochloride in Multiple Sclerosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 hydrochloride is a pioneering inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] S1P is a critical signaling molecule that regulates lymphocyte trafficking.[2][3] By blocking Spns2, this compound prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) and cause inflammation and demyelination in multiple sclerosis (MS).[2][4] Animal studies have demonstrated that genetic knockout of Spns2 is protective in the experimental autoimmune encephalomyelitis (EAE) model, the most commonly used animal model for MS.[2][5] This suggests that pharmacological inhibition of Spns2 with this compound represents a promising therapeutic strategy for MS.[2]

These application notes provide a comprehensive overview of the use of this compound and other Spns2 inhibitors in MS animal models, including detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action: Spns2 Inhibition

This compound targets Spns2, a transporter protein responsible for the release of S1P from cells, which is essential for establishing the S1P gradient that guides lymphocyte egress from lymphoid organs.[1][4] By inhibiting Spns2, this compound disrupts this S1P gradient, leading to the sequestration of lymphocytes within the lymph nodes and a reduction in peripheral lymphocyte counts.[2][4] This mechanism is distinct from S1P receptor modulators like fingolimod, which act by internalizing S1P receptors.[2] Targeting Spns2 may offer a more specific immunomodulatory effect with a potentially different side-effect profile.[1]

Signaling Pathway of Spns2 in Lymphocyte Egress

cluster_0 Lymph Node cluster_1 Lymphatic Endothelial Cell Lymphocyte Lymphocyte S1PR1 S1P Receptor 1 (S1PR1) Lymphocyte->S1PR1 expresses Egress Lymphocyte Egress S1PR1->Egress triggers Spns2 Spns2 Transporter S1P_ext Extracellular S1P Spns2->S1P_ext exports S1P S1P_ext->S1PR1 binds to SLF1081851 SLF1081851 HCl SLF1081851->Spns2 inhibits

Caption: Inhibition of S1P export by this compound.

Quantitative Data on Spns2 Inhibitors in In Vivo Models

While specific EAE data for this compound is not yet published, data from other potent Spns2 inhibitors in EAE models, as well as in vivo data for this compound on lymphocyte counts, provide a strong basis for experimental design.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
SLF1081851 Mouse20 mg/kgIntraperitoneal (i.p.)Significantly decreased circulating lymphocyte count and plasma S1P concentration.[6]
Phenylurea derivative 4.11i EAE Mouse Model10 mg/kgIntraperitoneal (i.p.)Impaired the progression of EAE.[1]
SLF80821178 EAE Mouse Model10 and 30 mg/kgOral gavage (p.o.)Significant, dose-dependent decrease in peak and chronic clinical scores.[7]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

This protocol is adapted from studies using Spns2 inhibitors in the EAE model.[7]

Materials:

  • Female C57BL/6J mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • This compound

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.

    • Anesthetize mice and subcutaneously inject 100-200 µL of the emulsion, typically split between two sites on the flank.

    • Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX in PBS via i.p. injection.

  • Clinical Scoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Drug Administration:

    • Based on available data for Spns2 inhibitors, a prophylactic or therapeutic regimen can be chosen.

    • Prophylactic: Start administration of this compound on the day of immunization or a few days after. A starting dose of 10-20 mg/kg via i.p. injection daily is recommended based on lymphocyte reduction studies.[1][6]

    • Therapeutic: Begin administration upon the onset of clinical signs (e.g., score of 1).

    • Prepare this compound solution according to the manufacturer's instructions. A formulation for in vivo use is 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Experimental Workflow for EAE Study

cluster_0 Pre-clinical Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis start Day 0: Immunization with MOG35-55/CFA ptx1 Day 0: Pertussis Toxin (i.p.) start->ptx1 ptx2 Day 2: Pertussis Toxin (i.p.) ptx1->ptx2 drug_prophylactic Prophylactic Treatment: SLF1081851 HCl (daily from Day 0) ptx2->drug_prophylactic scoring Daily Clinical Scoring (starting Day 7) ptx2->scoring drug_therapeutic Therapeutic Treatment: SLF1081851 HCl (daily from onset) scoring->drug_therapeutic analysis Endpoint Analysis: - Histology (CNS) - Flow Cytometry (Immune cells) - Cytokine Profiling scoring->analysis

Caption: Workflow for an EAE study with this compound.

Immunohistochemical Analysis of CNS Infiltration

Materials:

  • PBS, 4% Paraformaldehyde (PFA)

  • Sucrose (B13894) solutions (15% and 30%)

  • Optimal Cutting Temperature (OCT) compound

  • Primary antibodies (e.g., anti-CD4 for T-cells, anti-F4/80 for macrophages)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • At the study endpoint, perfuse mice with PBS followed by 4% PFA.

  • Dissect the spinal cord and brain.

  • Post-fix tissues in 4% PFA overnight, then cryoprotect in sucrose solutions.

  • Embed tissues in OCT and freeze.

  • Cut cryosections (e.g., 20 µm) and mount on slides.

  • Perform standard immunohistochemistry protocols to stain for immune cell markers.

  • Image sections using a fluorescence microscope and quantify cell infiltration.

Concluding Remarks

This compound, as a first-in-class Spns2 inhibitor, holds significant promise for the treatment of multiple sclerosis. The provided data on related compounds and detailed protocols offer a solid foundation for researchers to investigate its therapeutic potential in EAE and other relevant animal models. Further studies are warranted to establish the optimal dosing and treatment regimen for this compound in preclinical models of MS.

References

Application Notes and Protocols for HeLa Cell S1P Release Assay Using SLF1081851

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell growth, proliferation, and trafficking. The export of S1P from cells is a key step in its signaling cascade, mediated by specific transporters. Spinster homolog 2 (Spns2) has been identified as a major transporter for S1P in various cell types. The inhibition of Spns2-mediated S1P release presents a promising therapeutic strategy for various diseases, including autoimmune disorders. SLF1081851 has been identified as a potent inhibitor of Spns2.

These application notes provide a detailed protocol for a HeLa cell-based assay to quantify the release of S1P and to evaluate the inhibitory activity of compounds like SLF1081851 on the Spns2 transporter. HeLa cells, when transfected to express Spns2, provide a robust system for studying S1P export.[1][2]

Signaling Pathway of S1P Metabolism and Transport

The intracellular concentration of S1P is tightly regulated by a balance of synthesis, degradation, and transport. Sphingosine (B13886) kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form S1P.[2][3] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[2][3] The export of S1P into the extracellular space is primarily mediated by transporters such as Spns2 and Mfsd2b.[3] Extracellular S1P then binds to its cognate G protein-coupled receptors (S1P1-5) on target cells to elicit downstream signaling.[3]

S1P_Signaling_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space cluster_inhibitor Inhibitor Action Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP S1P->Sphingosine Degradation_Products Degradation Products S1P->Degradation_Products Spns2 Spns2 Transporter S1P->Spns2 SphK1_2 SphK1/2 SphK1_2->S1P S1P_Phosphatase S1P Phosphatase S1P_Phosphatase->Sphingosine S1P_Lyase S1P Lyase S1P_Lyase->Degradation_Products Extracellular_S1P Extracellular S1P Spns2->Extracellular_S1P S1P Efflux S1P_Receptors S1P Receptors (S1P1-5) Extracellular_S1P->S1P_Receptors Downstream_Signaling Downstream Signaling S1P_Receptors->Downstream_Signaling SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition

Figure 1: S1P metabolism and transport pathway with the inhibitory action of SLF1081851.

Experimental Workflow

The experimental workflow for the HeLa cell S1P release assay involves several key steps, starting from cell culture and transfection, followed by inhibitor treatment and sample collection, and concluding with S1P quantification by LC-MS/MS.

Experimental_Workflow A 1. Culture HeLa Cells B 2. Transfect with Spns2-encoding plasmid A->B C 3. Seed transfected cells into 12-well plates B->C D 4. Grow to near confluence C->D E 5. Wash cells and add release media (serum-free, with S1P catabolism inhibitors and BSA) D->E F 6. Add SLF1081851 or vehicle control E->F G 7. Incubate for 16-18 hours at 37°C F->G H 8. Collect the supernatant (extracellular media) G->H I 9. Quantify S1P concentration using LC-MS/MS H->I J 10. Data Analysis (IC50 determination) I->J

Figure 2: Experimental workflow for the HeLa cell S1P release assay.

Quantitative Data Summary

The inhibitory effect of SLF1081851 on Spns2-mediated S1P release from HeLa cells has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

InhibitorCell LineAssay TypeIC50 (µM)Reference
SLF1081851 Spns2-transfected HeLa cellsS1P Release Assay1.93 ± 0.04[2][3]
SLF1081851 Spns2-transfected HeLa cellsS1P Release Assay~1.93[4][5]

Experimental Protocols

Materials and Reagents
  • HeLa Cells

  • pcDNA3.1 plasmid encoding mouse Spns2[2]

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (Geneticin)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free DMEM

  • Fatty acid-free Bovine Serum Albumin (BSA)[1][2]

  • 4-deoxypyridoxine (S1P lyase inhibitor)[2][3]

  • Sodium Fluoride (NaF) (Phosphatase inhibitor)[2][3]

  • Sodium Orthovanadate (Na3VO4) (Phosphatase inhibitor)[2][3]

  • SLF1081851

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 12-well tissue culture plates

  • LC-MS/MS system for S1P quantification

Cell Culture and Transfection
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For stable transfection, transfect HeLa cells with the pcDNA3.1 plasmid encoding mouse Spns2 using a suitable transfection reagent according to the manufacturer's protocol.

  • Two days post-transfection, begin selection of stably transfected cells by adding G418 to the culture medium at an appropriate concentration (to be determined by a kill curve, typically 400-800 µg/mL).

  • Maintain the cells under G418 selection to establish a stable pool of Spns2-expressing HeLa cells.[2]

S1P Release Assay
  • Seed the Spns2-expressing HeLa cells into 12-well tissue culture plates and grow them to near confluence.[2]

  • Prepare the "Release Media" consisting of serum-free DMEM containing 0.2% fatty acid-free BSA.[2]

  • Prepare a stock solution of S1P catabolism inhibitors in the Release Media:

    • 4-deoxypyridoxine (final concentration 1 mM)[2]

    • Sodium Fluoride (NaF) (final concentration 2 mM)[2]

    • Sodium Orthovanadate (Na3VO4) (final concentration 0.2 mM)[2]

  • Prepare serial dilutions of SLF1081851 in the Release Media containing the S1P catabolism inhibitors. A vehicle control (e.g., DMSO) should also be prepared.

  • When the cells are nearly confluent, carefully aspirate the growth medium from each well.

  • Gently wash the cell monolayer once with sterile PBS.

  • Add the Release Media containing the appropriate concentration of SLF1081851 or vehicle control to each well.

  • Incubate the plates for 16-18 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • After incubation, carefully collect the supernatant (extracellular media) from each well without disturbing the cell monolayer.

  • Store the collected media at -80°C until S1P quantification.

S1P Quantification by LC-MS/MS
  • Thaw the collected media samples.

  • Perform lipid extraction from the media samples. This typically involves the addition of an organic solvent system (e.g., chloroform/methanol) and an internal standard (e.g., C17-S1P).

  • Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of S1P.

  • Normalize the S1P concentration to the amount of protein in the corresponding cell lysate to account for any variations in cell number.

Data Analysis
  • Calculate the percentage of S1P release inhibition for each concentration of SLF1081851 compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

  • Low S1P Release:

    • Confirm Spns2 expression in the transfected HeLa cells.

    • Ensure the activity of the S1P catabolism inhibitors.

    • Optimize the incubation time.

  • High Variability between Replicates:

    • Ensure consistent cell seeding density.

    • Perform careful and consistent washing and media addition steps.

    • Ensure accurate pipetting of inhibitors and collection of media.

  • SLF1081851 Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed decrease in S1P release is not due to cell death. It has been noted that SLF1081851 can be cytotoxic at concentrations exceeding 10 µM.[1]

References

Application Notes and Protocols for Splenocyte Migration Assay with SLF1081851 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 hydrochloride is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1] S1P plays a crucial role in the regulation of the immune system, particularly in guiding the migration of lymphocytes from lymphoid tissues into the circulatory system.[2] The egress of lymphocytes is dependent on an S1P gradient between the lymphoid organs and the blood/lymph. By inhibiting Spns2, this compound disrupts the release of S1P, thereby altering this gradient and impeding lymphocyte trafficking.[3] This mechanism makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases.[3]

These application notes provide a detailed protocol for a splenocyte migration assay to evaluate the in vitro effects of this compound on lymphocyte migration.

Mechanism of Action

This compound targets and inhibits Spns2, a key transporter responsible for the efflux of S1P from cells. This inhibition leads to a reduction in the extracellular S1P concentration, which is essential for the S1P receptor 1 (S1P1)-mediated egress of lymphocytes from secondary lymphoid organs such as the spleen and lymph nodes. The disruption of the S1P gradient effectively traps lymphocytes within these organs, leading to a decrease in circulating lymphocyte counts.[3] This targeted action on lymphocyte trafficking is a promising strategy for modulating immune responses in various pathological conditions.

Signaling Pathway of S1P-Mediated Splenocyte Egress and Inhibition by this compound

S1P-Mediated Splenocyte Egress and Inhibition by SLF1081851 cluster_0 Splenocyte cluster_1 S1P Exporting Cell (e.g., Endothelial Cell) S1P_receptor S1P1 Receptor G_protein G-protein activation S1P_receptor->G_protein Migration Cell Migration/Egress G_protein->Migration Spns2 Spns2 Transporter S1P_extra Extracellular S1P Gradient Spns2->S1P_extra S1P Export S1P_intra Intracellular S1P S1P_intra->Spns2 S1P_extra->S1P_receptor Binding SLF1081851 SLF1081851 Hydrochloride SLF1081851->Spns2 Inhibition

Caption: S1P signaling pathway and the inhibitory action of SLF1081851.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC₅₀ (S1P Release) 1.93 µMHeLa cells[4]
Inhibition of mSpns2 67% at 2 µMMouse Spns2[1]
Table 1: In Vitro Activity of this compound
ParameterDoseEffectAnimal ModelReference
Blood Lymphocyte Count 20 mg/kgDecrease in circulating lymphocyte numbersMice[1]
Plasma S1P Levels 20 mg/kgDecrease in plasma S1P levelsMice[1]
Table 2: In Vivo Effects of this compound

Experimental Protocols

Splenocyte Migration Assay (Transwell Assay)

This protocol is adapted from a similar procedure for a related Spns2 inhibitor and is suitable for assessing the effect of this compound on splenocyte migration.[4]

Materials:

  • This compound

  • Mouse splenocytes

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sphingosine-1-phosphate (S1P)

  • 24-well tissue culture plates with 5 µm pore size polycarbonate membrane inserts (e.g., Transwell inserts)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Splenocytes:

    • Isolate spleens from mice under sterile conditions.

    • Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using a suitable lysis buffer.

    • Wash the splenocytes with RPMI 1640 medium and resuspend in RPMI 1640 supplemented with 10% FBS.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Serum Starvation:

    • Centrifuge the splenocytes and resuspend the pellet in serum-free RPMI 1640 medium supplemented with 0.5% fatty acid-free BSA.

    • Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.

  • Migration Assay Setup:

    • Prepare the lower chambers of the 24-well plate:

      • Negative Control: 600 µL of serum-free RPMI 1640 with 0.5% BSA.

      • Positive Control (Chemoattractant): 600 µL of serum-free RPMI 1640 with 0.5% BSA containing a known chemoattractant (e.g., 100 nM S1P).

      • Test Wells: 600 µL of serum-free RPMI 1640 with 0.5% BSA containing the chemoattractant and varying concentrations of this compound.

    • Resuspend the serum-starved splenocytes to a final concentration of 2.5 x 10⁶ cells/mL in serum-free RPMI 1640 with 0.5% BSA.

    • Add 100 µL of the cell suspension (2.5 x 10⁵ cells) to the upper chamber of each Transwell insert.

    • Carefully place the inserts into the wells of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours, or overnight.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter.

Data Analysis:

  • Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

  • The inhibitory effect of this compound can be expressed as the percentage of inhibition of migration compared to the positive control (chemoattractant alone).

Experimental Workflow for Splenocyte Migration Assay

Splenocyte Migration Assay Workflow cluster_setup Assay Setup A 1. Isolate and Prepare Mouse Splenocytes B 2. Serum Starve Cells (RPMI + 0.5% BSA) A->B D 4. Add Splenocytes to Upper Chamber B->D C 3. Prepare Lower Chambers: - Negative Control - Positive Control (S1P) - Test (S1P + SLF1081851) E 5. Incubate at 37°C D->E F 6. Collect Migrated Cells from Lower Chamber E->F G 7. Count Migrated Cells F->G H 8. Analyze Data G->H

Caption: Workflow for the splenocyte transwell migration assay.

References

SLF1081851 Hydrochloride: A Potent Spns2 Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 hydrochloride is a selective inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the egress of sphingosine-1-phosphate (S1P) from cells. By blocking Spns2, SLF1081851 effectively reduces the extracellular concentration of S1P, a critical signaling molecule involved in lymphocyte trafficking and immune responses. This mechanism of action makes SLF1081851 a valuable tool for studying the role of the S1P-Spns2 axis in the pathology of various autoimmune diseases. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to investigate its therapeutic potential in preclinical models of autoimmune disorders, such as multiple sclerosis and kidney fibrosis.

Introduction

The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases. Spns2 is a key transporter that facilitates the release of S1P, thereby establishing the S1P gradient necessary for lymphocyte movement. This compound has emerged as a first-in-class inhibitor of Spns2, offering a targeted approach to modulate the S1P pathway.[1][2] In vitro studies have demonstrated its ability to inhibit S1P release with an IC50 of 1.93 μM in HeLa cells.[1][2] In vivo administration to rodents leads to a significant reduction in circulating lymphocytes and plasma S1P levels, phenocopying the genetic deletion of Spns2.[1][2] This document outlines detailed experimental procedures for utilizing this compound in autoimmune disease research.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 for S1P ReleaseHeLa (mouse Spns2)1.93 μM[1][3]
Inhibition of mSphK1Recombinant mouse≥30 μM[3]
Inhibition of mSphK2Recombinant mouse≈30 μM[3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

ParameterDosageEffectReference
Circulating Lymphocytes20 mg/kg, i.p.Significantly decreased[3]
Plasma S1P Concentration20 mg/kg, i.p.Significantly decreased[3]

Signaling Pathway

The mechanism of action of this compound centers on the inhibition of the S1P transporter Spns2. This disrupts the normal trafficking of lymphocytes from lymphoid organs, thereby reducing the autoimmune response in peripheral tissues.

SLF1081851_Mechanism cluster_cell S1P-Producing Cell (e.g., Endothelial Cell) Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Gradient Spns2->S1P_extra Egress S1P1_receptor S1P1 Receptor on Lymphocyte S1P_extra->S1P1_receptor Activation Lymphocyte_egress Lymphocyte Egress from Lymphoid Organs S1P1_receptor->Lymphocyte_egress Promotes Autoimmune_Response Autoimmune Response Lymphocyte_egress->Autoimmune_Response Leads to SLF1081851 SLF1081851 Hydrochloride SLF1081851->Spns2 Inhibits

Mechanism of this compound action.

Experimental Protocols

In Vitro Spns2 Inhibition Assay (S1P Release Assay)

This protocol describes how to measure the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells.

S1P_Release_Assay_Workflow start Start seed_cells Seed HeLa cells expressing mouse Spns2 start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_inhibitor Prepare serial dilutions of This compound incubate_24h->prepare_inhibitor add_inhibitors Add S1P catabolism inhibitors (4-deoxypyridoxine, NaF, Na3VO4) prepare_inhibitor->add_inhibitors add_slf Add SLF1081851 dilutions and fatty acid-free BSA add_inhibitors->add_slf incubate_18h Incubate for 18-20 hours add_slf->incubate_18h collect_supernatant Collect supernatant incubate_18h->collect_supernatant quantify_s1p Quantify S1P concentration by LC-MS/MS collect_supernatant->quantify_s1p analyze_data Analyze data and calculate IC50 quantify_s1p->analyze_data end End analyze_data->end

Workflow for the in vitro S1P release assay.

Materials:

  • HeLa cells stably expressing mouse Spns2

  • DMEM supplemented with 10% FBS and appropriate selection antibiotic

  • This compound

  • 4-deoxypyridoxine, Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • LC-MS/MS system

Procedure:

  • Seed HeLa-Spns2 cells in 12-well plates and grow to near confluence.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Wash cells with serum-free media.

  • Add fresh serum-free media containing S1P catabolism inhibitors: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.

  • Add the desired concentrations of this compound and 0.1% fatty acid-free BSA to the wells. Include a vehicle control.

  • Incubate the plates for 18-20 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.

  • Calculate the percent inhibition of S1P release for each concentration of this compound and determine the IC50 value.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol details the induction of EAE in C57BL/6 mice and a therapeutic treatment regimen with this compound.

EAE_Model_Workflow start Start: Day 0 immunize Immunize C57BL/6 mice with MOG35-55 peptide in CFA start->immunize ptx_day0 Administer Pertussis Toxin (i.p.) immunize->ptx_day0 ptx_day2 Administer Pertussis Toxin (i.p.) Day 2 ptx_day0->ptx_day2 monitor_signs Monitor mice daily for clinical signs of EAE ptx_day2->monitor_signs treatment_start Initiate this compound treatment upon disease onset monitor_signs->treatment_start daily_treatment Administer SLF1081851 (e.g., 10 mg/kg, i.p.) or vehicle daily treatment_start->daily_treatment score_disease Score disease severity daily daily_treatment->score_disease collect_samples Collect tissues (e.g., spinal cord) for histological analysis at endpoint score_disease->collect_samples end End collect_samples->end

Workflow for the EAE mouse model study.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle for SLF1081851 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 peptide in CFA.

    • Subcutaneously immunize mice with the MOG/CFA emulsion.

    • Administer pertussis toxin intraperitoneally (i.p.).

  • Day 2: Administer a second dose of pertussis toxin i.p.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score disease severity using a standard scale (0-5): 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.

  • Treatment:

    • Upon the onset of clinical signs (typically around day 10-14), randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle daily via i.p. injection.

  • Endpoint Analysis:

    • Continue daily monitoring and scoring for the duration of the study (e.g., 28 days).

    • At the study endpoint, perfuse mice and collect spinal cords for histological analysis of inflammation and demyelination.

In Vivo Efficacy in Unilateral Ischemia-Reperfusion Injury (Kidney Fibrosis) Mouse Model

This protocol outlines the surgical procedure for inducing unilateral ischemia-reperfusion injury and a therapeutic treatment plan with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments

  • Microvascular clamp

  • This compound

  • Vehicle

Procedure:

  • Surgical Procedure (Day 0):

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

    • Make a flank incision to expose the left kidney.

    • Isolate the renal pedicle and clamp it with a microvascular clamp for 30 minutes.

    • After 30 minutes, remove the clamp to allow reperfusion.

    • Suture the incision and provide post-operative care, including analgesics.

  • Treatment:

    • Begin treatment with this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle on day 4 post-surgery and continue daily until day 13.

  • Endpoint Analysis (Day 14):

    • Euthanize the mice and collect blood for measurement of plasma creatinine.

    • Perfuse the kidneys and collect the injured (left) kidney for histological analysis.

    • Perform Masson's trichrome staining to assess the degree of fibrosis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Spns2-S1P signaling axis in autoimmune diseases. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of Spns2 inhibition in preclinical models of multiple sclerosis and kidney fibrosis. Further studies are warranted to fully elucidate the compound's efficacy and mechanism of action in a broader range of autoimmune and inflammatory conditions.

References

Application Notes and Protocols for SLF1081851 Hydrochloride: An In Vitro Cell Culture Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 hydrochloride is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1][2][3] By blocking Spns2, this compound prevents the export of S1P from cells, thereby modulating the extracellular S1P concentration and its downstream signaling pathways.[1][2] This makes it a valuable tool for studying the roles of Spns2 and S1P signaling in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer biology.[2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture experiments.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₁H₃₃N₃O·HCl
Molecular Weight 379.97 g/mol [3]
CAS Number 2999629-35-3
Appearance White to beige powder
Solubility DMSO: 2 mg/mL
Storage Store powder at 2-8°C, desiccated. Stock solutions in DMSO can be stored at -20°C for short-term and -80°C for long-term storage.

Mechanism of Action

This compound functions by directly inhibiting the S1P transporter Spns2.[1][2] S1P is synthesized intracellularly from sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). Spns2 facilitates the transport of S1P across the cell membrane into the extracellular space. Once extracellular, S1P binds to a family of five G protein-coupled receptors (S1PR1-5) on the surface of cells, initiating a cascade of downstream signaling events that regulate cell migration, proliferation, survival, and differentiation. By inhibiting Spns2, this compound effectively reduces the availability of extracellular S1P, thereby attenuating S1P receptor signaling. It has been shown to lock Spns2 in an inward-facing conformation, preventing the release of S1P.

cluster_cell Cell Interior cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP S1P_intra S1P (intracellular) SphK1_2->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra S1P (extracellular) Spns2->S1P_extra Transport SLF1081851 SLF1081851 hydrochloride SLF1081851->Spns2 Inhibition S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Activation Signaling Cell Migration, Proliferation, Survival S1PR->Signaling

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from published studies.

ParameterCell LineValueReference
IC₅₀ (S1P Release) HeLa (expressing mouse Spns2)1.93 µM[1][4]
IC₅₀ (S1P Release) HEK293 (expressing human Spns2)~6 µM[5]
Inhibition of mSpns2 -67% at 2 µM[4]
Selectivity (SphK1 IC₅₀) Recombinant mouse SphK1≥30 µM[6]
Selectivity (SphK2 IC₅₀) Recombinant mouse SphK2≈30 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of the compound (MW: 379.97), add 263.2 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to a few weeks) and at -80°C for long-term storage (months to years).

Protocol 2: In Vitro Spns2 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on Spns2-mediated S1P release. Optimization for specific cell lines and experimental conditions is recommended.

Cell Line Selection:

  • HeLa, HEK293, or CHO cells: These cell lines are commonly used but often require transient or stable transfection with a plasmid encoding Spns2 to achieve a robust S1P export signal.

  • U-937 or THP-1 cells: These human monocytic cell lines can also be used.

Procedure:

  • Cell Seeding: Seed Spns2-expressing cells in a 24-well plate at a density of 1-3 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Incubation:

    • Wash the cells once with serum-free medium.

    • Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).

    • Add the medium containing the test compound or vehicle to the cells and incubate for 30 minutes at 37°C.

  • S1P Export Stimulation (Optional but Recommended):

    • To enhance the S1P signal, you can add sphingosine (the precursor for S1P) to a final concentration of 0.5-5 µM to each well.

  • S1P Export Incubation: Incubate the cells for 2-6 hours at 37°C to allow for S1P synthesis and export. Time-course experiments are recommended for optimization.

  • Sample Collection: Carefully collect the supernatant from each well.

  • S1P Quantification:

    • The most accurate method for S1P quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Alternatively, commercially available S1P ELISA kits can be used.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percent inhibition of S1P export against the compound concentration.

start Start seed_cells Seed Spns2-expressing cells (e.g., HEK293-Spns2) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h wash_cells Wash with serum-free medium incubate_24h->wash_cells add_compound Add this compound (various concentrations) wash_cells->add_compound incubate_30min Incubate for 30 min add_compound->incubate_30min add_sphingosine Add sphingosine (optional) incubate_30min->add_sphingosine incubate_export Incubate for 2-6h for S1P export add_sphingosine->incubate_export collect_supernatant Collect supernatant incubate_export->collect_supernatant quantify_s1p Quantify S1P (LC-MS/MS or ELISA) collect_supernatant->quantify_s1p analyze_data Analyze data and determine IC50 quantify_s1p->analyze_data end End analyze_data->end start Start prepare_cells Prepare lymphocyte suspension start->prepare_cells preincubate Pre-incubate cells with This compound prepare_cells->preincubate add_cells Add pre-incubated cells to the upper chamber preincubate->add_cells setup_transwell Set up Transwell plate with S1P in the lower chamber setup_transwell->add_cells incubate_migration Incubate for 2-4h to allow migration add_cells->incubate_migration collect_migrated_cells Collect migrated cells from the lower chamber incubate_migration->collect_migrated_cells quantify_cells Quantify migrated cells collect_migrated_cells->quantify_cells analyze_data Analyze data and determine inhibition of migration quantify_cells->analyze_data end End analyze_data->end

References

Application Notes and Protocols: SLF1081851 Hydrochloride in Kidney Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 hydrochloride is a selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4] Emerging research has highlighted its therapeutic potential in the context of kidney disease, particularly in mitigating renal fibrosis and inflammation.[5][6][7] These application notes provide a comprehensive overview of the use of this compound in preclinical kidney disease research, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its effects by inhibiting Spns2, a transporter responsible for the egress of S1P from cells. In the kidney, perivascular cells are a significant source of S1P, which, upon export via Spns2, acts on the S1P receptor 1 (S1PR1) on the same or neighboring cells. This autocrine/paracrine signaling cascade enhances the production of pro-inflammatory cytokines and chemokines in response to injury, leading to the infiltration of immune cells and subsequent fibrosis. By blocking Spns2, this compound prevents the release of S1P into the extracellular space, thereby disrupting this pro-inflammatory and pro-fibrotic signaling pathway.

Below is a diagram illustrating the proposed signaling pathway:

G cluster_cell Perivascular Cell cluster_extracellular Extracellular Space cluster_receptor Cell Surface cluster_downstream Downstream Signaling SphK2 SphK2 S1P_intra Intracellular S1P SphK2->S1P_intra Phosphorylation Spns2 Spns2 Transporter S1P_intra->Spns2 Transport S1P_extra Extracellular S1P Spns2->S1P_extra Export SLF1081851 SLF1081851 HCl SLF1081851->Spns2 Inhibition S1PR1 S1PR1 S1P_extra->S1PR1 Binding & Activation Proinflammatory Pro-inflammatory Cytokines (MCP-1, IL-6, CXCL1) S1PR1->Proinflammatory Signal Transduction Immune_Cell Immune Cell Infiltration Proinflammatory->Immune_Cell Recruitment Fibrosis Renal Fibrosis Immune_Cell->Fibrosis Promotion

Caption: Proposed mechanism of this compound in renal perivascular cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineAssayValueReference
IC50HeLa cells expressing mouse Spns2S1P Release Assay1.93 ± 0.04 µM[5]
IC50U-937 monocytesS1P Release Assay~1 µM[6]
Inhibition of mouse Spns2--67% at 2 µM[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Unilateral Ischemia-Reperfusion Injury

ParameterTreatment GroupDose (mg/kg, ip, daily)OutcomeReference
Plasma Creatinine (B1669602)Vehicle-Increased[6]
SLF1081851 HCl5Significantly reduced vs. vehicle[6]
SLF1081851 HCl10Significantly reduced vs. vehicle[6]
Kidney Fibrosis (Collagen)Vehicle-Increased[6]
SLF1081851 HCl5Ameliorated[6]
SLF1081851 HCl10Ameliorated[6]
Pro-inflammatory Cytokines (MCP-1, IL-6, CXCL-1) in Kidney TissueVehicle-Increased[6]
SLF1081851 HCl3 µM (in vitro)Reduced[6]

Table 3: Pharmacokinetic and Safety Profile of this compound

ParameterSpeciesDose (mg/kg)ObservationReference
ToxicityMouse30Toxic[5]
Effect on Circulating LymphocytesMouse20 (ip)Significantly decreased[3]
Effect on Plasma S1PMouse20 (ip)Significantly decreased[3]

Experimental Protocols

In Vivo Unilateral Ischemia-Reperfusion Injury (IRI) Mouse Model

This protocol describes the induction of renal fibrosis in mice through unilateral IRI, a widely used model to study the progression of acute kidney injury to chronic kidney disease.

G cluster_preop Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Treatment cluster_endpoint Endpoint Analysis (Day 14) anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) prep Shave and Disinfect Left Flank anesthesia->prep incision Make Flank Incision prep->incision expose Expose Left Kidney and Renal Pedicle incision->expose clamp Clamp Renal Pedicle (e.g., 26-30 min) expose->clamp reperfusion Remove Clamp (Reperfusion) clamp->reperfusion suture Suture Muscle and Skin reperfusion->suture recovery Post-operative Recovery (Analgesia, Hydration) suture->recovery treatment Administer SLF1081851 HCl (e.g., 5 or 10 mg/kg, ip, daily) from Day 4 to Day 13 recovery->treatment nephrectomy Contralateral (Right) Nephrectomy (Day 13) treatment->nephrectomy euthanasia Euthanasia and Tissue Collection (Day 14) nephrectomy->euthanasia analysis Plasma Creatinine Measurement Histological Analysis (Masson's Trichrome) Cytokine Analysis euthanasia->analysis

Caption: Experimental workflow for the in vivo unilateral IRI mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Ketamine/Xylazine anesthetic cocktail

  • Surgical instruments (scissors, forceps, micro-clamps)

  • Suture materials

  • This compound

  • Vehicle (e.g., 5% hydroxypropyl-β-cyclodextrin)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Shave the left flank and disinfect the surgical area.

  • Surgical Procedure:

    • Make a small flank incision to expose the left kidney.

    • Carefully dissect the renal pedicle, avoiding the adrenal gland and ureter.

    • Occlude the renal pedicle with a non-traumatic micro-clamp for a defined period (e.g., 26-30 minutes) to induce ischemia.

    • Remove the clamp to allow reperfusion.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Provide post-operative analgesia and hydration (e.g., subcutaneous saline) as per institutional guidelines.

  • Treatment: From day 4 to day 13 post-surgery, administer this compound (5 or 10 mg/kg) or vehicle intraperitoneally once daily.

  • Endpoint Analysis:

    • On day 13, perform a contralateral (right) nephrectomy.

    • On day 14, euthanize the mice and collect blood and the left kidney.

    • Measure plasma creatinine levels as a marker of renal function.

    • Process the kidney for histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.

In Vitro LPS-Stimulated Kidney Perivascular Cell Assay

This protocol details the methodology for assessing the anti-inflammatory effects of this compound on kidney perivascular cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary mouse or human kidney perivascular cells

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle (e.g., 0.1% fatty acid-free BSA)

  • ELISA kits for MCP-1, IL-6, and CXCL-1

Procedure:

  • Cell Culture: Culture primary kidney perivascular cells in appropriate media until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 3 µM) or vehicle for a specified period (e.g., 1 hour) before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Cytokine Analysis: Measure the concentrations of MCP-1, IL-6, and CXCL-1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Masson's Trichrome Staining for Kidney Fibrosis

This histological staining technique is used to visualize collagen deposition, a hallmark of fibrosis, in kidney tissue sections.

Materials:

  • Paraffin-embedded kidney sections (4-5 µm)

  • Bouin's solution (optional, for post-fixation)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% Acetic acid solution

  • Dehydrating agents (ethanol series)

  • Clearing agent (xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

  • Collagen Staining: Transfer to aniline blue solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then wash in distilled water. Dehydrate through a graded ethanol series and clear in xylene.

  • Mounting: Mount the coverslip with a suitable mounting medium.

Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Measurement of Plasma Creatinine

Plasma creatinine is a key biomarker for assessing kidney function.

Materials:

  • Mouse plasma samples

  • Creatinine assay kit (enzymatic or HPLC-based methods are recommended for mouse samples to avoid overestimation seen with the Jaffé method)

  • Spectrophotometer or HPLC system

Procedure:

  • Follow the instructions provided with the chosen creatinine assay kit.

  • Enzymatic methods typically involve a series of enzymatic reactions that produce a colored or fluorescent product proportional to the creatinine concentration.

  • HPLC-based methods provide high accuracy and sensitivity for measuring creatinine in small sample volumes.

  • Measure the absorbance or fluorescence and calculate the creatinine concentration based on a standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the S1P-Spns2 signaling pathway in the pathogenesis of kidney disease. The protocols and data presented here provide a foundation for designing and conducting preclinical studies to further evaluate the therapeutic potential of targeting Spns2 in inflammatory and fibrotic renal conditions. Researchers should adhere to all institutional and national guidelines for animal care and use when performing these experiments.

References

Troubleshooting & Optimization

SLF1081851 hydrochloride solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of SLF1081851 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the exact solubility of this compound in DMSO and ethanol (B145695)?

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to increase the dispersion and dissolution of the compound.

  • Vortexing: Vigorous vortexing can aid in the dissolution process.

  • Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound.

  • Incremental Solvent Addition: Start with a small amount of solvent and add the compound, then gradually add more solvent while vortexing until the desired concentration is reached or solubility is maximized.

Q3: Is this compound stable in solution?

A3: Stock solutions of this compound are stable for short-term storage. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light.

Q4: Can I use solvents other than DMSO or ethanol?

A4: this compound is reported to be slightly soluble in acetonitrile (B52724) and water. The choice of solvent will depend on the requirements of your specific assay. Always ensure the solvent is compatible with your experimental system (e.g., cell culture, in vivo models) and that the final concentration of the solvent is not toxic to the system.

Solubility Data

While precise solubility values are not published, the following table summarizes the available information.

SolventReported SolubilityNotes
DMSO Data not available. Expected to be soluble.Recommended for preparing high-concentration stock solutions for in vitro assays.
Ethanol A 10 mg/mL stock solution is possible.Used in protocols for in vivo formulations.
Acetonitrile Slightly soluble.[1]
Water Slightly soluble.[1]As a hydrochloride salt, it may have some aqueous solubility, but it is limited.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 379.97 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 379.97 g/mol * 1000 mg/g = 3.8 mg

  • Weigh the compound: Carefully weigh out 3.8 mg of this compound and place it in a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Preparing an In Vivo Formulation

This protocol is adapted from a published method and yields a clear solution of ≥ 1 mg/mL.[2]

Materials:

  • This compound

  • 100% Ethanol

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 10 mg/mL stock in Ethanol: Dissolve this compound in 100% ethanol to a final concentration of 10 mg/mL. Use vortexing and sonication if needed.

  • Prepare the vehicle mixture: For a 1 mL final working solution, in a sterile tube, combine:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Mix the components:

    • Add 100 µL of the 10 mg/mL ethanol stock solution to the PEG300/Tween-80 mixture. Mix thoroughly by vortexing.

    • Add 450 µL of saline to the mixture.

  • Final Solution: Vortex the final solution until it is clear and homogenous. This will result in a 1 mg/mL working solution of this compound.

Visualizations

Experimental Workflow for Stock Solution Preparation

experimental_workflow Workflow for this compound Stock Preparation cluster_start Start cluster_dissolution Dissolution cluster_storage Storage weigh Weigh SLF1081851 HCl add_solvent Add DMSO or Ethanol weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate If not dissolved aliquot Aliquot into Vials vortex->aliquot Once dissolved warm Warm to 37°C (Optional) sonicate->warm If still not dissolved warm->vortex store Store at -20°C or -80°C aliquot->store

Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.

SLF1081851 Signaling Pathway Inhibition

signaling_pathway Mechanism of this compound Action cluster_cell Cell Interior cluster_ec Extracellular Space sphingosine Sphingosine sphk SphK1/2 sphingosine->sphk s1p_in S1P (intracellular) sphk->s1p_in Phosphorylation spns2 Spns2 Transporter s1p_in->spns2 Transport s1p_out S1P (extracellular) spns2->s1p_out s1pr S1P Receptors (S1PR1-5) s1p_out->s1pr Binding downstream Downstream Signaling (e.g., Lymphocyte Trafficking) s1pr->downstream Activation slf SLF1081851 HCl slf->spns2 Inhibition

Caption: Diagram illustrating the inhibition of the Spns2 transporter by SLF1081851, blocking S1P export.

References

SLF1081851 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and handling of SLF1081851 hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound as a solid should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][2]

Q2: How should I store stock solutions of this compound?

Stock solutions should be aliquoted to minimize freeze-thaw cycles. For long-term storage, it is recommended to keep these solutions at -80°C, where they are stable for up to a year.[2] For shorter periods, storage at -20°C is viable for up to one month.[2]

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in DMSO and ethanol (B145695).[4] It is only slightly soluble in water and acetonitrile.[1]

Q4: How is the compound shipped, and is it stable during transit?

This compound is typically shipped on wet ice or at ambient temperature as a non-hazardous chemical.[1][3] It is considered stable for the short durations encountered during standard shipping and customs processing.[3]

Data Summary

Storage and Stability
FormStorage TemperatureDuration
Solid Powder-20°C≥ 4 years[1]
Solid Powder-20°C3 years[2]
In Solvent-80°C1 year[2]
In Solvent-20°C1 month[2]
Solubility
SolventSolubility
DMSOSoluble[4]
Ethanol (EtOH)Soluble[4]
AcetonitrileSlightly soluble[1]
WaterSlightly soluble[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is difficult to dissolve. Incorrect solvent selection.Use DMSO or ethanol for primary stock solutions.[4] For aqueous buffers, prepare a concentrated stock in DMSO and then dilute into the aqueous medium. Be mindful of the final DMSO concentration in your experiment.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Ensure the solid compound is stored at -20°C.[1][2][3] For stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment from a frozen stock.
Precipitation observed in aqueous solutions. Low aqueous solubility of the compound.[1]After diluting a DMSO stock into an aqueous buffer, check for precipitation. If observed, consider vortexing or sonicating the solution. It may be necessary to decrease the final concentration or increase the percentage of co-solvent if your experimental design allows.

Experimental Protocols & Visualizations

Experimental Workflow for Compound Handling and Preparation

The following diagram outlines the recommended workflow for handling, preparing, and storing this compound to ensure its stability and the reproducibility of your experiments.

G cluster_receipt Receiving Compound cluster_storage Storage cluster_prep Solution Preparation cluster_exp_storage Stock Solution Storage cluster_use Experimental Use receive Receive SLF1081851 HCl (Shipped on wet ice or ambient) store_powder Store Solid at -20°C (Stable for ≥ 3 years) receive->store_powder weigh_powder Weigh Powder store_powder->weigh_powder dissolve Dissolve in DMSO or EtOH to create stock solution weigh_powder->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_short Short-term Storage -20°C (up to 1 month) aliquot->store_short store_long Long-term Storage -80°C (up to 1 year) aliquot->store_long thaw Thaw one aliquot store_short->thaw store_long->thaw dilute Prepare fresh working dilutions thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound.

S1P Signaling Pathway and SLF1081851 Mechanism of Action

SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, SPNS2.[1][3][5] S1P is a signaling lipid that is synthesized within cells and then exported to the extracellular space where it can bind to S1P receptors (S1P₁₋₅) on target cells to elicit various cellular responses.[5][6] SPNS2 is a key transporter responsible for the export of S1P from cells.[5][6] By inhibiting SPNS2, SLF1081851 blocks the release of S1P, thereby reducing its extracellular concentration and subsequent receptor activation.[5]

G cluster_cell S1P Producing Cell cluster_extra Extracellular Space cluster_target Target Cell Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_intra Intracellular S1P SphK->S1P_intra SPNS2 SPNS2 Transporter S1P_intra->SPNS2 S1P_extra Extracellular S1P SPNS2->S1P_extra S1P Export SLF SLF1081851 SLF->SPNS2 Inhibition S1PR S1P Receptors (S1P₁₋₅) S1P_extra->S1PR Response Cellular Response S1PR->Response

Caption: SLF1081851 inhibits the SPNS2-mediated export of S1P.

References

Potential off-target effects of SLF1081851 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLF1081851 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homolog 2 (Spns2).[1][2][3] It blocks the release of S1P from cells, thereby affecting S1P signaling pathways that are crucial for various physiological processes, including immune cell trafficking.[1][2]

Q2: What is the reported in vitro potency of this compound?

A2: In HeLa cells engineered to express mouse Spns2, SLF1081851 inhibits S1P release with an IC50 value of 1.93 µM.[1][4][5][6]

Q3: What are the known in vivo effects of this compound?

A3: Administration of this compound to mice and rats leads to a significant decrease in circulating lymphocyte counts and a reduction in plasma S1P concentrations.[1][3][5] This phenotype recapitulates what is observed in Spns2 knockout mice.[1][5]

Q4: Has this compound been observed to have any off-target activities?

A4: Yes, SLF1081851 has been shown to inhibit sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) in a dose-dependent manner. However, it displays at least 15-fold selectivity for Spns2 over these kinases.[1] The IC50 value for SphK1 is reported to be ≥30 µM, and for SphK2, it is approximately 30 µM.[1] One study also noted that the compound is devoid of S1P1 receptor agonist activity.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in cell-based assays.

  • Possible Cause: The concentration of this compound used is too high.

  • Troubleshooting Steps:

    • Concentration Reduction: It is recommended not to exceed a final concentration of 10 µM in in vitro assays due to potential cytotoxicity.[7]

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay conditions.

    • Control Experiments: Include appropriate vehicle controls and untreated controls to accurately assess the baseline cytotoxicity of your experimental setup.

Issue 2: Inconsistent or unexpected results in vivo.

  • Possible Cause 1: Toxicity at the administered dose.

  • Troubleshooting Steps:

    • Dose Adjustment: SLF1081851 has been reported to be toxic to mice at a dose of 30 mg/kg.[8] If you observe adverse effects, consider reducing the dose. A dose of 20 mg/kg has been shown to be effective in reducing lymphocyte counts and plasma S1P levels in mice.[1][3]

  • Possible Cause 2: Off-target effects influencing the experimental outcome.

  • Troubleshooting Steps:

    • Target Engagement: Confirm target engagement by measuring a known downstream biomarker of Spns2 inhibition, such as a reduction in circulating lymphocytes.[1]

    • Consider Off-Targets: Be aware of the potential for inhibition of SphK1 and SphK2, especially at higher concentrations. If your experimental system is sensitive to the activity of these kinases, consider using a more selective Spns2 inhibitor.

    • Literature Review: Newer, more potent, and potentially less toxic Spns2 inhibitors have been developed since SLF1081851. It may be beneficial to review the literature for alternative compounds that may be better suited for your specific application.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
Spns2 Inhibition (IC50) 1.93 µMHeLa cells (mouse Spns2)[1][4][5][6]
SphK1 Inhibition (IC50) ≥30 µMRecombinant mouse SphK1[1]
SphK2 Inhibition (IC50) ≈30 µMRecombinant mouse SphK2[1]
In Vivo Effective Dose 20 mg/kg (i.p.)Mice[1][3]
In Vivo Toxic Dose 30 mg/kgMice[8]
In Vitro Cytotoxic Conc. >10 µM-[7]

Experimental Protocols

Key Experiment: In Vitro S1P Release Assay

This protocol is a generalized summary based on methodologies described in the literature for assessing Spns2 inhibition.

  • Cell Culture: Culture HeLa cells and transfect them with a plasmid encoding for mouse Spns2. Select for stable expression using an appropriate antibiotic, such as G418.

  • Inhibition of S1P Catabolism: To maximize the detection of released S1P, treat the cells with inhibitors of S1P catabolism. A common cocktail includes 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).

  • Compound Treatment: Plate the Spns2-expressing HeLa cells and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control.

  • S1P Release: Incubate the cells for 18-20 hours to allow for S1P release into the culture medium.

  • Sample Collection and Analysis: Collect the cell culture medium and quantify the concentration of S1P using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

S1P_Signaling_Pathway cluster_cell Cell Interior Sph Sphingosine SphK Sphingosine Kinases (SphK1/2) Sph->SphK ATP S1P_in S1P (intracellular) SphK->S1P_in ADP Spns2 Spns2 Transporter S1P_in->Spns2 S1P_out S1P (extracellular) Spns2->S1P_out S1PR S1P Receptors (S1P1-5) S1P_out->S1PR Downstream Downstream Signaling (e.g., Immune Cell Trafficking) S1PR->Downstream SLF1081851 SLF1081851 Hydrochloride SLF1081851->SphK Off-target Inhibition (lower potency) SLF1081851->Spns2 Inhibition

Caption: S1P signaling pathway and the inhibitory action of SLF1081851.

Experimental_Workflow A 1. Cell Culture (Spns2-expressing HeLa cells) B 2. Treatment (Varying concentrations of SLF1081851) A->B C 3. Incubation (18-20 hours) B->C D 4. Sample Collection (Culture Medium) C->D E 5. S1P Quantification (LC-MS/MS) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General workflow for an in vitro S1P release assay.

References

SLF1081851 hydrochloride toxicity in mice at high doses

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SLF1081851 Hydrochloride

This technical support guide provides information on the toxicity of this compound in mice at high doses, based on available public data. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][2][3] It functions by blocking the release of S1P.[4][5][6] In preclinical studies, this inhibition has been shown to play a role in the immune system and developmental processes.[4] In mouse models, administration of SLF1081851 leads to a significant decrease in circulating lymphocytes and plasma S1P levels, which mimics the genetic phenotype of Spns2 null mice.[1][4][5]

Q2: Has toxicity of this compound been observed in mice at high doses?

A2: Yes, published literature indicates that SLF1081851 was toxic to mice at a dose of 30 mg/kg.[7] However, detailed public information on the specific nature of the toxicity, such as mortality rates or specific organ toxicity, is limited.

Q3: What are the known in vivo effects of SLF1081851 in mice at non-toxic doses?

A3: At a dose of 20 mg/kg administered via intraperitoneal injection, SLF1081851 has been shown to significantly decrease the circulating lymphocyte count and plasma S1P concentration in C57BL/6 mice.[1][4] This is considered a key pharmacodynamic effect of Spns2 inhibition.[7]

Q4: Are there less toxic alternatives to SLF1081851 for inhibiting Spns2?

A4: Research has been conducted to develop Spns2 inhibitors with improved toxicity and pharmacokinetic profiles compared to SLF1081851.[7] For instance, the compound SLF80821178 was developed as a next-generation Spns2 inhibitor with increased oral bioavailability and a nearly 50-fold increase in potency in an S1P release assay.[8] Studies with SLF80821178 have explored its efficacy and potential for reduced toxicity compared to both SLF1081851 and broader S1P receptor modulators.[8]

Troubleshooting Guide

Issue: Unexpected adverse effects or mortality observed in mice treated with this compound.

Possible Cause: The dose of SLF1081851 may be approaching or exceeding the toxic threshold.

Troubleshooting Steps:

  • Verify Dosing: Double-check all calculations for dose preparation and administration volume. Ensure the correct concentration of the dosing solution.

  • Review Published Data: Be aware that a dose of 30 mg/kg has been reported as toxic in mice.[7] If your experimental dose is near this level, consider that you may be observing dose-limiting toxicity.

  • Dose Reduction: If the experimental design allows, consider performing a dose-response study to identify a maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.

  • Monitor for Clinical Signs: Implement a scoring system to monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture). This can help in establishing an earlier, humane endpoint.

  • Consider an Alternative Compound: If toxicity continues to be a limiting factor, you may need to consider using a more recently developed Spns2 inhibitor with a potentially improved safety profile, such as SLF80821178.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of SLF1081851

AssayCell Line/SystemIC50Reference
S1P ReleaseHeLa Cells1.93 µM[4][5]
mSphK1 InhibitionRecombinant mouse SphK1≥30 µM[4][5]
mSphK2 InhibitionRecombinant mouse SphK2≈30 µM[4][5]

Table 2: In Vivo Dose and Effects of SLF1081851 in Mice

DoseRoute of AdministrationMouse StrainObserved EffectsReference
20 mg/kgIntraperitoneal (i.p.)C57BL/6Significantly decreased circulating lymphocyte count and plasma S1P concentration.[1][4]
30 mg/kgNot specifiedNot specifiedReported as toxic.[7]

Experimental Protocols

Protocol: In Vivo Pharmacodynamic Assessment of SLF1081851 in Mice

This protocol is based on methodologies described in the cited literature.[1][4]

  • Animal Model: C57BL/6 mice.[4]

  • Compound Preparation: Prepare this compound in a suitable vehicle. A vehicle used for a similar class of compounds is 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H₂O.[7]

  • Administration: Administer SLF1081851 at the desired dose (e.g., 20 mg/kg) via intraperitoneal injection.[4]

  • Blood Collection: At a specified time point post-dose (e.g., 4 hours), collect blood samples.[4]

  • Analysis:

    • Lymphocyte Count: Use a hematology analyzer to determine the number of circulating lymphocytes from a small blood sample.[7]

    • Plasma S1P Levels: Determine plasma S1P concentrations using LC-MS/MS.[7]

  • Data Interpretation: Compare the lymphocyte counts and S1P levels in the treated group to a vehicle-treated control group to determine the pharmacodynamic effect of SLF1081851.

Visualizations

G cluster_0 cluster_1 S1P_intracellular Intracellular S1P Spns2 Spns2 Transporter S1P_intracellular->Spns2 Transported by S1P_extracellular Extracellular S1P Spns2->S1P_extracellular Exports S1P1_receptor S1P1 Receptor on Lymphocyte S1P_extracellular->S1P1_receptor Activates Lymphocyte_egress Lymphocyte Egress from Lymph Node S1P1_receptor->Lymphocyte_egress Promotes SLF1081851 SLF1081851 HCl SLF1081851->Spns2 Inhibits

Caption: Mechanism of action of this compound.

G cluster_workflow Troubleshooting Workflow for Observed Toxicity start Toxicity Observed in Mice verify_dose Verify Dose Calculation and Administration start->verify_dose is_dose_high Is Dose ≥ 30 mg/kg? verify_dose->is_dose_high consider_reduction Consider Dose Reduction/MTD Study is_dose_high->consider_reduction Yes monitor_signs Implement Clinical Sign Monitoring is_dose_high->monitor_signs No consider_reduction->monitor_signs alternative Evaluate Alternative Spns2 Inhibitors monitor_signs->alternative end Refined Protocol alternative->end

Caption: Troubleshooting workflow for SLF1081851 toxicity.

References

Technical Support Center: Optimizing SLF1081851 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLF1081851 hydrochloride in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Its primary mechanism of action is to block the export of S1P from cells into the extracellular environment.[2] This disruption of the S1P gradient affects various physiological processes, including lymphocyte trafficking and immune responses.[3][4][5][6]

Q2: What is the recommended concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. The reported IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) for S1P release is approximately 1.93 µM in HeLa cells expressing mouse Spns2.[2][7][8] A common starting concentration for in vitro experiments is around 2 µM, which has been shown to inhibit mouse Spns2 by 67%.[1][2] For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions. It is important to note that concentrations exceeding 10 µM may be cytotoxic.

Q3: How should I prepare and store stock solutions of this compound?

  • Solubility: this compound is soluble in DMSO and ethanol (B145695). It is slightly soluble in acetonitrile (B52724) and water.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid compound in an organic solvent such as DMSO or ethanol. It is recommended to purge the solvent with an inert gas before dissolving the compound.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C. At -20°C, the solid compound is stable for at least 4 years. Stock solutions in organic solvents are stable for at least one year at -80°C and for one month at -20°C.

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. To prepare an aqueous working solution, dilute the organic stock solution into your aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects on your cells.

Q4: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to be effective in several cell lines, including:

  • HeLa cells (transfected to express Spns2)

  • U-937 cells

  • THP-1 cells

  • Mouse kidney pericytes

Data Presentation

Table 1: Physicochemical and In Vitro Activity of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₃N₃O · HCl[1]
Molecular Weight 380.0 g/mol [1]
Solubility DMSO, Ethanol
Slightly soluble in Acetonitrile, Water[1]
Storage (Solid) -20°C for ≥ 4 years[1]
Storage (Stock Solution) -80°C for 1 year, -20°C for 1 month
Mechanism of Action Spns2 Inhibitor[1][2]
IC₅₀ (S1P Release, HeLa cells) 1.93 µM[2][7][8]

Experimental Protocols

Protocol: In Vitro S1P Release Assay Using HeLa Cells

This protocol outlines the key steps for measuring the inhibitory effect of this compound on S1P release from HeLa cells overexpressing Spns2.

Materials:

  • HeLa cells stably expressing mouse Spns2

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Serum-free culture medium

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • S1P degradation inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)

  • LC-MS/MS system for S1P quantification

Procedure:

  • Cell Seeding: Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest compound dilution).

  • Inhibition of S1P Degradation: To prevent the degradation of secreted S1P, add a cocktail of S1P degradation inhibitors to the serum-free medium (e.g., 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na₃VO₄). Also, supplement the medium with 0.2% fatty-acid-free BSA to act as a carrier for the released S1P.

  • Treatment: Remove the growth medium from the cells and wash once with PBS. Add the prepared serum-free medium containing the different concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the cells for 16-18 hours at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • S1P Quantification: Quantify the concentration of S1P in the collected supernatants using a validated LC-MS/MS method.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibitory effect Compound inactivity: Improper storage or handling of this compound.Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
Low Spns2 expression: The cell line used does not express sufficient levels of the Spns2 transporter.Confirm Spns2 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express Spns2 or a transiently/stably transfected cell line.
Suboptimal assay conditions: Incubation time is too short, or the concentration of the inhibitor is too low.Optimize the incubation time and perform a dose-response experiment to find the optimal inhibitor concentration.
High variability between replicates Inconsistent cell seeding: Uneven cell distribution across the wells.Ensure a homogenous cell suspension before seeding and use a consistent seeding density.
Pipetting errors: Inaccurate dispensing of compound dilutions or reagents.Use calibrated pipettes and ensure proper mixing of all solutions.
Cell toxicity observed High concentration of this compound: Concentrations above 10 µM can be cytotoxic.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Lower the concentration of the inhibitor in your main experiment.
High concentration of organic solvent: The final concentration of DMSO or ethanol in the culture medium is too high.Ensure the final solvent concentration is below a non-toxic level (typically <0.5% for DMSO).
Compound precipitation in media Poor solubility: this compound has limited solubility in aqueous solutions.Prepare the final dilutions in pre-warmed media and vortex thoroughly. If precipitation persists, consider using a lower concentration or a different formulation approach if available.

Visualizations

Sphingosine_1_Phosphate_Signaling_Pathway cluster_inside Inside Cell cluster_outside Outside Cell Sphingosine Sphingosine SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) Sphingosine->SphK1_2 ATP S1P_in Sphingosine-1-Phosphate (S1P) SphK1_2->S1P_in Phosphorylation Spns2 Spns2 Transporter S1P_in->Spns2 S1P_out Extracellular S1P Spns2->S1P_out Transport SLF1081851 SLF1081851 HCl SLF1081851->Spns2 Inhibition S1PR S1P Receptors (S1PR1-5) S1P_out->S1PR Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream

Caption: this compound inhibits the Spns2 transporter, blocking S1P export.

Experimental_Workflow A 1. Seed Spns2-expressing HeLa cells B 2. Prepare SLF1081851 HCl and vehicle controls A->B C 3. Add S1P degradation inhibitors and BSA B->C D 4. Treat cells with compound or vehicle C->D E 5. Incubate for 16-18 hours D->E F 6. Collect supernatant E->F G 7. Quantify S1P via LC-MS/MS F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for in vitro S1P release assay with this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem NoEffect Low/No Inhibition Problem->NoEffect Yes HighVar High Variability Problem->HighVar Yes Toxicity Cell Toxicity Problem->Toxicity Yes End Results Optimized Problem->End No CheckCompound Check Compound (Storage, Preparation) NoEffect->CheckCompound CheckCells Check Cell Line (Spns2 Expression) NoEffect->CheckCells CheckSeeding Review Seeding Protocol HighVar->CheckSeeding CheckPipetting Verify Pipetting Accuracy HighVar->CheckPipetting CheckConc Check Compound Concentration Toxicity->CheckConc CheckSolvent Check Solvent Concentration Toxicity->CheckSolvent CheckCompound->End CheckCells->End CheckSeeding->End CheckPipetting->End CheckConc->End CheckSolvent->End

Caption: A logical approach to troubleshooting common issues in in vitro assays.

References

Troubleshooting inconsistent results with SLF1081851 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SLF1081851 hydrochloride in their experiments.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results when working with this compound.

Issue 1: Inconsistent or lower-than-expected inhibitory activity.

This is one of the most common challenges and can stem from several factors.

  • Potential Cause: Poor solubility of the compound.

  • Suggested Solution: this compound is described as being only slightly soluble in water and acetonitrile.[1] To ensure complete solubilization, it is recommended to prepare fresh stock solutions for each experiment. Sonication or gentle heating can aid in dissolution.[2] It is also crucial to visually inspect the solution for any precipitate before use.

  • Potential Cause: Compound degradation.

  • Suggested Solution: Store the solid compound at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Potential Cause: Suboptimal experimental conditions.

  • Suggested Solution: The reported IC50 for SLF1081851 in inhibiting S1P release from HeLa cells is 1.93 µM.[1][2][3][4][5] Ensure your experimental concentration range is appropriate to observe the expected effect. The incubation time is also a critical parameter; an 18-20 hour incubation was used in the HeLa cell S1P release assay.[2]

  • Potential Cause: Cell line variability.

  • Suggested Solution: The inhibitory effect of SLF1081851 can vary between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Issue 2: High variability between replicate experiments.

High variability can obscure real effects and make data interpretation difficult.

  • Potential Cause: Incomplete dissolution or precipitation of the compound during the experiment.

  • Suggested Solution: Due to its limited solubility, ensure the compound is fully dissolved in your stock solution. When diluting into aqueous media for your experiment, be mindful of potential precipitation. It may be beneficial to use a vehicle that helps maintain solubility, such as PEG400/ethanol/solutol/H2O for in vivo studies.[6]

  • Potential Cause: Inconsistent cell seeding density or cell health.

  • Suggested Solution: Ensure uniform cell seeding and that cells are in a healthy, logarithmic growth phase before treatment. Stressed or overly confluent cells can respond differently to treatment.

Issue 3: Unexpected or off-target effects.

Observing effects that are not consistent with the known mechanism of action of SLF1081851 can be perplexing.

  • Potential Cause: Inhibition of other kinases or cellular processes.

  • Suggested Solution: SLF1081851 has shown dose-dependent inhibition of mSphK1 and mSphK2, although with at least 15-fold selectivity for Spns2.[2] Be aware of potential off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration determined from your dose-response experiments. Consider including appropriate negative and positive controls to help interpret any unexpected findings.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][3] By inhibiting Spns2, it blocks the release of S1P from cells.[2] This disruption of S1P transport has been shown to play a key role in the immune system, particularly in lymphocyte trafficking.[2][7]

What is the recommended storage condition for this compound?

For long-term storage, this compound should be kept at -20°C, where it is stable for at least 4 years.[1]

How should I prepare a stock solution of this compound?

Given its slight solubility in aqueous solutions and acetonitrile, it is advisable to prepare fresh stock solutions.[1] The use of heat and/or sonication can help in dissolving the compound.[2] For in vivo experiments, a vehicle such as 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H2O has been used.[6]

What are the key in vivo effects of SLF1081851?

In vivo administration of SLF1081851 (e.g., 20 mg/kg, i.p.) in mice has been shown to significantly decrease circulating lymphocyte counts and plasma S1P levels.[1][2][4] This recapitulates the phenotype observed in Spns2 null mice.[2][4]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (S1P Release) 1.93 µMHeLa cells[2]
IC50 (mSphK1) ≥30 µMRecombinant mouse SphK1[2]
IC50 (mSphK2) ≈30 µMRecombinant mouse SphK2[2]
In Vivo Dosage 20 mg/kg (i.p.)Mice[1][2]
Effect Significant decrease in circulating lymphocytes and plasma S1PMice[1][2]
Stability ≥ 4 years at -20°CSolid form[1]

Experimental Protocols

HeLa Cell S1P Release Assay

This protocol is based on methodologies that have been previously described.[6]

  • Cell Culture: Culture HeLa cells in appropriate media. For the assay, seed cells in a suitable plate format.

  • Transfection (Optional): If required for your specific experiment, transfect HeLa cells with a plasmid encoding for Spns2.

  • Compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions to achieve the desired final concentrations for the dose-response curve.

  • Treatment: Treat the HeLa cells with varying concentrations of SLF1081851 (e.g., 0-5 µM) for 18-20 hours.[2]

  • Sample Collection: After incubation, collect the cell media.

  • S1P Quantification: Measure the concentration of S1P in the collected media using a suitable method such as LC-MS/MS.

  • Data Analysis: Calculate the IC50 value by plotting the S1P concentration against the inhibitor concentration.

Visualizations

SLF1081851_Signaling_Pathway SLF1081851 Signaling Pathway cluster_cell Cell S1P_int Intracellular S1P Spns2 Spns2 Transporter S1P_int->Spns2 Transport S1P_ext Extracellular S1P Spns2->S1P_ext Release SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition Lymphocyte_Egress Lymphocyte Egress S1P_ext->Lymphocyte_Egress Immune_Response Immune Response Modulation Lymphocyte_Egress->Immune_Response

Caption: Mechanism of action of SLF1081851.

Experimental_Workflow General Experimental Workflow prep 1. Prepare fresh stock solution of SLF1081851 treat 3. Treat cells with varying concentrations prep->treat cells 2. Seed and culture cells cells->treat incubate 4. Incubate for specified time treat->incubate collect 5. Collect samples (e.g., media, cell lysate) incubate->collect analyze 6. Analyze endpoint (e.g., LC-MS/MS, Western Blot) collect->analyze data 7. Analyze and interpret data analyze->data Troubleshooting_Tree Troubleshooting Inconsistent Results start Inconsistent Results solubility Check Solubility: - Prepare fresh stock - Use sonication/heat - Visual inspection start->solubility stability Check Compound Stability: - Store properly (-20°C) - Avoid freeze-thaw cycles start->stability conditions Verify Experimental Conditions: - Optimize concentration - Check incubation time - Healthy cells start->conditions off_target Consider Off-Target Effects: - Use lowest effective dose - Include proper controls start->off_target resolved Problem Resolved solubility->resolved stability->resolved conditions->resolved off_target->resolved

References

Technical Support Center: SLF1081851 Hydrochloride for In Vivo Injection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SLF1081851 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation, administration, and troubleshooting of in vivo experiments using this potent Spns2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the preparation and in vivo administration of this compound.

Q1: My this compound solution is cloudy or shows precipitation after adding saline. What should I do?

A1: This is a common issue when preparing formulations for poorly water-soluble compounds. This compound is only slightly soluble in water.[1] Here are several steps to troubleshoot this problem:

  • Order of solvent addition is critical: Ensure you are adding the solvents in the correct sequence. The recommended method is to first dissolve the compound in a small amount of an organic co-solvent like ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO), then add polyethylene (B3416737) glycol (PEG300), followed by a surfactant like Tween-80, and finally, add the saline dropwise while vortexing. This gradual process helps to maintain the compound's solubility.

  • Thorough mixing: Ensure vigorous and continuous mixing after the addition of each component. This is crucial for creating a stable and homogenous solution.

  • Gentle warming and sonication: If precipitation persists, gentle warming of the solution to 37°C or brief sonication can help to redissolve the compound.[2] However, avoid overheating, as it may degrade the compound.

  • Fresh preparation: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.[2]

Q2: What is the recommended in vivo injection vehicle for this compound?

A2: A commonly used and effective vehicle for the in vivo administration of this compound is a co-solvent system designed to enhance the solubility of hydrophobic compounds. A well-documented formulation consists of:

  • 10% Ethanol (EtOH)

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This vehicle has been shown to achieve a clear solution for in vivo studies.[2]

Q3: Are there alternative vehicles I can use for this compound?

A3: While the EtOH/PEG300/Tween-80/Saline mixture is a reliable choice, other vehicles can be considered for poorly water-soluble compounds, depending on the experimental requirements and route of administration. These may include:

  • Cyclodextrins: Formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate hydrophobic drugs and increase their aqueous solubility.

  • Liposomes: These lipid-based vesicles can encapsulate the drug for delivery.

  • Oil-based vehicles: For some routes of administration, vegetable oils like corn oil or sesame oil can be used, often with a small percentage of a co-solvent like DMSO.

It is important to note that any alternative vehicle should be thoroughly tested for compound solubility, stability, and potential toxicity in a pilot study.

Q4: I'm observing adverse reactions in my animals after injection. What could be the cause?

A4: Adverse reactions can stem from the compound itself or the vehicle. SLF1081851 has been reported to be toxic to mice at a dose of 30 mg/kg.[3] Consider the following:

  • Dose-response study: If you suspect compound toxicity, perform a dose-response study to determine the maximum tolerated dose in your specific animal model. A dose of 20 mg/kg has been shown to be effective in mice for decreasing blood lymphocyte numbers and plasma S1P levels.[1]

  • Vehicle toxicity: The vehicle components, particularly organic co-solvents, can cause local irritation or systemic toxicity at high concentrations. Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects.

  • Injection technique: Improper injection technique can cause tissue damage and distress to the animal. Ensure that personnel are well-trained in the specific injection method being used (e.g., intraperitoneal injection).

Q5: How should I store this compound and its prepared solutions?

A5: Proper storage is crucial for maintaining the integrity of the compound.

  • Solid form: this compound as a solid is stable for at least 4 years when stored at -20°C.[1]

  • Stock solutions: Stock solutions prepared in organic solvents like DMSO or EtOH should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect these solutions from light.[2]

  • Working solutions: As previously mentioned, the final injection formulation should be prepared fresh on the day of use to ensure stability and prevent precipitation.[2]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Properties

PropertyValueReference
Molecular Formula C₂₁H₃₃N₃O • HCl[1]
Formula Weight 380.0 g/mol [1]
Purity ≥95%[1]
Solubility Acetonitrile: Slightly solubleWater: Slightly solubleDMSO: SolubleEtOH: Soluble[1]
IC₅₀ (Spns2-mediated S1P release) 1.93 µM[1][4]
Stability (Solid) ≥ 4 years at -20°C[1]

Table 2: In Vivo Data

ParameterSpeciesDoseValueReference
Efficacy Mice20 mg/kg (i.p.)Decreases blood lymphocyte numbers and plasma S1P levels[1]
Toxicity Mice30 mg/kgToxic[3]
Cmax Rats10 mg/kg (i.p.)5 µM[5]
Half-life (t₁/₂) Rats10 mg/kg (i.p.)> 8 hours[5]

Experimental Protocols

This section provides detailed methodologies for the preparation of the injection vehicle and the administration via intraperitoneal injection in mice.

Protocol 1: Preparation of this compound Vehicle for In Vivo Injection

This protocol describes the preparation of a 1 mL working solution of this compound.

Materials:

  • This compound powder

  • Ethanol (EtOH), 200 proof

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Prepare a 10 mg/mL stock solution of this compound in EtOH. For example, dissolve 10 mg of the compound in 1 mL of EtOH. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Add PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 10 mg/mL this compound stock solution.

  • Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture.

  • Mix again: Vortex thoroughly to ensure the Tween-80 is fully incorporated.

  • Add saline: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The gradual addition of saline is crucial to prevent precipitation of the compound.

  • Final inspection: The final solution should be clear and free of any visible precipitate. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.

  • Use immediately: It is recommended to use the freshly prepared formulation on the same day.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection in mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Procedure:

  • Animal restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse should be positioned to expose its abdomen.

  • Locate the injection site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and urinary bladder.

  • Disinfect the area: Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Insert the needle: With the needle bevel facing up, insert it into the lower right abdominal quadrant at a 15-30 degree angle. The needle should penetrate the skin and the abdominal wall.

  • Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the solution: If no fluid is aspirated, slowly and steadily inject the this compound formulation.

  • Withdraw the needle: Once the full dose has been administered, withdraw the needle smoothly.

  • Monitor the animal: Return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Visualizations

Spns2 Signaling Pathway

Spns2_Signaling_Pathway cluster_cell S1P-Producing Cell (e.g., Endothelial Cell) cluster_extracellular Extracellular Space / Lymph cluster_lymphocyte Lymphocyte Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP S1P_intracellular Intracellular S1P SphK1_2->S1P_intracellular Phosphorylation Spns2 Spns2 Transporter S1P_intracellular->Spns2 S1P_extracellular Extracellular S1P Spns2->S1P_extracellular Transport SLF1081851 SLF1081851 hydrochloride SLF1081851->Spns2 Inhibition S1PR1 S1P Receptor 1 (S1PR1) S1P_extracellular->S1PR1 Binding & Activation Lymphocyte_egress Lymphocyte Egress from Lymph Node S1PR1->Lymphocyte_egress Promotes

Caption: this compound inhibits the Spns2 transporter, blocking S1P export and subsequent lymphocyte egress.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle & Treatment) start->grouping formulation Prepare SLF1081851 HCl Formulation (Fresh) grouping->formulation injection Administer via IP Injection formulation->injection monitoring Monitor Animal Health & Behavior injection->monitoring endpoint Endpoint Measurement (e.g., Blood Collection for Lymphocyte & S1P Analysis) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End of Experiment analysis->end

Caption: A typical workflow for an in vivo experiment using this compound.

Troubleshooting Logic for Formulation Issues

Caption: A logical troubleshooting guide for addressing formulation issues with this compound.

References

Avoiding precipitation of SLF1081851 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of SLF1081851 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, with an IC50 value of 1.93 μM for S1P release.[1][2] The hydrochloride salt form is used to improve its handling and formulation characteristics. Key properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₃₃N₃O · HCl[3]
Molecular Weight 379.97 g/mol [1]
Appearance Solid[3]
Purity ≥95%[3]
Solubility Soluble in DMSO and EtOH; Slightly soluble in water and acetonitrile.[1][3]

Q2: Why am I observing precipitation when diluting my this compound stock solution into an aqueous buffer?

Precipitation of this compound upon dilution into aqueous buffers is a common issue primarily due to its hydrophobic nature and pH-dependent solubility. When a concentrated stock solution in an organic solvent like DMSO is introduced into a buffer, the significant change in solvent polarity can cause the compound to "crash out" of the solution. Additionally, the pH of the buffer affects the ionization state of the propanamine group, which in turn influences its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (EtOH) are effective solvents for preparing concentrated stock solutions of this compound.[1] For in vivo studies, co-solvent systems are often necessary to maintain solubility upon further dilution into physiological media.[2]

Q4: Can I use heating or sonication to dissolve precipitated this compound?

Yes, gentle heating (e.g., to 37°C) and sonication can be useful techniques to aid in the dissolution of this compound. These methods can be applied when preparing the initial stock solution or to help redissolve any precipitate that forms upon dilution.[2] However, it is crucial to ensure that the compound is stable at the temperature used.

Troubleshooting Guide: Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving precipitation issues encountered when preparing buffered solutions of this compound.

Initial Assessment and Optimization
  • Verify Stock Solution Integrity: Ensure your stock solution in DMSO or ethanol is fully dissolved and free of any particulate matter before diluting it into your aqueous buffer.

  • Optimize Final Concentration: The final concentration in your aqueous buffer may be too high. Try reducing the final concentration of this compound in your experiment.

  • Adjust Buffer pH: The solubility of amine-containing compounds like this compound is often higher at a lower pH where the amine is protonated (charged). Consider using a buffer with a pH in the acidic to neutral range (e.g., pH 4.0-7.0).

Solubility Data Summary

The following table summarizes the known solubility of this compound and provides illustrative examples for solubility in common buffers. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent/BufferSolubilityNotes
DMSO SolubleSuitable for high-concentration stock solutions.
Ethanol Soluble[1]Can be used for stock solutions and as a co-solvent.
Water Slightly Soluble[3]Expect low solubility in pure water.
Acetonitrile Slightly Soluble[3]Limited utility for aqueous experimental setups.
Phosphate-Buffered Saline (PBS, pH 7.4) Example: < 10 µMIllustrative value. Precipitation is likely at higher concentrations due to neutral pH and high polarity.
Citrate Buffer (pH 4.5) Example: > 50 µMIllustrative value. The lower pH may improve solubility by keeping the amine group protonated.
Co-solvent (EtOH/PEG300/Tween-80/Saline) ≥ 1 mg/mL[2]A specific formulation for achieving higher concentrations in a vehicle suitable for in vivo use.[2]

Note: Values marked with an asterisk are illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Standard Dilution into Aqueous Buffer

This protocol is for applications where a low final concentration of an organic solvent is acceptable.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Pre-warm Buffer: Warm your target aqueous buffer to room temperature or 37°C.

  • Step-wise Dilution:

    • Add a small volume of the pre-warmed buffer to a fresh tube.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.

    • Continue to add the buffer in small increments while mixing until the final desired concentration and volume are reached.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, attempt to redissolve it by gentle warming and sonication. If it persists, you may need to lower the final concentration or use the co-solvent protocol.

Protocol 2: Co-Solvent Formulation for Higher Concentrations

This protocol is adapted from a published method for in vivo studies and is useful when higher concentrations are required in a physiologically compatible vehicle.[2]

  • Prepare Ethanol Stock: Prepare a 10 mg/mL stock solution of this compound in absolute ethanol.

  • Prepare Vehicle: In a sterile tube, combine the following in the specified volumetric ratios:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (0.9% NaCl)

  • Combine and Mix:

    • Add the required volume of the ethanol stock solution (10% of the final volume) to the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix until the solution is homogeneous.

    • Slowly add the saline to the mixture while vortexing to reach the final volume. This should yield a clear solution of ≥ 1 mg/mL.[2]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Re-dissolve stock (warm/sonicate). If unresolved, prepare fresh stock. check_stock->stock_issue No lower_conc Lower the final concentration check_stock->lower_conc Yes stock_issue->start adjust_ph Adjust buffer pH (try lower pH) lower_conc->adjust_ph success Solution is clear lower_conc->success co_solvent Use a co-solvent system (e.g., Protocol 2) adjust_ph->co_solvent adjust_ph->success co_solvent->success

Caption: Troubleshooting workflow for addressing precipitation.

pH-Dependent Solubility of this compound

The solubility of this compound is influenced by the pH of the solution, which affects the protonation state of its terminal amine group.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_node R-NH3+ (Protonated/Charged) low_ph_sol Higher Solubility low_ph_node->low_ph_sol Favors interaction with polar water molecules high_ph_node R-NH2 (Neutral/Uncharged) high_ph_sol Lower Solubility high_ph_node->high_ph_sol Compound is more hydrophobic title pH Effect on SLF1081851 Solubility

References

Pharmacokinetics and oral bioavailability of SLF1081851 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving SLF1081851 hydrochloride, a first-generation inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spns2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SLF1081851?

A1: SLF1081851 is an inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Spns2 is responsible for the export of S1P from cells into the extracellular environment, where S1P acts on a family of G-protein coupled receptors (S1P1-5).[2][3] By blocking Spns2, SLF1081851 reduces the extracellular concentration of S1P, thereby modulating S1P signaling pathways that are crucial for processes such as lymphocyte trafficking.[2]

Q2: What is the in vitro potency of SLF1081851?

A2: In a HeLa cell-based S1P release assay, SLF1081851 inhibits Spns2-mediated S1P release with an IC50 of 1.93 µM.[3][4]

Q3: How should I prepare this compound for in vivo administration?

A3: A common vehicle for in vivo administration of Spns2 inhibitors is a formulation of 36.1% PEG400, 9.1% ethanol (B145695), 4.6% Solutol, and 50% water.[5] For other formulation options, one protocol suggests creating a stock solution in ethanol (e.g., 10 mg/mL) and then further diluting it in a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration.[6]

Q4: What is the hallmark pharmacodynamic effect of SLF1081851 in vivo?

A4: The primary pharmacodynamic marker of Spns2 inhibition in vivo is a significant decrease in circulating lymphocyte counts, a condition known as lymphopenia.[3][4][7] This effect recapitulates the phenotype observed in mice genetically deficient in Spns2.[3][4]

Q5: Is SLF1081851 orally bioavailable?

A5: While SLF1081851 is active in vivo, it is considered a prototype inhibitor.[6] Subsequent research focused on developing analogs with improved pharmacokinetic properties, including oral bioavailability.[7][8] For instance, a later-generation Spns2 inhibitor, SLF80821178, was developed specifically to enhance oral bioavailability, with a reported value of approximately 30% in rodents.[9] Direct quantitative data on the oral bioavailability of SLF1081851 is limited in the available literature.

Q6: Are there any known toxicity concerns with SLF1081851?

A6: SLF1081851 has been reported to be toxic to mice at a dose of 30 mg/kg.[8] Researchers should carefully consider the dose and monitor for any adverse effects during in vivo experiments.

Pharmacokinetics Data

ParameterValueSpeciesDoseRoute of AdministrationReference
Cmax 5 µMRat10 mg/kgIntraperitoneal[3]
Tmax 2 hoursRat10 mg/kgIntraperitoneal[3]
Sustained Concentration ≥ 2 µM for at least 24 hoursRat10 mg/kgIntraperitoneal[3]
Half-life (t1/2) > 8 hoursRat10 mg/kgIntraperitoneal[3]
Oral Bioavailability (%F) Data not available---

Experimental Protocols

In Vitro S1P Release Assay

This protocol is designed to measure the inhibition of Spns2-mediated S1P export from cells.

1. Cell Culture and Transfection:

  • Culture HeLa cells in standard growth medium.

  • Transfect cells with a plasmid encoding for mouse or human Spns2 using a suitable transfection reagent.

  • For stable expression, select transfected cells using an appropriate antibiotic marker (e.g., G418).[5]

2. Assay Preparation:

  • Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.[5]

  • Prepare a "release medium" consisting of serum-free medium containing 0.2% fatty acid-free BSA.[5]

  • To prevent the degradation of intracellular S1P, supplement the release medium with S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[5]

3. Compound Incubation:

  • Remove the growth medium from the cells.

  • Add the release medium containing various concentrations of SLF1081851 or vehicle control.

  • Incubate the cells for 16-18 hours at 37°C.[5]

4. Sample Collection and S1P Extraction:

  • After incubation, collect the release medium.

  • Add a known amount of a deuterated S1P internal standard (e.g., d7-S1P) to each sample.[5]

  • Precipitate the BSA-S1P complex from the medium using trifluoroacetic acid (TFA).[5]

  • Pellet the precipitate by centrifugation and extract the S1P from the pellet.

5. S1P Quantification:

  • Quantify the amount of S1P in the extracts using a validated LC-MS/MS method.[5][10][11]

  • The degree of Spns2 inhibition is inversely proportional to the concentration of S1P in the medium.[6][11]

In Vivo Pharmacodynamic (Lymphopenia) Assay

This protocol describes the procedure to assess the in vivo activity of SLF1081851 by measuring its effect on circulating lymphocyte counts.

1. Animal Dosing:

  • Use C57BL/6j mice or Sprague-Dawley rats.

  • Prepare this compound in a suitable vehicle (e.g., PEG400/ethanol/Solutol/water formulation).[5]

  • Administer the compound to the animals via intraperitoneal (IP) injection or oral gavage at the desired dose (e.g., 10 mg/kg).[3][5]

  • Include a vehicle control group.

2. Blood Sample Collection:

  • At a predetermined time point after dosing (e.g., 6 to 16 hours), collect a small volume of blood (e.g., 20 µL) from each animal.[5]

3. Lymphocyte Counting:

  • Use an automated hematology analyzer to obtain total and differential leukocyte counts from the blood samples.[5]

4. Data Analysis:

  • Compare the absolute lymphocyte counts between the SLF1081851-treated group and the vehicle-treated group.

  • A significant reduction in lymphocyte counts in the treated group indicates in vivo target engagement of Spns2.

Troubleshooting Guide

Issue: Low or no S1P signal in the in vitro release assay.

  • Potential Cause 1: Low Spns2 expression.

    • Solution: Confirm Spns2 expression levels using Western blot or qPCR. Optimize the transfection protocol or consider generating a stable cell line for more consistent expression.

  • Potential Cause 2: Suboptimal assay conditions.

    • Solution: Ensure the incubation is performed at 37°C. Optimize the incubation time (typically 16-18 hours for this specific protocol). Verify the composition of the release buffer, including the presence of fatty-acid-free BSA, which acts as a chaperone for the exported S1P.[10]

  • Potential Cause 3: Inefficient S1P synthesis.

    • Solution: Ensure cells are healthy and not nutrient-deprived. The S1P catabolism inhibitors (4-deoxypyridoxine, NaF, Na3VO4) are crucial to allow for intracellular S1P accumulation and subsequent export.[3]

Issue: High background S1P signal in control wells.

  • Potential Cause 1: Non-specific S1P release.

    • Solution: Use a control cell line that does not express Spns2 to quantify the background level of S1P export. Handle cells gently to minimize lysis, which can release intracellular S1P.

  • Potential Cause 2: Reagent contamination.

    • Solution: Test all assay components, particularly the BSA, for S1P contamination. Use high-purity reagents.

Issue: Inconsistent results in the in vivo lymphopenia assay.

  • Potential Cause 1: Poor compound formulation or administration.

    • Solution: Ensure SLF1081851 is fully dissolved in the vehicle. Use consistent administration techniques (IP or oral gavage) across all animals.

  • Potential Cause 2: Incorrect timing of blood collection.

    • Solution: The time to maximal effect (nadir of lymphocyte count) can vary. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours post-dose) to determine the optimal time point for blood collection.

  • Potential Cause 3: Animal-to-animal variability.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched.

Visualizations

S1P_Signaling_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space Sphingosine Sphingosine SphK1/2 SphK1/2 S1P_intracellular Intracellular S1P SphK1/2->S1P_intracellular Phosphorylation Spns2 Spns2 Transporter S1P_intracellular->Spns2 Transport S1P_extracellular Extracellular S1P Spns2->S1P_extracellular Export SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition S1P_Receptor S1P Receptor (S1P1-5) S1P_extracellular->S1P_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1P_Receptor->Downstream_Signaling Activation S1P_Release_Assay_Workflow A Seed Spns2-expressing HeLa cells B Incubate with SLF1081851 and S1P catabolism inhibitors (16-18h) A->B C Collect extracellular medium B->C D Add internal standard (d7-S1P) C->D E Extract S1P from medium D->E F Quantify S1P via LC-MS/MS E->F G Analyze data (Inhibition vs. [S1P]) F->G In_Vivo_Assay_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis A Prepare SLF1081851 in vehicle B Administer to rodents (IP or Oral) A->B C Collect blood sample (e.g., 6-16h post-dose) B->C D Analyze lymphocyte count (Hematology Analyzer) C->D E Compare treated vs. vehicle groups D->E

References

Technical Support Center: SLF1081851 Hydrochloride & Plasma S1P Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the in vivo effects of SLF1081851 hydrochloride on plasma sphingosine-1-phosphate (S1P) levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1] Spns2 is responsible for the export of S1P from various cell types, including endothelial cells lining lymphatic vessels.[1] By inhibiting Spns2, SLF1081851 blocks the transport of S1P into the extracellular space, which can lead to a reduction in plasma S1P levels.[1]

Q2: What is the expected effect of this compound on plasma S1P levels in vivo?

A2: In vivo administration of this compound in mice has been shown to cause a statistically significant decrease in plasma S1P levels.[1] One study reported a modest decrease of approximately 15% in plasma S1P levels in mice following treatment with SLF1081851. It is important to note that the effect of Spns2 inhibition on plasma S1P levels can be variable.[2]

Q3: What are the other reported in vivo effects of this compound?

A3: Besides its effect on plasma S1P, this compound has been observed to decrease the number of circulating lymphocytes (lymphopenia) in mice and rats.[1][3] This effect is consistent with the phenotype of Spns2-deficient mice and is considered a pharmacodynamic marker of on-target Spns2 inhibition.[1]

Q4: What is the in vitro potency of SLF1081851?

A4: SLF1081851 inhibits the release of S1P from HeLa cells expressing mouse Spns2 with an IC50 of 1.93 µM.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant change or high variability in plasma S1P levels after SLF1081851 administration. The effect of Spns2 inhibition on plasma S1P can be modest and variable. Literature on Spns2 knockout mice reports conflicting results, with some studies showing no significant change in plasma S1P.[2][4]- Ensure a sufficiently powered study with an adequate number of animals per group to detect small changes.- Concurrently measure circulating lymphocyte counts as a more robust pharmacodynamic marker of Spns2 inhibition.[5] A decrease in lymphocytes is a reliable indicator of target engagement.[2][5]- Optimize the blood collection and processing protocol to minimize variability (see detailed protocol below).
Inconsistent drug exposure. Poor solubility or precipitation of this compound in the vehicle.- Use a validated vehicle for administration. A commonly used vehicle for similar compounds administered intraperitoneally is a mixture of PEG400, ethanol, Solutol, and water. Another reported vehicle for SLF1081851 is 5% hydroxypropyl-β-cyclodextrin.[6]- Ensure the compound is fully dissolved before administration. Gentle warming and vortexing may be necessary. Prepare the formulation fresh for each experiment.
Degradation of S1P in plasma samples. Improper sample handling and storage.- Collect blood in tubes containing an anticoagulant (e.g., EDTA).- Process blood to obtain platelet-poor plasma as soon as possible after collection.- Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Inaccurate S1P measurement. Issues with the LC-MS/MS method.- Use a validated LC-MS/MS method for S1P quantification.[4][7]- Include an internal standard (e.g., d7-S1P) in all samples to account for variations in sample processing and instrument response.[2][4]- Prepare a standard curve with known concentrations of S1P for accurate quantification.

Quantitative Data Summary

The following table summarizes the reported in vivo effects of this compound.

Parameter Species Dose Route Time Point Effect Reference
Plasma S1P LevelsMouse20 mg/kgIP4 hoursStatistically significant decrease[1]
Circulating LymphocytesMouse20 mg/kgIP4 hoursStatistically significant decrease[1]
Plasma S1P LevelsMouseNot specifiedNot specifiedNot specified~15% reduction[2]

Experimental Protocols

In Vivo Administration of this compound in Mice

This protocol describes a general procedure for the intraperitoneal administration of this compound to mice to assess its effect on plasma S1P levels.

1. Vehicle Preparation:

  • A suitable vehicle for intraperitoneal (IP) injection is 5% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.

  • To prepare, weigh the required amount of HPβCD and dissolve it in sterile saline with gentle stirring. Warm the solution slightly if necessary to aid dissolution. Allow the solution to cool to room temperature before use.

2. This compound Formulation:

  • Weigh the required amount of this compound.

  • Add the powdered compound to the prepared vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).

  • Vortex and sonicate the mixture until the compound is fully dissolved. Prepare the formulation fresh on the day of the experiment.

3. Animal Dosing:

  • Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).

  • Administer the this compound formulation or vehicle control via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 5-10 mL/kg).

Plasma Collection and S1P Measurement

This protocol outlines the steps for collecting and processing blood samples for the quantification of S1P by LC-MS/MS.

1. Blood Collection:

  • At the desired time point post-injection (e.g., 4 hours), collect blood from the mice via a suitable method (e.g., cardiac puncture, retro-orbital bleed) into tubes containing an anticoagulant such as EDTA.

2. Plasma Preparation:

  • Centrifuge the blood at 800 x g for 10 minutes at room temperature.[2][4]

  • Carefully transfer the supernatant (plasma) to a new microcentrifuge tube.

  • To obtain platelet-poor plasma, centrifuge the plasma again at 10,000 x g for 10 minutes at 4°C.[2][4]

  • Transfer the supernatant to a clean tube, being careful not to disturb the pellet. Store the plasma at -80°C until analysis.

3. S1P Extraction and Quantification by LC-MS/MS:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add a known amount of an internal standard (e.g., 2.5 pmoles of d7-S1P) in a solution of 0.2% fatty acid-free BSA.[2]

    • Precipitate the proteins by adding 50 µL of 100% trichloroacetic acid.[2][4]

    • Vortex and incubate on ice for 30-45 minutes.[2][4]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2][4]

    • The supernatant can be further processed for analysis.

  • LC-MS/MS Analysis:

    • Use a tandem quadrupole mass spectrometer coupled with a UPLC system.[4][7]

    • Employ a reverse-phase C18 column for chromatographic separation.[4][7]

    • Use a binary solvent gradient for elution.[4][7]

    • Detect S1P and the internal standard using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.[7]

    • Quantify the S1P concentration by comparing its peak area to that of the internal standard and referencing a standard curve.

Visualizations

S1P_Pathway_and_SLF1081851_Inhibition cluster_cell S1P Producing Cell (e.g., Endothelial Cell) cluster_transporter Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intracellular S1P (intracellular) Spns2 Spns2 Transporter S1P_intracellular->Spns2 Export SphK->S1P_intracellular S1P_extracellular S1P (extracellular/plasma) Spns2->S1P_extracellular SLF1081851 SLF1081851 hydrochloride SLF1081851->Spns2 Inhibits

Caption: Mechanism of this compound action.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_sampling Sample Collection (e.g., 4h post-dose) cluster_processing Sample Processing cluster_analysis Analysis A Prepare SLF1081851 in Vehicle C Administer IP to Mice (Treatment vs. Control) A->C B Prepare Vehicle Control B->C D Collect Blood (EDTA tubes) C->D E Centrifuge to obtain Platelet-Poor Plasma D->E F Store Plasma at -80°C E->F G S1P Extraction & LC-MS/MS Quantification E->G H Data Analysis G->H

Caption: Experimental workflow for in vivo studies.

References

Validation & Comparative

Spns2 Inhibitors: A Comparative Analysis of SLF1081851 and SLF80821178

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sphingosine-1-phosphate (S1P) signaling modulation, the development of specific inhibitors for the S1P transporter Spinster homolog 2 (Spns2) has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of two notable Spns2 inhibitors, SLF1081851 hydrochloride and SLF80821178, focusing on their potency and bioavailability, supported by experimental data for researchers, scientists, and drug development professionals.

Potency and Bioavailability at a Glance

SLF80821178 emerges as a significantly more potent and orally bioavailable inhibitor of Spns2 compared to its predecessor, this compound. The following table summarizes the key quantitative data for these two compounds.

ParameterThis compoundSLF80821178
Potency (IC50) 1.93 µM (in HeLa cells)[1]51 nM (in HeLa cells)[2][3][4][5][6]
Oral Bioavailability Poor (exact % not reported)Limited, ~30% in rodents[5][7]
In Vivo Effects Decreases blood lymphocyte numbers and plasma S1P levels in mice and rats[8]Reduces circulating lymphocytes in mice[2][3][4][5][6]
Reported Toxicity Toxic to mice at a dose of 30 mg/kgDeveloped to improve upon the toxicity profile of SLF1081851

In-Depth Analysis

Potency:

The in vitro potency of both compounds was determined using an S1P release assay in HeLa cells transfected with mouse Spns2. SLF80821178, with an IC50 of 51 nM, is approximately 38 times more potent than this compound (IC50 = 1.93 µM) in inhibiting Spns2-mediated S1P export.[1][2][3][4][5][6] This significant increase in potency highlights the successful optimization of the chemical scaffold leading to SLF80821178.

Pharmacokinetics and Bioavailability:

A critical differentiator between the two compounds is their pharmacokinetic profile, particularly oral bioavailability. While specific oral bioavailability data for this compound is not available, the literature consistently describes it as having poor oral bioavailability, which prompted the development of improved analogs. Furthermore, toxicity was observed with SLF1081851 at a dose of 30 mg/kg in mice.

In contrast, SLF80821178 is orally active, albeit with limited bioavailability of around 30% in rodents.[5][7] A pharmacokinetic study in mice administered a single 10 mg/kg oral dose of SLF80821178 showed that the compound reached its maximum plasma concentration at 4 hours, with levels sustained above 0.5 µM for over 8 hours. For SLF1081851, a study in rats following a 10 mg/kg intraperitoneal injection revealed a maximum blood concentration of 5 µM at 2 hours and a half-life exceeding 8 hours.[1]

Experimental Protocols

In Vitro S1P Release Assay

The potency of this compound and SLF80821178 was determined using a well-established in vitro S1P release assay.

Cell Culture and Transfection:

  • HeLa cells were transfected with a plasmid encoding for mouse Spns2.

Assay Procedure:

  • Transfected HeLa cells were seeded in 12-well plates and grown to near confluence.

  • The growth medium was replaced with a serum-free medium containing the test compound (SLF1081851 or SLF80821178) at various concentrations. To prevent S1P degradation, the medium was supplemented with S1P lyase and phosphatase inhibitors.

  • The cells were incubated for 18 hours to allow for Spns2-mediated S1P release.

  • The supernatant was collected, and the amount of S1P was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The IC50 value was calculated by measuring the concentration of the inhibitor required to reduce S1P release by 50% compared to the vehicle control.

In Vivo Pharmacokinetic Studies

This compound (Rat):

  • Animal Model: Rats.

  • Administration: A single intraperitoneal injection of 10 mg/kg.

  • Sampling: Blood samples were collected at various time points.

  • Analysis: The concentration of SLF1081851 in the blood was determined to assess its pharmacokinetic profile.[1]

SLF80821178 (Mouse):

  • Animal Model: Mice.

  • Administration: A single oral gavage of 10 mg/kg.

  • Sampling: Plasma samples were collected at different time intervals.

  • Analysis: The plasma concentration of SLF80821178 was quantified to evaluate its oral bioavailability and pharmacokinetic parameters.

Visualizing the S1P Signaling Pathway and Experimental Workflow

To further illustrate the context of this comparison, the following diagrams depict the S1P signaling pathway targeted by these inhibitors and the general workflow of the in vitro potency assay.

S1P_Signaling_Pathway cluster_cell S1P Producing Cell Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra S1PR S1P Receptor (S1PR) S1P_extra->S1PR Downstream Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream Inhibitor SLF1081851 or SLF80821178 Inhibitor->Spns2 Inhibition

Caption: S1P signaling pathway and the point of inhibition by SLF1081851 and SLF80821178.

Experimental_Workflow A Transfect HeLa cells with mouse Spns2 B Incubate cells with inhibitor (SLF1081851 or SLF80821178) A->B C Collect supernatant containing secreted S1P B->C D Quantify S1P using LC-MS/MS C->D E Calculate IC50 value D->E

Caption: General workflow for the in vitro S1P release assay to determine inhibitor potency.

References

A Comparative Guide: SLF1081851 Hydrochloride vs. FTY720 (Fingolimod)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of SLF1081851 hydrochloride and FTY720 (fingolimod), supported by experimental data. Both compounds modulate the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of lymphocyte trafficking and other physiological processes, but achieve this through distinct molecular mechanisms.

Introduction

FTY720 (fingolimod) is an established immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator. This compound is a research compound that also impacts the S1P signaling pathway, but it does so by inhibiting the S1P transporter, Spns2. This guide will dissect their differing mechanisms, compare their in vitro and in vivo activities, and provide detailed experimental protocols for key assays.

Mechanism of Action

FTY720 (Fingolimod)

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2] Its primary therapeutic effect in autoimmune diseases is mediated through its action on the S1P1 receptor on lymphocytes.

FTY720-P binding to S1P1 leads to the internalization and degradation of the receptor.[3] This renders lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs.[3] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the central nervous system and other tissues.[3]

This compound

In contrast to FTY720's direct receptor modulation, this compound acts upstream by inhibiting the spinster homolog 2 (Spns2) transporter.[4][5] Spns2 is responsible for the transport of S1P from intracellular stores to the extracellular space, thereby contributing to the establishment of the S1P gradient.[4] By inhibiting Spns2, SLF1081851 blocks the release of S1P, leading to a reduction in extracellular S1P levels.[4][5] This diminished S1P gradient phenocopies the effect of S1P1 receptor antagonism, as lymphocytes are not stimulated to egress from lymphoid tissues.

Data Presentation

In Vitro Potency and Selectivity
CompoundTargetAssayIC50 / EC50Reference
SLF1081851 Spns2S1P Release (HeLa cells)1.93 µM[4][5]
Sphingosine Kinase 1 (mSphK1)Kinase Activity Assay≥30 µM
Sphingosine Kinase 2 (mSphK2)Kinase Activity Assay≈30 µM
FTY720-phosphate S1P1 ReceptorGTPγS Binding0.3 nM[6]
S1P3 ReceptorGTPγS Binding1.2 nM[6]
S1P4 ReceptorGTPγS Binding0.5 nM[6]
S1P5 ReceptorGTPγS Binding0.2 nM[6]
In Vivo Effects on Lymphocyte Counts
CompoundSpeciesDoseEffect on Circulating LymphocytesReference
SLF1081851 Mouse20 mg/kg (i.p.)Significant decrease[4]
FTY720 (Fingolimod) Mouse0.3 mg/kg/day (oral)Significantly decreased percentage[7][8]
Mouse1 mg/kg/day (oral)Significantly decreased percentage[7][8]

Experimental Protocols

SLF1081851: S1P Release Assay

This protocol is based on the methodology used to determine the IC50 of SLF1081851 on Spns2-mediated S1P release.[4][9]

1. Cell Culture and Transfection:

  • HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Cells are transiently transfected with a plasmid encoding for mouse Spns2 using a suitable transfection reagent.

2. Inhibition of S1P Degradation:

  • To prevent the degradation of released S1P, the assay medium is supplemented with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride (B91410) and sodium vanadate).

3. Compound Incubation:

  • Transfected HeLa cells are seeded in multi-well plates.
  • After adherence, the culture medium is replaced with the assay medium containing various concentrations of SLF1081851 or vehicle control.
  • Cells are incubated for 18-20 hours to allow for S1P release.

4. S1P Quantification:

  • The cell culture supernatant is collected.
  • The concentration of S1P in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The percentage of inhibition of S1P release is calculated for each concentration of SLF1081851 relative to the vehicle control.
  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

FTY720: S1P1 Receptor Internalization Assay

This protocol describes a flow cytometry-based method to quantify FTY720-P-induced S1P1 receptor internalization.[2][10]

1. Cell Line:

  • A stable cell line expressing an epitope-tagged S1P1 receptor (e.g., HA- or myc-tagged) is used, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

2. Cell Culture and Treatment:

  • Cells are cultured in appropriate media to 60-80% confluency in multi-well plates.
  • Cells are treated with varying concentrations of FTY720-phosphate or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

3. Antibody Staining:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the internalization process.
  • Cells are detached using a non-enzymatic cell dissociation solution (e.g., PBS/EDTA).
  • The cells are then incubated with a primary antibody targeting the extracellular epitope tag of the S1P1 receptor on ice to label the remaining surface receptors.
  • Following washing, cells are incubated with a fluorescently-labeled secondary antibody.

4. Flow Cytometry Analysis:

  • The fluorescence intensity of the cell population is measured using a flow cytometer.
  • The mean fluorescence intensity (MFI) is proportional to the number of S1P1 receptors remaining on the cell surface.

5. Data Analysis:

  • The percentage of receptor internalization is calculated by comparing the MFI of treated cells to that of vehicle-treated cells.
  • EC50 values for receptor internalization can be determined from the dose-response curve.

Mandatory Visualization

FTY720_Mechanism cluster_extracellular Extracellular Space cluster_cell Lymphocyte FTY720 FTY720 SK2 Sphingosine Kinase 2 FTY720->SK2 Enters Cell FTY720_P FTY720-P S1P1_receptor S1P1 Receptor FTY720_P->S1P1_receptor Binds & Activates SK2->FTY720_P Phosphorylation Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization No_Egress Inhibition of Lymphocyte Egress Internalization->No_Egress

Caption: FTY720 is phosphorylated to FTY720-P, which activates S1P1, leading to its internalization and inhibiting lymphocyte egress.

SLF1081851_Mechanism cluster_cell S1P-producing Cell cluster_extracellular Extracellular Space cluster_lymphocyte Lymphocyte S1P_intracellular Intracellular S1P Spns2 Spns2 Transporter S1P_intracellular->Spns2 Transported by S1P_extracellular Extracellular S1P Spns2->S1P_extracellular S1P Release S1P1_receptor S1P1 Receptor S1P_extracellular->S1P1_receptor Reduced Binding SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibits No_Egress_Signal Reduced Egress Signal S1P1_receptor->No_Egress_Signal

Caption: SLF1081851 inhibits the Spns2 transporter, reducing extracellular S1P and diminishing the signal for lymphocyte egress.

References

Validating Spns2 Inhibition In Vitro: A Comparative Guide to SLF1081851 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLF1081851 hydrochloride's performance in inhibiting the sphingosine-1-phosphate (S1P) transporter Spns2 in vitro. It includes supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Spinster homolog 2 (Spns2) is a crucial transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells. This process is fundamental in regulating various physiological events, most notably lymphocyte trafficking.[1][2][3] The S1P concentration gradient between lymphoid tissues and circulatory fluids, maintained by transporters like Spns2, is essential for the egress of lymphocytes from lymph nodes.[4][5] Consequently, the inhibition of Spns2 presents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions by modulating immune responses.[4][6]

This compound has emerged as a key small molecule inhibitor for studying Spns2 function. This guide delves into the in vitro validation of this compound, comparing its efficacy with other known Spns2 inhibitors and providing the necessary experimental framework for its evaluation.

Comparative Performance of Spns2 Inhibitors

The inhibitory potency of this compound against Spns2 has been evaluated in vitro, primarily through S1P release assays using HeLa cells engineered to express mouse Spns2.[4][7] The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the efficacy of different inhibitors.

InhibitorIC50Cell LineNotes
This compound 1.93 µM[4]HeLa (mouse Spns2)The prototype Spns2 inhibitor.
SLF8082117851 ± 3 nM[8][9]HeLa (mouse Spns2)A more potent analog of SLF1081851.
Imidazole-based inhibitor (7b)1.4 ± 0.3 µM[10]HeLa (Spns2-dependent)Demonstrates the potential for alternative chemical scaffolds.

Signaling Pathway and Experimental Workflow

To understand the validation process, it is essential to grasp the underlying biological pathway and the experimental design used to test Spns2 inhibition.

Spns2-Mediated S1P Signaling Pathway

Intracellular sphingosine (B13886) is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[1] Spns2, a major facilitator superfamily (MFS) transporter, then exports S1P out of the cell.[1][4] Extracellular S1P binds to its G protein-coupled receptors (S1P1-5) on target cells, such as lymphocytes, initiating downstream signaling cascades that regulate cell migration.[4][5]

G cluster_cell S1P-Exporting Cell (e.g., Endothelial Cell) Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra Transport S1P_receptor S1P Receptor (S1P1-5) S1P_extra->S1P_receptor Binding Lymphocyte Lymphocyte S1P_receptor->Lymphocyte Downstream Downstream Signaling (e.g., Cell Migration) Lymphocyte->Downstream Inhibitor SLF1081851 HCl Inhibitor->Spns2 Inhibition

Spns2-mediated S1P export and signaling.
Experimental Workflow for In Vitro Spns2 Inhibition Assay

The validation of Spns2 inhibitors like this compound typically involves a cell-based S1P release assay.[11] This workflow is designed to quantify the amount of S1P exported from cells in the presence and absence of the inhibitor.

G cluster_prep Cell Preparation cluster_assay S1P Release Assay cluster_analysis Quantification A Transfect HeLa cells with Spns2 expression vector B Select stable transfectants (e.g., using G418) A->B C Seed Spns2-expressing HeLa cells in plates D Treat cells with SLF1081851 HCl (or other inhibitors) C->D E Incubate to allow S1P release D->E F Collect extracellular medium E->F G Extract S1P from medium F->G H Quantify S1P using LC-MS/MS G->H I Data Analysis H->I Determine IC50

Workflow for in vitro Spns2 inhibition assay.

Detailed Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate validation of Spns2 inhibitors. The following is a consolidated protocol for the Spns2-dependent S1P export assay.

Spns2-Dependent S1P Export Assay in HeLa Cells

This protocol is adapted from methodologies described in studies validating Spns2 inhibitors.[4][11]

1. Cell Culture and Transfection:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfect HeLa cells with a mammalian expression vector encoding for mouse Spns2 using a suitable transfection reagent.

  • Select for stably transfected cells by culturing in the presence of an appropriate selection marker, such as G418.[11]

2. S1P Release Assay:

  • Seed the Spns2-expressing HeLa cells into 12-well plates and grow to near confluency.

  • Wash the cells with serum-free DMEM.

  • Prepare the assay medium: serum-free DMEM containing 1% fatty acid-free bovine serum albumin (BSA) to act as an S1P chaperone.[11]

  • To prevent the degradation of exported S1P, supplement the assay medium with S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (S1P lyase inhibitor), sodium fluoride, and sodium vanadate (B1173111) (phosphatase inhibitors).[4]

  • Prepare serial dilutions of this compound or other test inhibitors in the assay medium.

  • Remove the wash medium from the cells and add the assay medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 18-20 hours at 37°C.[12]

3. S1P Extraction and Quantification by LC-MS/MS:

  • After incubation, collect the extracellular medium from each well.

  • Perform a lipid extraction from the collected medium. A common method involves the addition of an acidic organic solvent mixture (e.g., methanol/chloroform/HCl).

  • Include an internal standard, such as d7-S1P, to normalize for extraction efficiency and instrument variability.

  • Centrifuge the samples to separate the organic and aqueous phases.

  • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of S1P in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13][14]

4. Data Analysis:

  • Normalize the S1P levels to the internal standard.

  • Calculate the percentage of S1P release inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable tool for the in vitro investigation of Spns2 function. With an IC50 of 1.93 µM, it effectively blocks Spns2-mediated S1P export.[4] While more potent inhibitors like SLF80821178 have since been developed, this compound remains a foundational compound for studying the biological consequences of Spns2 inhibition. The detailed experimental protocols and comparative data presented in this guide provide researchers with the necessary information to confidently design and execute in vitro validation studies for Spns2 inhibitors, ultimately contributing to the development of novel therapeutics for immune-mediated diseases.

References

SLF1081851 Hydrochloride: A Comparative Guide to a Pioneering Spns2 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SLF1081851 hydrochloride with other available chemical probes for the sphingosine-1-phosphate (S1P) transporter Spns2. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and presents signaling pathways and experimental workflows through clear visualizations.

Spinster homolog 2 (Spns2) is a crucial transporter responsible for the export of the signaling lipid sphingosine-1-phosphate (S1P) from cells. This process plays a vital role in regulating immune cell trafficking, vascular development, and other physiological functions. The development of chemical probes to modulate Spns2 activity is therefore of significant interest for both basic research and therapeutic applications. This compound was the first reported potent and in vivo active inhibitor of Spns2, paving the way for a deeper understanding of Spns2 biology.

Comparative Analysis of Spns2 Inhibitors

Since the discovery of SLF1081851, several other Spns2 inhibitors have been developed, offering a range of potencies and structural scaffolds. The following table summarizes the key quantitative data for SLF1081851 and its alternatives.

Compound NameChemical ScaffoldIn Vitro Potency (IC50)Cell-Based Assay SystemKey In Vivo EffectsReference
This compound Oxadiazole derivative1.93 µMSpns2-expressing HeLa cellsDecreased circulating lymphocytes and plasma S1P levels in mice and rats.[1][2]
Compound 7b Imidazole-based1.4 ± 0.3 µMSpns2-expressing HeLa cellsNot explicitly stated in the provided context.[3]
SLB1122168 Benzoxazole scaffold94 ± 6 nMNot explicitly stated in the provided context.Effective in modulating the immune system, evidenced by a decrease in circulating lymphocytes in rodents.[4]
SLF80821178 Benzamide series51 ± 3 nMNot explicitly stated in the provided context.Demonstrated in vivo activity in inducing a decrease in peripheral blood lymphocytes in mice after oral administration. Efficacious in a multiple sclerosis model without the bradycardia associated with S1P receptor modulators.[4][5]

Understanding the Spns2 Signaling Pathway

Spns2 facilitates the transport of S1P from the intracellular space, where it is synthesized, to the extracellular environment. Extracellular S1P then binds to and activates a family of five G protein-coupled receptors (S1P1-5) on the surface of various cells, initiating downstream signaling cascades that regulate numerous cellular processes. Inhibition of Spns2 blocks this initial step, thereby reducing the activation of S1P receptors.

Spns2_Signaling_Pathway cluster_inside Intracellular cluster_membrane Cell Membrane cluster_outside Extracellular Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Phosphorylation S1P_intra S1P Spns2 Spns2 Transporter S1P_intra->Spns2 Transport SphK->S1P_intra S1P_extra S1P Spns2->S1P_extra S1PR S1P Receptors (S1P1-5) S1P_extra->S1PR Activation Downstream Downstream Signaling S1PR->Downstream SLF1081851 SLF1081851 SLF1081851->Spns2 Inhibition Experimental_Workflow start Start cell_seeding Seed Spns2-expressing and control cells start->cell_seeding compound_prep Prepare serial dilutions of test compounds cell_seeding->compound_prep treatment Treat cells with compounds and vehicle control compound_prep->treatment incubation Incubate to allow S1P export treatment->incubation collection Collect cell supernatant incubation->collection extraction Extract S1P from supernatant collection->extraction quantification Quantify S1P using LC-MS/MS extraction->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

References

Comparative Analysis of SLF1081851 Hydrochloride Cross-Reactivity with S1P Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the known selectivity of SLF1081851 hydrochloride, a known inhibitor of the Sphingosine-1-Phosphate (S1P) transporter SPNS2. While direct experimental data on the cross-reactivity of this compound with other S1P transporters of the ATP-binding cassette (ABC) family, namely ABCA1, ABCC1, and ABCG2, is not currently available in the public domain, this document outlines the necessary experimental framework to perform such a comparative analysis.

Sphingosine-1-phosphate is a critical signaling lipid that regulates numerous physiological processes, and its transport across the cell membrane is mediated by several proteins. The primary target of SLF1081851 is the Spinster homolog 2 (SPNS2) transporter. However, for a comprehensive understanding of its pharmacological profile, assessing its activity against other known S1P transporters is crucial.

Quantitative Data on S1P Transporter Inhibition

The inhibitory activity of this compound against its primary target, SPNS2, has been documented. However, a comparative table including ABCA1, ABCC1, and ABCG2 cannot be completed at this time due to the absence of specific inhibitory data for SLF1081851 against these transporters in the reviewed scientific literature.

TransporterCompoundIC50 (µM)Assay SystemReference
SPNS2 This compound 1.93 HeLa cells expressing mouse Spns2 [1][2]
ABCA1This compoundData not available--
ABCC1This compoundData not available--
ABCG2This compoundData not available--

S1P Signaling and Transporter Landscape

S1P is synthesized intracellularly by sphingosine (B13886) kinases and must be exported to activate its G protein-coupled receptors on the cell surface, initiating downstream signaling cascades. This "inside-out" signaling is mediated by transporters like SPNS2 and members of the ABC transporter family.

S1P Signaling Pathway and Transporter Efflux cluster_0 Intracellular cluster_1 Cell Membrane cluster_2 Extracellular Sph Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK ATP S1P_in S1P SphK->S1P_in SPNS2 SPNS2 S1P_in->SPNS2 Efflux ABC ABC Transporters (ABCA1, ABCC1, ABCG2) S1P_in->ABC Efflux S1P_out S1P SPNS2->S1P_out ABC->S1P_out S1PR S1P Receptors (S1PR1-5) S1P_out->S1PR Signaling Downstream Signaling S1PR->Signaling Inhibitor SLF1081851 Inhibitor->SPNS2 Inhibition

S1P signaling pathway and transporter efflux.

Experimental Protocols

To evaluate the cross-reactivity of this compound, standardized in vitro assays measuring the transport of S1P by each specific transporter are required. Below are detailed methodologies for conducting these key experiments.

SPNS2 Inhibition Assay

This protocol is designed to quantify the inhibition of SPNS2-mediated S1P export from cultured cells.

a. Cell Culture and Transfection:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For the assay, transiently or stably transfect HeLa cells with a plasmid encoding mouse or human SPNS2. Use non-transfected cells as a negative control.

b. S1P Export Assay:

  • Seed SPNS2-expressing HeLa cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with serum-free DMEM.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free DMEM for 30 minutes at 37°C.

  • To facilitate S1P export, add fatty acid-free bovine serum albumin (BSA) to the medium to a final concentration of 0.1%.

  • Incubate for 4-6 hours at 37°C to allow for S1P export.

  • Collect the supernatant for S1P quantification.

c. S1P Quantification by LC-MS/MS:

  • Add an internal standard (e.g., C17-S1P) to the collected supernatant.

  • Perform a lipid extraction using a suitable organic solvent system (e.g., methanol/chloroform/water).

  • Dry the lipid extract under nitrogen and reconstitute in a compatible solvent.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of exported S1P.

d. Data Analysis:

  • Calculate the percent inhibition of S1P export for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for SPNS2 Inhibition Assay A Seed SPNS2-expressing HeLa cells B Wash with serum-free medium A->B C Pre-incubate with SLF1081851 or vehicle B->C D Incubate to allow S1P export C->D E Collect supernatant D->E F Quantify S1P by LC-MS/MS E->F G Calculate % inhibition and IC50 F->G

References

Efficacy of SLF1081851 hydrochloride in renal fibrosis compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Spns2 inhibitor SLF1081851 hydrochloride in comparison to established anti-fibrotic agents, including the TGF-β inhibitor Pirfenidone and the ACE inhibitor Ramipril (B1678797), reveals distinct mechanisms and therapeutic potential in preclinical models of renal fibrosis. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Renal fibrosis, the excessive accumulation of extracellular matrix leading to scarring and loss of kidney function, is the common final pathway of chronic kidney diseases (CKD). Current therapeutic strategies primarily focus on managing the underlying causes and slowing disease progression. This report evaluates the efficacy of this compound, a novel inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, in mitigating renal fibrosis and compares its performance with that of Pirfenidone and Ramipril, two inhibitors with different mechanisms of action.

Mechanism of Action: A Divergence in Anti-Fibrotic Strategies

The therapeutic agents under review employ distinct strategies to combat renal fibrosis, targeting different signaling pathways implicated in the disease's progression.

This compound: This small molecule inhibitor targets Spinster homolog 2 (Spns2), a transporter responsible for the egress of sphingosine-1-phosphate (S1P) from cells.[1] By inhibiting Spns2, this compound is believed to modulate the S1P signaling pathway, which plays a crucial role in inflammation and fibrosis.[1] In the context of the kidney, inhibiting Spns2 in perivascular cells has been shown to suppress inflammatory signaling and consequently ameliorate fibrosis.

Pirfenidone: An inhibitor of Transforming Growth Factor-beta (TGF-β), Pirfenidone is thought to exert its anti-fibrotic effects by downregulating the production of this key pro-fibrotic cytokine.[2][3] TGF-β is a central mediator in the pathogenesis of renal fibrosis, promoting the transformation of various renal cells into matrix-producing myofibroblasts.[2]

Ramipril: As an Angiotensin-Converting Enzyme (ACE) inhibitor, Ramipril's primary mechanism involves the blockade of the Renin-Angiotensin System (RAS). This leads to reduced levels of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent. The anti-fibrotic effects of ACE inhibitors are attributed to both their hemodynamic effects and their direct inhibition of angiotensin II-mediated cellular processes that drive fibrosis.[4]

cluster_slf This compound cluster_pirfenidone Pirfenidone cluster_ramipril Ramipril cluster_fibrosis Renal Fibrosis slf SLF1081851 spns2 Spns2 slf->spns2 inhibits s1p Extracellular S1P spns2->s1p transports inflammation Inflammation s1p->inflammation fibrosis Renal Fibrosis inflammation->fibrosis pirfenidone Pirfenidone tgfb TGF-β Production pirfenidone->tgfb inhibits myofibroblast Myofibroblast Activation tgfb->myofibroblast myofibroblast->fibrosis ramipril Ramipril ace ACE ramipril->ace inhibits angii Angiotensin II ace->angii produces angii->fibrosis

Signaling pathways targeted by the inhibitors.

Comparative Efficacy in Preclinical Models of Renal Fibrosis

To provide a comparative overview, this guide summarizes key quantitative data from preclinical studies investigating the efficacy of this compound, Pirfenidone, and Ramipril in established animal models of renal fibrosis. It is important to note that these studies were not head-to-head comparisons and utilized different animal models, which may influence the observed outcomes.

Table 1: Quantitative Comparison of Anti-Fibrotic Efficacy

InhibitorAnimal ModelKey Fibrosis MarkerEfficacy (Compared to Vehicle Control)Reference
SLF1081851 HCl Unilateral Ischemia-Reperfusion (Mouse)Collagen Deposition (Masson's Trichrome)Visually reduced collagen deposition.[1]
Pirfenidone Unilateral Ureteral Obstruction (Rat)Collagen Content (Hydroxyproline assay)Significant suppression of increased collagen content.[5]
Collagen I & IV mRNAInhibition of increased mRNA expression.[5]
Ramipril COL4A3 Knockout (Mouse)Tubulointerstitial Fibrosis ScoreReduced score from 1.83 (untreated) to 0.69.[6]
LifespanIncreased by over 100% (150 +/- 21 days vs. 71 +/- 6 days).[4]

Table 2: Effects on Key Markers of Fibroblast Activation and Gene Expression

InhibitorAnimal ModelMarkerEffect (Compared to Vehicle Control)Reference
SLF1081851 HCl Unilateral Ischemia-Reperfusion (Mouse)Inflammatory SignalingSuppressed in perivascular cells.[1]
Pirfenidone Unilateral Ureteral Obstruction (Rat)TGF-β mRNASuppressed increased mRNA levels.[5]
Unilateral Ureteral Obstruction (Rat)α-SMA protein expressionReduced expression.[7]
Ramipril COL4A3 Knockout (Mouse)TGF-β1Reduced amounts of renal TGF-β1.[4]
COL4A3 Knockout (Mouse)α-SMA levels in renal cortexIncreased levels in the model, with Ramipril treatment expected to reduce this.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the studies cited.

Animal Models of Renal Fibrosis

cluster_slf_model SLF1081851 HCl cluster_pirfenidone_model Pirfenidone cluster_ramipril_model Ramipril mouse Mouse ischemia Unilateral Renal Ischemia-Reperfusion mouse->ischemia rat Rat uuo Unilateral Ureteral Obstruction (UUO) rat->uuo ko_mouse COL4A3 Knockout Mouse alport Alport Syndrome Model ko_mouse->alport

Animal models used for each inhibitor study.

Unilateral Ischemia-Reperfusion Injury (for this compound): This model mimics the acute kidney injury that can lead to chronic fibrosis.

  • Procedure: Male C57BL/6 mice are anesthetized. A flank incision is made to expose the renal pedicle, which is then clamped for a defined period (e.g., 30-40 minutes) to induce ischemia. The clamp is then released to allow reperfusion. The contralateral kidney is often removed (nephrectomy) to exacerbate the injury to the remaining kidney.[9][10][11][12]

  • Rationale: This model allows for the study of the transition from acute injury to chronic fibrosis and is relevant to ischemic nephropathy in humans.

Unilateral Ureteral Obstruction (UUO) (for Pirfenidone): The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis.

  • Procedure: Male Sprague-Dawley rats are anesthetized, and the left ureter is ligated at two points. The contralateral (right) kidney serves as a control. The obstruction leads to a progressive build-up of pressure and subsequent inflammation and fibrosis in the obstructed kidney.[5][13][14][15][16][17]

  • Rationale: This model is highly reproducible and results in robust and progressive fibrosis, making it suitable for screening anti-fibrotic compounds.

COL4A3 Knockout Mouse (for Ramipril): This is a genetic model of Alport syndrome, a hereditary kidney disease characterized by progressive renal fibrosis.

  • Procedure: Mice with a targeted disruption of the Col4a3 gene are used. These mice spontaneously develop progressive glomerulonephritis and interstitial fibrosis, closely mimicking the human disease.[4][8][18][19]

  • Rationale: This model is valuable for studying the long-term efficacy of therapeutic interventions in a genetically driven form of chronic kidney disease.

Quantification of Renal Fibrosis

Masson's Trichrome Staining: A histological staining technique used to visualize collagen fibers.

  • Protocol: Paraffin-embedded kidney sections are deparaffinized and rehydrated. The sections are then sequentially stained with Weigert's iron hematoxylin (B73222) (for nuclei), Biebrich scarlet-acid fuchsin (for cytoplasm and muscle), and aniline (B41778) blue (for collagen).[1][20][21][22][23]

  • Quantification: The blue-stained area (collagen) is quantified using image analysis software and expressed as a percentage of the total tissue area.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): α-SMA is a marker of activated myofibroblasts, the primary cell type responsible for extracellular matrix deposition in fibrosis.

  • Protocol: Kidney tissue sections are incubated with a primary antibody against α-SMA, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added to visualize the location of α-SMA expression.[6][24][25][26][27]

  • Quantification: The positively stained area is quantified using image analysis and expressed as a percentage of the total interstitial area.

Quantitative Real-Time PCR (qRT-PCR) for Collagen Type I: This technique measures the gene expression of collagen type I, a major component of the fibrotic scar.

  • Protocol: Total RNA is extracted from kidney tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the collagen type I gene (e.g., COL1A1). The amount of amplified product is measured in real-time using a fluorescent dye.[28][29][30][31]

  • Quantification: The expression of the target gene is normalized to a housekeeping gene, and the relative fold change in expression between treated and control groups is calculated.

Conclusion

This compound presents a novel therapeutic approach to renal fibrosis by targeting the S1P transporter Spns2 and modulating inflammatory pathways. While direct comparative studies are lacking, the available preclinical data suggests its potential to ameliorate renal fibrosis. Pirfenidone and Ramipril, with their established mechanisms targeting TGF-β and the Renin-Angiotensin System respectively, have demonstrated significant anti-fibrotic efficacy in various well-characterized animal models. The choice of therapeutic agent will likely depend on the underlying etiology of the chronic kidney disease and the specific pathogenic pathways involved. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different classes of anti-fibrotic inhibitors.

References

Spns2 Inhibitors in Development: A Comparative Guide to SLF1081851 Hydrochloride and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLF1081851 hydrochloride and other next-generation Spns2 inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Spinster homolog 2 (Spns2) is a crucial transporter of sphingosine-1-phosphate (S1P), a signaling lipid that regulates a multitude of physiological processes, including lymphocyte trafficking, immune responses, and vascular development.[1] The inhibition of Spns2-mediated S1P transport presents a promising therapeutic strategy for autoimmune diseases, inflammatory disorders, and certain cancers.[1] SLF1081851 was one of the first identified inhibitors of Spns2 with in vivo activity, paving the way for the development of more potent and pharmacokinetically favorable compounds.[2][3]

Performance Comparison of Spns2 Inhibitors

The development of Spns2 inhibitors has rapidly progressed, with newer compounds demonstrating significant improvements in potency and in vivo efficacy compared to the prototype, SLF1081851. This section provides a quantitative comparison of key performance indicators.

InhibitorIC50 (S1P Release Assay)Key In Vivo EffectsNotable Characteristics
SLF1081851 1.93 µM[2][3][4][5]Decreases circulating lymphocytes and plasma S1P in mice.[2][4][5]First-generation in vivo active Spns2 inhibitor; serves as a valuable research tool.[2][3]
SLF80821178 (11i) 51 nM[6]Induces a dose-dependent decrease in peripheral blood lymphocytes in mice after oral administration.[6]High potency and oral bioavailability; considered a significant advancement over SLF1081851.[2][6][7]
SLB1122168 94 nM[6]Effective in modulating the immune system, evidenced by a decrease in circulating lymphocytes.[6]A second-generation inhibitor with improved potency over SLF1081851.[6]
7b (imidazole analog) 1.4 µM[8]An analog of SLF1081851 where the oxadiazole core and terminal amine are replaced by an imidazole.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Spns2 inhibitors.

Spns2-Mediated S1P Release Assay

This assay is fundamental for determining the in vitro potency of Spns2 inhibitors.

Objective: To quantify the inhibition of S1P release from cells overexpressing Spns2.

Methodology:

  • Cell Culture and Transfection: HeLa cells are cultured and transiently transfected with a plasmid encoding for mouse Spns2.[9][10]

  • Inhibition of S1P Metabolism: To prevent the degradation of intracellular S1P, cells are treated with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride (B91410) and sodium vanadate).[9][10]

  • Inhibitor Treatment: The transfected cells are incubated with varying concentrations of the test Spns2 inhibitor (e.g., SLF1081851) for a defined period (typically 18-20 hours).[4][10]

  • S1P Extraction and Quantification: The cell culture medium is collected, and S1P is extracted. The concentration of S1P is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]

  • Data Analysis: The percentage of S1P release inhibition is calculated relative to a vehicle-treated control. The IC50 value, the concentration of inhibitor required to inhibit 50% of S1P release, is determined from a dose-response curve.[6][9]

In Vivo Lymphocyte Count Assay

This assay assesses the pharmacodynamic effect of Spns2 inhibitors on lymphocyte trafficking.

Objective: To measure the change in circulating lymphocyte counts in response to Spns2 inhibitor administration.

Methodology:

  • Animal Model: Mice or rats are used as the in vivo model.[2][3]

  • Inhibitor Administration: The Spns2 inhibitor (e.g., SLF1081851 at 20 mg/kg) is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage.[4][5]

  • Blood Collection: Blood samples are collected at various time points post-administration (e.g., 4 hours).[4]

  • Lymphocyte Counting: Absolute lymphocyte counts are determined using an automated hematology analyzer or by manual counting.[2]

  • Data Analysis: The change in lymphocyte count is compared to baseline levels or a vehicle-treated control group to determine the extent of lymphopenia induced by the inhibitor.[2]

Visualizing the Landscape of Spns2 Inhibition

Diagrams are provided below to illustrate the Spns2 signaling pathway and a typical experimental workflow for evaluating Spns2 inhibitors.

Spns2_Signaling_Pathway cluster_cell S1P Exporting Cell (e.g., Endothelial Cell) Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Export S1P_extra Extracellular S1P Spns2->S1P_extra Inhibitor Spns2 Inhibitor (e.g., SLF1081851) Inhibitor->Spns2 Blocks S1PR S1P Receptor (e.g., on Lymphocyte) S1P_extra->S1PR Downstream Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream

Caption: Spns2-mediated S1P signaling pathway and point of inhibition.

Spns2_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesize Spns2 Inhibitor Candidate B Spns2-Mediated S1P Release Assay A->B C Determine IC50 B->C D Administer Lead Compound to Animal Model C->D Lead Compound Selection E Measure Circulating Lymphocyte Counts D->E F Assess Pharmacokinetics and Efficacy E->F

Caption: Experimental workflow for the development of Spns2 inhibitors.

Conclusion

This compound has been a foundational tool in understanding the biology of Spns2 and validating it as a therapeutic target. The subsequent development of more potent and orally bioavailable inhibitors, such as SLF80821178, represents a significant step towards the clinical application of Spns2 inhibition. These newer compounds offer researchers more powerful tools to probe Spns2 function and hold greater promise for the treatment of immune-mediated diseases. The continued exploration of structure-activity relationships around these novel scaffolds is expected to yield even more refined Spns2 inhibitors in the future.

References

A Comparative Analysis of Spns2 Inhibitors: SLF1081851 Hydrochloride vs. SLB1122168

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and in vivo properties of two key inhibitors of the sphingosine-1-phosphate transporter Spns2.

This guide provides a comprehensive comparison of SLF1081851 hydrochloride and SLB1122168, two instrumental small molecule inhibitors used in the study of sphingosine-1-phosphate (S1P) signaling. Both compounds target the S1P transporter Spinster homolog 2 (Spns2), a critical protein in the regulation of lymphocyte trafficking and immune responses. Understanding the distinct characteristics of these inhibitors is crucial for designing and interpreting experiments in immunology, oncology, and other fields where S1P signaling plays a pivotal role.

Introduction to Spns2 and S1P Signaling

Sphingosine-1-phosphate is a signaling lipid that regulates a wide array of cellular processes. A key aspect of its function is the establishment of a concentration gradient between lymphoid tissues and circulatory fluids like lymph and blood. This gradient is essential for the egress of lymphocytes from lymph nodes. The transporter Spns2, expressed on lymphatic endothelial cells, is a major contributor to S1P levels in the lymph. Inhibition of Spns2 disrupts this S1P gradient, leading to the retention of lymphocytes within the lymph nodes and subsequent lymphopenia, a reduction in the number of circulating lymphocytes. This mechanism is of significant therapeutic interest for autoimmune diseases and other inflammatory conditions.[1][2]

SLF1081851 was identified as one of the first inhibitors of Spns2, serving as a prototype for subsequent drug development.[3][4] SLB1122168 represents a second-generation inhibitor, developed through structure-activity relationship studies based on the SLF1081851 scaffold, with the aim of improving potency and other pharmacological properties.[5]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and SLB1122168, based on available experimental data.

Table 1: In Vitro Potency

CompoundTargetAssay SystemIC50Reference
This compoundSpns2-mediated S1P releaseHeLa cells overexpressing mouse Spns21.93 µM[3][4]
SLB1122168Spns2-mediated S1P releaseHeLa cells overexpressing mouse Spns294 nM[5]

Table 2: In Vivo Pharmacodynamic Effects

CompoundAnimal ModelDoseEffect on Circulating LymphocytesReference
This compoundMice20 mg/kg (i.p.)Significant decrease[3]
SLB1122168Mice and RatsDose-dependentSignificant decrease[5]

Table 3: Physicochemical and Pharmacokinetic Properties

CompoundKey FeatureOral BioavailabilityToxicityReference
This compoundPrototype inhibitorNot reportedToxic to mice at 30 mg/kg[6]
SLB1122168Second-generation inhibitor with a benzoxazole (B165842) scaffoldPoorNot explicitly stated, but scaffold led to more potent and less toxic third-generation compounds[6]

Experimental Protocols

In Vitro S1P Release Assay

This assay is designed to quantify the inhibition of Spns2-mediated S1P export from cells.

1. Cell Culture and Transfection:

  • HeLa cells are cultured in standard growth medium.
  • Cells are transfected with a pcDNA3.1 plasmid encoding for mouse Spns2.
  • Stable cell pools are selected using G418 resistance.[7]

2. Assay Preparation:

  • Transfected HeLa cells are seeded in 12-well plates and grown to near confluence.
  • The growth medium is removed, and the cells are washed.

3. Inhibition of S1P Catabolism:

  • To prevent the degradation of intracellular S1P and maximize its export, the cells are incubated in a serum-free medium containing a cocktail of S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[7]

4. Compound Incubation:

  • The test compounds (this compound or SLB1122168) are added to the release medium at various concentrations. The medium also contains 0.2% fatty acid-free bovine serum albumin (BSA) to act as a chaperone for the exported S1P.[7][8]
  • The cells are incubated for 16-18 hours at 37°C.[7]

5. S1P Quantification:

  • After incubation, the release medium is collected.
  • A deuterated internal standard (d7-S1P) is added to the medium.
  • S1P bound to BSA is precipitated using trichloroacetic acid.
  • The S1P is then extracted from the protein pellet.
  • The concentration of S1P is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

6. Data Analysis:

  • The amount of S1P in the medium is inversely proportional to the inhibitory activity of the compound.
  • The IC50 value is calculated by plotting the percentage of inhibition of S1P release against the concentration of the inhibitor.

In Vivo Assessment of Lymphocyte Counts

This protocol describes the in vivo evaluation of Spns2 inhibitors on circulating lymphocyte numbers in mice.

1. Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice are used for the study.

2. Compound Administration:

  • This compound or SLB1122168 is administered via intraperitoneal (i.p.) injection at the desired concentration (e.g., 10 mg/kg or 20 mg/kg).[3]
  • A vehicle control group is included in the experiment.

3. Blood Collection:

  • Blood samples are collected at various time points post-injection (e.g., 0, 2, 4, 8, and 24 hours).

4. Lymphocyte Counting:

  • The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer.[3]

5. Data Analysis:

  • The change in lymphocyte counts over time is compared between the compound-treated groups and the vehicle control group to determine the pharmacodynamic effect of the Spns2 inhibitor.

Visualizations

Spns2-Mediated S1P Signaling Pathway in Lymphocyte Egress

G Spns2-Mediated S1P Signaling in Lymphocyte Egress Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 Phosphorylation S1P_intra Intracellular S1P SphK1/2->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra Export S1PR1 S1P1 Receptor S1P_extra->S1PR1 Binding & Activation Egress Egress S1PR1->Egress Promotes

Caption: S1P is synthesized intracellularly and exported by Spns2, creating a gradient that guides lymphocyte egress.

Experimental Workflow for Spns2 Inhibitor Screening

G Workflow for In Vitro Screening of Spns2 Inhibitors Start Start Cell_Culture Culture HeLa cells overexpressing Spns2 Start->Cell_Culture Seeding Seed cells in 12-well plates Cell_Culture->Seeding Add_Inhibitors Add test compounds (SLF1081851 or SLB1122168) & S1P catabolism inhibitors Seeding->Add_Inhibitors Incubation Incubate for 16-18 hours at 37°C Add_Inhibitors->Incubation Collect_Media Collect supernatant Incubation->Collect_Media Quantify_S1P Quantify S1P using LC-MS/MS Collect_Media->Quantify_S1P Data_Analysis Calculate % inhibition and determine IC50 Quantify_S1P->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for evaluating the potency of Spns2 inhibitors in a cell-based S1P release assay.

Conclusion

This compound and SLB1122168 are both valuable tools for investigating the role of Spns2 in health and disease. SLF1081851, as a first-generation inhibitor, provided the initial proof-of-concept for targeting Spns2 to modulate lymphocyte trafficking. SLB1122168 represents a significant advancement, demonstrating substantially higher potency in vitro. The development from SLF1081851 to SLB1122168 showcases a successful medicinal chemistry effort to optimize a lead compound. For researchers, the choice between these inhibitors will depend on the specific experimental goals. SLB1122168 is the more potent option for in vitro and in vivo studies requiring maximal inhibition of Spns2. However, understanding the properties of the prototype, SLF1081851, provides important context for the evolution of Spns2 inhibitors. This comparative guide serves as a foundational resource for scientists working with these important research compounds.

References

Therapeutic Potential of SLF1081851 Hydrochloride in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SLF1081851 hydrochloride, a first-generation inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2), with second-generation Spns2 inhibitors and the established S1P receptor modulator, Fingolimod. The data presented herein, compiled from various preclinical studies, aims to objectively assess the therapeutic potential of this compound and its standing among alternative compounds.

Executive Summary

This compound has demonstrated in vivo activity in preclinical models, validating Spns2 as a druggable target. Its mechanism of action, the inhibition of S1P export, offers an alternative approach to modulating S1P signaling compared to receptor-targeted therapies like Fingolimod. While effective in reducing circulating lymphocytes and showing promise in models of kidney fibrosis, this compound is surpassed in potency by second-generation Spns2 inhibitors such as SLF80821178 and SLB1122168. This guide presents a detailed comparison of their in vitro and in vivo activities, alongside relevant experimental protocols to aid researchers in their own investigations.

Data Presentation

In Vitro Potency of Spns2 Inhibitors

The following table summarizes the in vitro potency of this compound and its more advanced counterparts in inhibiting S1P release.

CompoundTargetIC50 (µM)Cell LineReference
This compound Spns21.93HeLa[1]
SLB1122168Spns20.094Not Specified
SLF80821178Spns20.051HeLa

Lower IC50 values indicate higher potency.

In Vivo Effects of this compound and Comparators

This table outlines the key in vivo effects observed in preclinical studies for this compound and Fingolimod.

CompoundPreclinical ModelKey FindingsReference
This compound Mouse model of kidney fibrosis (unilateral ischemia-reperfusion injury)Suppressed inflammatory signaling in perivascular cells and ameliorated kidney fibrosis.[2]
This compound Mice and RatsSignificant decreases in circulating lymphocyte counts and plasma S1P concentrations.[1]
SLF80821178Experimental Autoimmune Encephalomyelitis (EAE) mouse model (model for Multiple Sclerosis)Efficacious in the standard EAE model.[3]
FingolimodExperimental Autoimmune Encephalomyelitis (EAE) mouse modelProphylactic administration completely prevents EAE development; therapeutic administration significantly reduces clinical severity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_cell Cell cluster_extracellular Extracellular Space SphK Sphingosine Kinase S1P_intra Intracellular S1P SphK->S1P_intra Phosphorylation Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra Transport SLF1081851 SLF1081851 hydrochloride SLF1081851->Spns2 Inhibition S1PR S1P Receptor S1P_extra->S1PR Activation Downstream Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HeLa cells) compound_treatment Treatment with SLF1081851 or Alternatives cell_culture->compound_treatment s1p_assay S1P Release Assay (LC-MS/MS) compound_treatment->s1p_assay ic50 IC50 Determination s1p_assay->ic50 animal_model Preclinical Model (e.g., Kidney Fibrosis, EAE) dosing Compound Administration animal_model->dosing monitoring Clinical Scoring & Physiological Measurements dosing->monitoring analysis Lymphocyte Counting (Flow Cytometry) & Histopathology monitoring->analysis start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end End cluster_invitro->end cluster_invivo->end

Caption: General Preclinical Evaluation Workflow.

Experimental Protocols

In Vitro S1P Release Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on Spns2-mediated S1P export.

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transfected with a plasmid encoding for murine Spns2.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or other test compounds.

  • S1P Extraction: After incubation, the cell culture medium is collected. An internal standard (e.g., C17-S1P) is added, and proteins are precipitated using ice-cold methanol.

  • LC-MS/MS Analysis: The supernatant containing S1P is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of exported S1P.

  • Data Analysis: The percentage of inhibition is calculated relative to vehicle-treated control cells. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Mouse Model of Unilateral Ischemia-Reperfusion Injury (Kidney Fibrosis)

Objective: To evaluate the in vivo efficacy of this compound in a model of kidney fibrosis.

Methodology:

  • Animal Model: Male C57BL/6 mice are subjected to unilateral ischemia-reperfusion injury by clamping the left renal artery and vein for a defined period, followed by reperfusion.

  • Compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

  • Monitoring: Body weight and general health are monitored throughout the study.

  • Tissue Collection: At the end of the treatment period, kidneys are harvested for analysis.

  • Histological Analysis: Kidney sections are stained with Masson's trichrome or Sirius red to assess the degree of fibrosis.

  • Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages) is performed.

  • Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-fibrotic and pro-inflammatory genes by quantitative real-time PCR (qRT-PCR).

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the therapeutic potential of Spns2 inhibitors in a preclinical model of multiple sclerosis.

Methodology:

  • Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Compound Administration: Treatment with SLF80821178 or Fingolimod is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Lymphocyte Counting: Blood samples are collected at various time points to quantify circulating lymphocyte populations using flow cytometry.

  • Histopathology: At the end of the experiment, spinal cords are harvested, and sections are stained with Luxol fast blue and hematoxylin (B73222) and eosin (B541160) (H&E) to assess demyelination and immune cell infiltration.

Peripheral Blood Lymphocyte Counting by Flow Cytometry

Objective: To quantify the number of circulating lymphocytes in response to treatment.

Methodology:

  • Blood Collection: A small volume of whole blood is collected from mice via the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer.

  • Antibody Staining: The remaining white blood cells are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different lymphocyte populations based on their fluorescence and light scattering properties.

  • Data Analysis: The absolute number of lymphocytes per unit volume of blood is calculated using counting beads or by comparison to a complete blood count (CBC).

References

Safety Operating Guide

Proper Disposal of SLF1081851 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Always consult the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions for SLF1081851 hydrochloride. This guide provides general procedures based on the chemical nature of similar compounds and should supplement, not replace, the SDS.

The proper disposal of this compound, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter SPNS2, is crucial for maintaining laboratory safety and ensuring environmental protection. As a hydrochloride salt and a halogenated organic compound, specific handling procedures are required.

Pre-Disposal Safety Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks associated with handling chemical reagents.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust, a respirator is required.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste. Due to its composition, it may be classified as halogenated organic waste.

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste.[1] Keep the chemical in its original container whenever possible.

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes all relevant hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area pending disposal.

  • Professional Disposal: Arrange for the collection of the waste through a licensed and certified hazardous waste disposal company.[1] The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[1] This material must not be disposed of down the drain or in regular trash .[2]

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.

  • Containment: Prevent the further spread of the material. For solid spills, avoid creating dust.[1] Use absorbent materials for liquid spills and prevent entry into the sewer system.

  • Clean-up: Carefully sweep or scoop up spilled solid material using a method that does not generate dust.[1] Place the collected material into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Thoroughly clean the affected area with an appropriate solvent and decontaminating solution.

Summary of Chemical and Safety Data

The following table summarizes key data for this compound.

PropertyValue
Chemical Name 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine, monohydrochloride
Molecular Formula C₂₁H₃₃N₃O • HCl
CAS Number 2999629-35-3
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat sds->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Container Clearly: 'Hazardous Waste: This compound' segregate->label store Store in a Designated, Secure Area label->store disposal Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) store->disposal end End: Proper Disposal disposal->end

References

Personal protective equipment for handling SLF1081851 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SLF1081851 hydrochloride. The following procedures are based on general laboratory safety protocols and information from safety data sheets for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all users should handle this compound with care and adhere to their institution's safety guidelines.

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile or latex glovesNIOSH-approved respirator (e.g., N95) if not handled in a chemical fume hoodLab coat
Solution Preparation Chemical safety goggles or face shieldNitrile or latex glovesWork in a well-ventilated area or chemical fume hoodLab coat
Cell Culture/In Vitro Assays Safety glassesNitrile or latex glovesNot generally required if handled in a biological safety cabinetLab coat
In Vivo Administration Safety glassesNitrile or latex glovesNot generally requiredLab coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with appropriate cartridgeChemical-resistant apron or coveralls over lab coat

Safe Handling and Storage

To ensure the safety of laboratory personnel and maintain the integrity of the compound, the following handling and storage procedures should be strictly followed.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • When handling the solid form, especially when weighing, use a chemical fume hood to minimize inhalation exposure.

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]

General Hygiene Measures:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in laboratory areas.[2]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Recommended storage temperature is -20°C.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_preparation Assessment & Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_decontamination Disposal & Decontamination alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate assess_spill Assess the spill size and nature evacuate->assess_spill don_ppe Don appropriate PPE assess_spill->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill neutralize Neutralize if applicable (check SDS) contain_spill->neutralize cleanup Carefully clean up the spill neutralize->cleanup collect_waste Collect waste in a sealed container cleanup->collect_waste dispose Dispose of waste according to institutional guidelines collect_waste->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident to the supervisor decontaminate->report

Caption: Chemical Spill Response Workflow

Disposal Plan

All waste materials, including the compound itself, contaminated absorbent materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of it down the drain or with general laboratory trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.